molecular formula C49H52BF4N3O4 B15554537 Cy7.5 NHS ester

Cy7.5 NHS ester

Cat. No.: B15554537
M. Wt: 833.8 g/mol
InChI Key: OIMQPLDYWMKRKA-UHFFFAOYSA-N
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Description

Cy7.5 NHS ester is a useful research compound. Its molecular formula is C49H52BF4N3O4 and its molecular weight is 833.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H52BF4N3O4

Molecular Weight

833.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate tetrafluoroborate

InChI

InChI=1S/C49H52N3O4.BF4/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;2-1(3,4)5/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;/q+1;-1

InChI Key

OIMQPLDYWMKRKA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cy7.5 NHS Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1] This amine-reactive moiety allows for the covalent conjugation of the Cy7.5 fluorophore to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2][3] Its long-wave emission profile makes it particularly well-suited for in vivo imaging applications, as near-infrared light can penetrate tissues more deeply than visible light.[4][5][6] This guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanism, and detailed protocols for its use in bioconjugation.

Core Principles of this compound Reactivity

The fundamental reaction mechanism underlying the use of this compound is the nucleophilic acyl substitution between the NHS ester and a primary amine.[7] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7][8] This reaction is highly selective for primary amines, which are predominantly found on the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[7]

The efficiency of this conjugation reaction is influenced by several factors, most notably pH. The reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5, where the primary amine groups are deprotonated and thus more nucleophilic.[9] However, a competing reaction, hydrolysis of the NHS ester, also increases with pH.[9] Therefore, maintaining the recommended pH range is critical for successful labeling.

Physicochemical and Spectral Properties

This compound is available in both a standard, non-sulfonated form and a sulfonated (Sulfo-Cy7.5 NHS ester) version. The addition of sulfonate groups increases the water solubility of the dye, which can be advantageous for labeling reactions in aqueous buffers.[3] The spectral properties of both forms are summarized below.

Quantitative Data Summary
PropertyThis compoundSulfo-Cy7.5 NHS Ester
Excitation Maximum (λex) 788 nm[1][4]778 nm[3]
Emission Maximum (λem) 808 nm[1][4]797 nm[3]
Molar Extinction Coefficient 223,000 M⁻¹cm⁻¹[1][4]222,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield 0.1[1]0.21[3]
Molecular Weight 833.76 g/mol [1][5]1180.5 g/mol [3]
Solubility Soluble in organic solvents (DMSO, DMF)[1][5]Soluble in water, DMSO, and DMF[3]
Storage Conditions -20°C in the dark, desiccated[1][4][6]-20°C[3]

Experimental Protocols

General Considerations
  • Buffer Selection : Ensure that the buffer used for the biomolecule is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[10] Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5 are recommended.[9][11]

  • Dye Preparation : this compound is sensitive to moisture and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][7]

  • Protein Concentration : For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[10][11][12]

Protocol 1: Labeling of Antibodies with this compound

This protocol is a general guideline for labeling 1 mg of an antibody.

Materials:

  • Antibody of interest (2 mg/mL in amine-free buffer)[11]

  • This compound[11]

  • Anhydrous DMSO[11]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

  • Purification column (e.g., Sephadex G-25)[11]

  • Storage Buffer: PBS, pH 7.4[11]

Procedure:

  • Antibody Preparation : If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.4). Adjust the antibody concentration to 2 mg/mL.[11]

  • Dye Preparation : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[12]

  • Reaction Setup : In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL antibody solution with 50 µL of 1 M sodium bicarbonate buffer to raise the pH.[11]

  • Dye Addition : Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[11] Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11][12]

  • Quenching : Stop the reaction by adding a quenching reagent like 1 M Tris-HCl, pH 8.0.[7]

  • Purification : Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[10][11]

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7.5 dye).[11]

  • Storage : Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and a bacteriostatic agent like sodium azide, or store in aliquots at -20°C or -80°C.[11][12]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is a general guideline for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.

  • Dye Preparation : Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.[13]

  • Reaction : Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide may need to be determined empirically.

  • Incubation : Allow the reaction to proceed for a specified time at room temperature, protected from light.

  • Purification : Purify the labeled oligonucleotide from the unreacted dye and byproducts using a suitable method such as reverse-phase HPLC.[13]

Visualizations

Reaction Mechanism of this compound with a Primary Amine

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Cy7.5-NHS Cy7.5-NHS Ester R-NH2 Primary Amine (e.g., on a protein) Intermediate Tetrahedral Intermediate R-NH2->Intermediate Cy7.5-Amide Stable Amide Bond (Cy7.5-Biomolecule Conjugate) Intermediate->Cy7.5-Amide Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Nucleophilic acyl substitution reaction between this compound and a primary amine.

Experimental Workflow for Antibody Labeling with this compound

AntibodyLabelingWorkflow A 1. Antibody Preparation (Buffer Exchange & Concentration Adjustment) C 3. Conjugation Reaction (Mix Antibody and Dye, Incubate) A->C B 2. Dye Preparation (Dissolve this compound in DMSO) B->C D 4. Quenching (Stop Reaction with Tris Buffer) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (Determine Degree of Labeling) E->F G 7. Storage (Store Labeled Antibody Appropriately) F->G

References

Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, experimental applications, and signaling pathway visualization capabilities of the near-infrared fluorescent probe, Cy7.5 NHS Ester.

Core Chemical Properties

This compound is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological research and drug development. Its utility stems from its long emission wavelength, which allows for deep tissue penetration with minimal autofluorescence, making it ideal for in vivo imaging. The N-hydroxysuccinimide (NHS) ester functional group provides a straightforward method for covalently labeling primary amines on biomolecules.

Quantitative Data Summary

The key chemical and spectral properties of this compound and its sulfonated, water-soluble counterpart are summarized below for easy comparison.

PropertyThis compoundSulfo-Cy7.5 NHS EsterReference
Molecular Formula C₄₉H₅₂BF₄N₃O₄C₄₉H₄₈K₃N₃O₁₆S₄[1][2]
Molecular Weight ( g/mol ) 833.761180.5[1][2]
Excitation Maximum (nm) 788778[1][2]
Emission Maximum (nm) 808797[1][2]
Extinction Coefficient (M⁻¹cm⁻¹) 223,000222,000[1][2]
Fluorescence Quantum Yield 0.100.21[1][2]
Solubility DMSO, DMF, DichloromethaneWater, DMSO, DMF[1][2]
Storage Conditions -20°C in the dark, desiccated-20°C in the dark, desiccated[1][2]

Experimental Protocols

The following sections detail standardized methodologies for the use of this compound in labeling and imaging applications.

Protein and Antibody Labeling with this compound

This protocol outlines the covalent attachment of this compound to primary amines on proteins, such as antibodies.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into a suitable amine-free buffer like PBS.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.

    • Slowly add the dissolved this compound to the protein solution while gently stirring or vortexing. A molar dye-to-protein ratio of 10:1 to 20:1 is a common starting point, but the optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS buffer (pH 7.2-7.4).

    • Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the labeled protein.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

  • Storage:

    • Store the purified Cy7.5-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage. Protect from light.

In Vivo Imaging Protocol

This protocol provides a general guideline for performing in vivo fluorescence imaging in small animals using a Cy7.5-labeled probe.

Materials:

  • Animal model (e.g., mouse)

  • Cy7.5-labeled imaging probe (e.g., antibody, peptide)

  • Sterile PBS

  • In vivo imaging system with appropriate NIR filters

Methodology:

  • Probe Administration:

    • Dilute the Cy7.5-labeled probe to the desired concentration in sterile PBS. The optimal dose should be determined for each specific probe and application.

    • Administer the probe to the animal, typically via intravenous (tail vein) injection.

  • Image Acquisition:

    • Acquire a baseline image before probe injection to assess autofluorescence.

    • Image the animal at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal time for target accumulation and clearance from non-target tissues.

    • Use an excitation filter around 740-760 nm and an emission filter around 790-820 nm for Cy7.5.

  • Data Analysis:

    • Quantify the fluorescence signal in the region of interest (e.g., tumor) and in non-target tissues to determine the signal-to-background ratio.

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest.

    • Image the excised organs to confirm the biodistribution of the Cy7.5-labeled probe.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

General Experimental Workflow

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_application Application Protein_Preparation Protein/Antibody Preparation (Amine-free buffer) Conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) Protein_Preparation->Conjugation Dye_Preparation This compound Stock Solution (Anhydrous DMSO/DMF) Dye_Preparation->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification In_Vitro_Imaging In Vitro Imaging (e.g., Flow Cytometry, Microscopy) Purification->In_Vitro_Imaging In_Vivo_Imaging In Vivo Imaging (Animal Model) Purification->In_Vivo_Imaging

Caption: General workflow for labeling and imaging with this compound.

Integrin αvβ3-Targeted Tumor Imaging

Cy7.5-labeled RGD (arginine-glycine-aspartic acid) peptides are frequently used to target integrin αvβ3, which is overexpressed on the surface of many tumor cells and activated endothelial cells during angiogenesis. This allows for the non-invasive visualization of tumors.[3][4]

G cluster_targeting Tumor Microenvironment cluster_probe Imaging Probe cluster_signaling Downstream Effects Tumor_Cell Tumor Cell Integrin Integrin αvβ3 Internalization Receptor-Mediated Internalization Integrin->Internalization Triggers Cy7_5_RGD Cy7.5-RGD Peptide Cy7_5_RGD->Integrin Binding Imaging_Signal NIR Fluorescence Signal Detection Internalization->Imaging_Signal Leads to

Caption: Integrin αvβ3 targeting for tumor imaging using Cy7.5-RGD.

HER2-Targeted Cancer Cell Imaging

Antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as trastuzumab, can be labeled with Cy7.5 to visualize HER2-positive tumors.[1] This is a critical application in cancer research and diagnostics.

G cluster_targeting Cancer Cell Surface cluster_probe Imaging Probe cluster_signaling Cellular Response & Imaging Cancer_Cell HER2+ Cancer Cell HER2_Receptor HER2 Receptor Receptor_Binding Antibody Binding to HER2 Cy7_5_Antibody Cy7.5-Trastuzumab Cy7_5_Antibody->HER2_Receptor Specific Binding Imaging_Signal Tumor Visualization (NIR Fluorescence) Receptor_Binding->Imaging_Signal Enables

Caption: HER2-targeted imaging in cancer using a Cy7.5-labeled antibody.

References

Cy7.5 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biomedical imaging and diagnostics, near-infrared (NIR) fluorescent probes have become indispensable tools. Among these, Cyanine7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester stands out for its exceptional spectral characteristics in the NIR window, enabling deep tissue imaging with minimal autofluorescence. This technical guide provides an in-depth overview of the core spectral properties of Cy7.5 NHS ester, detailed experimental protocols for its use, and a logical workflow for its characterization, aimed at empowering researchers to effectively harness its capabilities.

Core Spectral Properties

The utility of a fluorophore is defined by its spectral properties. This compound exhibits a long-wavelength emission profile, which is highly advantageous for in vivo imaging applications due to the reduced absorption and scattering of NIR light by biological tissues.[1][2][3] The key spectral parameters for this compound are summarized below. It is important to note that these values can vary slightly depending on the solvent and conjugation state.

Spectral PropertyValueSource(s)
Excitation Maximum (λex) 778 - 790 nm[1][2][4][5][6]
Emission Maximum (λem) 797 - 820 nm[1][2][4][5][6][7]
Molar Extinction Coefficient (ε) 222,000 - 223,000 M⁻¹cm⁻¹[1][2][4][5]
Fluorescence Quantum Yield (Φ) 0.10 - 0.21[2][4][5]
Stokes Shift ~20 nm[8]

Note: The increased rigidity of the central polymethyne moiety in some this compound variants can lead to a 20% increase in quantum yield compared to the parent Cy7.5 structure.[1][2]

Experimental Protocols

Accurate and reproducible experimental design is crucial for obtaining reliable data. The following protocols provide a generalized framework for the characterization and application of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent labeling reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).[7]

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • The stock solution should be prepared fresh for each labeling experiment to ensure maximum reactivity of the NHS ester.[9]

Antibody Labeling with this compound

Objective: To covalently conjugate this compound to a primary antibody for use in immunoassays or imaging.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • This compound stock solution

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[9][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]

  • Purification column (e.g., Sephadex G-25 spin column)[9]

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of approximately 2 mg/mL in an amine-free buffer.[7][9] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup: In a microcentrifuge tube, combine the antibody solution with the reaction buffer.

  • Dye Addition: Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing.[9][10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Quenching (Optional): The reaction can be quenched by adding the quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25).[7][9] Collect the first colored fraction, which contains the Cy7.5-labeled antibody.[10]

Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of Cy7.5 molecules conjugated to each antibody.

Materials:

  • Purified Cy7.5-labeled antibody

  • Spectrophotometer

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of Cy7.5 (Aₘₐₓ, ~788 nm).

  • Calculate the DOL using the following formula[9]:

    DOL = (Aₘₐₓ / ε_dye) / ((A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) / ε_protein)

    Where:

    • ε_dye is the molar extinction coefficient of this compound.

    • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[9]

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for characterizing and utilizing this compound.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization cluster_application Application A Reconstitute this compound in Anhydrous Solvent C Incubate Dye and Biomolecule A->C B Prepare Biomolecule in Amine-Free Buffer B->C D Size-Exclusion Chromatography C->D E Spectrophotometric Analysis (Absorbance) D->E F Fluorometric Analysis (Emission) D->F G Calculate Degree of Labeling (DOL) E->G H In Vivo / In Vitro Imaging F->H I Flow Cytometry F->I J Fluorescence Microscopy F->J G->H

Caption: Workflow for this compound conjugation and characterization.

Concluding Remarks

This compound is a powerful near-infrared fluorophore with significant potential in various research and development applications, particularly for in vivo imaging. Its high molar extinction coefficient, respectable quantum yield, and long-wavelength emission make it an excellent choice for sensitive detection in deep tissue contexts. By following standardized protocols for its preparation, conjugation, and characterization, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating scientific discovery and the development of novel diagnostic and therapeutic agents. The photostability of Cy7.5 is also a key feature, as it resists photobleaching, allowing for consistent signals during long-term imaging experiments.[8]

References

Cy7.5 NHS Ester: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescent labeling techniques for in vivo imaging, targeted therapies, and other advanced applications.

Core Spectral and Physical Properties

This compound is a reactive dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the near-infrared spectrum makes it particularly valuable for in vivo imaging, as light in this range experiences reduced absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio.[3][4]

The key spectral and physical characteristics of this compound and its sulfo- counterpart are summarized in the table below. The non-sulfonated form is soluble in organic solvents like DMSO and DMF, while the sulfonated version offers improved water solubility.[1][5]

PropertyThis compound (non-sulfonated)sulfo-Cyanine7.5 NHS esterReference(s)
Excitation Maximum (λex) ~788 nm~778 nm[1][5][6][7]
Emission Maximum (λem) ~808 nm~797 nm[1][5][6][7]
Molar Extinction Coeff. ~223,000 cm⁻¹M⁻¹~222,000 cm⁻¹M⁻¹[1][4][5][7]
Quantum Yield (Φ) ~0.10~0.21[7][8]
Solubility DMSO, DMF, DichloromethaneWater, DMF, DMSO[1][5][9]

Experimental Protocols: Biomolecule Labeling with this compound

The following protocols provide a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with this compound.

Preparation of the Protein Solution

Successful conjugation requires the protein to be in an amine-free buffer.

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3][10] This can be accomplished through dialysis or by using a desalting spin column.[3]

  • Concentration Adjustment: The protein concentration should be adjusted to 2-10 mg/mL in the amine-free buffer.[11][12] Higher concentrations can improve labeling efficiency.[3]

  • pH Adjustment: For the labeling reaction, the pH of the protein solution should be raised to 8.3-8.5.[3][13] This is typically achieved by adding a calculated volume of 1 M sodium bicarbonate buffer.[3]

Preparation of the this compound Stock Solution

This compound is sensitive to moisture and should be handled accordingly.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[3]

  • Dissolution: Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2][3] This stock solution should be prepared fresh for each labeling reaction.[3]

Conjugation Reaction
  • Molar Ratio Calculation: The optimal molar ratio of dye to protein is crucial and should be determined empirically for each specific protein.[10] A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[3]

  • Reaction Initiation: Slowly add the calculated volume of the this compound stock solution to the pH-adjusted protein solution while gently vortexing.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] For some applications, the incubation can be extended to overnight at 4°C.[10]

Purification of the Labeled Conjugate

It is essential to remove any unconjugated dye from the labeled protein.

  • Size-Exclusion Chromatography: A common method for purification is to use a size-exclusion column, such as a Sephadex G-25 spin column.[11] The reaction mixture is loaded onto the column, and the labeled protein is eluted with PBS.[11]

  • Dialysis: Dialysis can also be used to remove small, unconjugated dye molecules.[14]

Characterization of the Conjugate
  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[3] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~788 nm for Cy7.5).[3]

Visualizing Applications: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for protein labeling and a relevant signaling pathway where Cy7.5-labeled molecules are applied.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange, Conc. Adjust) react Conjugation Reaction (pH 8.3-8.5, 1 hr, RT) p_prep->react Amine-free protein d_prep Dye Preparation (Dissolve in DMSO) d_prep->react Activated NHS ester purify Purification (Size-Exclusion Chromatography) react->purify Labeled conjugate + free dye analyze Characterization (Spectrophotometry, DOL) purify->analyze Purified conjugate

Caption: Experimental workflow for protein conjugation with this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_imaging Imaging ligand Cy7.5-EGF egfr EGFR ligand->egfr Binding imaging NIR Fluorescence Imaging ligand->imaging Detection dimer Receptor Dimerization & Autophosphorylation egfr->dimer pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) dimer->pathway response Cellular Response (Proliferation, Survival) pathway->response

Caption: Targeting the EGFR signaling pathway with a Cy7.5-labeled ligand for NIR imaging.

In the context of cancer research, this compound is frequently used to label targeting moieties such as Epidermal Growth Factor (EGF) or Vascular Endothelial Growth Factor (VEGF).[5][6] Labeling EGF with Cy7.5 allows for the visualization of Epidermal Growth Factor Receptor (EGFR) expression and signaling in tumors.[5] Overexpression of EGFR is a hallmark of various cancers, and its signaling pathway is a key target for therapies.[15][16] Similarly, Cy7.5-labeled VEGF can be used to image tumor angiogenesis by targeting VEGF receptors.[6] The ability to non-invasively monitor these pathways provides valuable insights into tumor biology and the efficacy of targeted treatments.[5][8]

References

A Technical Guide to Cy7.5 NHS Ester: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine7.5 (Cy7.5) NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling and imaging applications. We will cover its core spectral and physicochemical properties, detailed protocols for bioconjugation, and workflows for its application in research and development.

Core Properties of Cy7.5 NHS Ester

This compound is an amine-reactive fluorescent probe belonging to the cyanine (B1664457) dye family. Its fluorescence in the near-infrared spectrum (750-900 nm) makes it exceptionally valuable for in vivo imaging, as light in this range can penetrate tissues more deeply with reduced background autofluorescence compared to visible light fluorophores[1][2][3]. The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent attachment to primary amines (-NH₂) on biomolecules, such as the ε-amino groups of lysine (B10760008) residues in proteins[4][5].

The key features of Cy7.5 include its long-wave emission, high extinction coefficient, and good photostability, making it a robust tool for sensitive detection in various biological applications[1][2].

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including calculating dye concentration and determining the degree of labeling (DOL) for conjugates.

PropertyValueReference(s)
Excitation Maximum (λex) ~788 nm[1][2][6][7]
Emission Maximum (λem) ~808 nm[1][2][6][7]
Molar Extinction Coefficient 223,000 M⁻¹cm⁻¹[1][6][7]
Quantum Yield ~0.1[6]
Stokes Shift ~20 nm[2]
Molecular Formula C₄₉H₅₂BF₄N₃O₄[1][6][7]
Molecular Weight 833.76 g/mol [1][6][7]
Solubility Soluble in DMSO, DMF; Low solubility in water[1][6][7]
Appearance Green Powder[1]

Experimental Protocols and Workflows

Successful bioconjugation with this compound requires careful attention to buffer conditions, molar ratios, and purification procedures. Below are detailed protocols for labeling proteins and antibodies.

The overall process for creating a fluorescently labeled protein conjugate involves several distinct stages, from preparation to final characterization.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis cluster_storage Storage p1 Prepare Amine-Free Protein Solution (>2 mg/mL, pH 8.3-8.5) r1 Combine Reactants (Add dye to protein) p1->r1 p2 Prepare this compound Stock Solution (e.g., 10 mM in anhy. DMSO) p2->r1 r2 Incubate (1 hr, RT, dark) r1->r2 u1 Purify Conjugate (e.g., Sephadex G-25) r2->u1 u2 Characterize (Measure Absorbance for DOL calculation) u1->u2 s1 Store Conjugate (4°C short-term, -20°C long-term) u2->s1

Figure 1: Standard workflow for protein conjugation with this compound.

This protocol is optimized for labeling 1 mg of an IgG antibody (MW ~150 kDa).

Materials:

  • Antibody of interest (purified, in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]

  • Purification Column: Sephadex G-25 desalting column[8]

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4)[4][8]. This can be done using a desalting spin column or dialysis.

    • Adjust the antibody concentration to a minimum of 2 mg/mL in the amine-free buffer[8][9]. Higher concentrations can improve labeling efficiency.

  • Dye Preparation:

    • This compound is moisture-sensitive; handle accordingly[8][9].

    • Just before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO[9][10]. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution for 1 mg of antibody) to a reaction tube.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer[8][10].

    • Calculate the volume of dye stock solution needed. A molar dye-to-antibody ratio of 10:1 to 20:1 is a recommended starting point for optimization[8].

    • Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing or stirring[8][9].

    • Incubate the reaction for 1 hour at room temperature, protected from light[8][9].

  • Purification of the Conjugate:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Load the reaction mixture onto the column to separate the labeled antibody from unreacted free dye[8][10].

    • Elute with a suitable storage buffer like PBS (pH 7.4). The labeled antibody conjugate will elute first as a colored fraction, while the smaller, unreacted dye molecules are retained longer.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5 (~788 nm, Aₘₐₓ).

    • The concentration of the antibody and the dye can be calculated using the Beer-Lambert law. A correction factor is needed for the A₂₈₀ reading, as the dye also absorbs slightly at this wavelength.

    • The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is calculated as: DOL = (Molar concentration of dye) / (Molar concentration of protein)

  • Storage:

    • Store the purified conjugate at 4°C, protected from light[8]. For long-term storage, add a stabilizer like BSA (to 0.1%) and a bacteriostatic agent like sodium azide (B81097) (to 0.05%), or aliquot and store at -20°C or -80°C[8].

Application Pathway: In Vivo Imaging

Cy7.5-labeled biomolecules, particularly antibodies, are frequently used for in vivo targeted imaging in preclinical research. The pathway from conjugate creation to data acquisition is outlined below.

G cluster_dev Conjugate Development cluster_invivo In Vivo Study cluster_acq Data Acquisition & Analysis d1 Select Targeting Ligand (e.g., Antibody) d2 This compound Conjugation d1->d2 d3 Purification & QC (DOL, Purity, Binding Affinity) d2->d3 i1 Administer Conjugate to Animal Model d3->i1 i2 Allow for Biodistribution (Time-dependent) i1->i2 a1 NIR Fluorescence Imaging (e.g., IVIS) i2->a1 a2 Image Analysis (Signal Quantitation) a1->a2 a3 Ex Vivo Validation (Tissue Biodistribution) a2->a3

Figure 2: Pathway for using a Cy7.5 conjugate in a preclinical in vivo imaging study.

References

An In-depth Technical Guide to Cy7.5 NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details its physicochemical properties, provides protocols for its use in bioconjugation, and illustrates its application in targeted cancer imaging.

Core Properties of this compound and its Sulfonated Form

This compound is an amine-reactive fluorescent dye widely used for labeling biomolecules such as proteins and peptides.[1] Its exceptional brightness and emission in the near-infrared spectrum make it an ideal candidate for in vivo imaging, where deep tissue penetration and low autofluorescence are paramount.[2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on biomolecules to form stable amide bonds.[4] For applications requiring high aqueous solubility, a sulfonated version, Sulfo-Cy7.5 NHS ester, is also available.[5]

Below is a summary of the key quantitative data for both forms of the dye.

PropertyThis compoundSulfo-Cy7.5 NHS Ester
Molecular Weight 833.76 g/mol [2][6][7]1180.5 g/mol [5]
Chemical Formula C₄₉H₅₂BF₄N₃O₄[1]C₄₉H₄₈K₃N₃O₁₆S₄[5]
CAS Number 2708152-94-5[1][2][6]2736437-44-6[5]
Excitation Maximum (λex) ~788 nm[1]~778 nm[5]
Emission Maximum (λem) ~808 nm[1]~797 nm[5]
Extinction Coefficient ~223,000 M⁻¹cm⁻¹[1]~222,000 M⁻¹cm⁻¹[5]
Quantum Yield ~0.1[1]~0.21[5]
Solubility DMSO, DMF, DCM[1]Water, DMF, DMSO[5]
Storage Conditions -20°C, desiccated, protected from light[1][6]-20°C[5]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol outlines the general procedure for conjugating this compound to an antibody, such as Cetuximab, for in vivo imaging applications.

Materials:

  • Antibody of interest (e.g., Cetuximab) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting spin column.[8]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[4]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction.[8]

  • Antibody Labeling Reaction:

    • For a 1 mg scale antibody labeling, transfer 0.5 mL of a 2 mg/mL antibody solution to a microcentrifuge tube.[8]

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[8]

    • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[8]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification of the Labeled Antibody:

    • Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the center of the resin bed.

    • Centrifuge the column to collect the purified antibody conjugate. The first colored band to elute will be the labeled antibody.[8]

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[9]

Application: In Vivo Imaging of EGFR-Positive Cancers with Cy7.5-Labeled Cetuximab

A significant application of this compound is in the development of targeted imaging agents for cancer research and diagnostics. Cetuximab, a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR), can be labeled with Cy7.5 to visualize tumors that overexpress EGFR.[10][11]

Logical Workflow for In Vivo Cancer Imaging

The following diagram illustrates the logical workflow from the preparation of the Cy7.5-antibody conjugate to its application in preclinical cancer imaging.

G cluster_prep Conjugate Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis Cy7_5 This compound Conjugation Bioconjugation Reaction (Amine Coupling) Cy7_5->Conjugation Antibody Cetuximab (anti-EGFR) Antibody->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Crude Product QC Quality Control (DOL Measurement) Purification->QC Purified Conjugate Injection Systemic Injection into Tumor-Bearing Mouse Model QC->Injection Validated Probe Circulation Circulation and Biodistribution Injection->Circulation Targeting Specific Binding to EGFR on Tumor Cells Circulation->Targeting Imaging Near-Infrared (NIR) Fluorescence Imaging Targeting->Imaging Tumor Accumulation Dissection Organ and Tumor Dissection Imaging->Dissection Image-Guided Dissection ExVivoImaging Ex Vivo Imaging of Organs and Tumor Dissection->ExVivoImaging Validation Histological Validation (IHC for EGFR) ExVivoImaging->Validation Confirmation of Signal Localization

Workflow for preclinical cancer imaging using Cy7.5-labeled Cetuximab.
EGFR Signaling Pathway and Visualization Strategy

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Cetuximab blocks this pathway by binding to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.[12] By labeling Cetuximab with Cy7.5, researchers can non-invasively monitor the biodistribution of the antibody and its accumulation at the tumor site, providing insights into drug targeting and receptor engagement.

The following diagram illustrates the targeted imaging strategy in the context of the EGFR signaling pathway.

G cluster_pathway EGFR Signaling Pathway Inhibition and Imaging cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Cetuximab_Cy7_5 Cetuximab-Cy7.5 Conjugate Cetuximab_Cy7_5->EGFR Blocks Ligand Binding Imaging_Signal NIR Fluorescence Signal at Tumor Site Cetuximab_Cy7_5->Imaging_Signal Enables Visualization Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Targeted imaging of the EGFR pathway with a Cy7.5-Cetuximab conjugate.

References

Cy7.5 NHS ester structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cy7.5 NHS Ester for Researchers and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development.[1][2] As a member of the cyanine (B1664457) dye family, its core structure features a heptamethine chain, which dictates its long-wavelength spectral properties.[1] The fluorescence of Cy7.5 falls within the NIR "biological window" (750-900 nm), a spectral range where endogenous absorbers like water and hemoglobin have minimal interference.[1] This characteristic allows for deep tissue penetration of light and a high signal-to-noise ratio by reducing background autofluorescence, making it exceptionally suitable for sensitive in vivo imaging.[1][3]

The NHS ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Cy7.5 fluorophore to biomolecules.[4] It reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins and antibodies, to form stable, covalent amide bonds.[4][5] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, including detailed experimental protocols for its use in bioconjugation.

Core Physicochemical and Spectroscopic Properties

The utility of this compound is defined by its distinct photophysical characteristics. It is noted for a high molar extinction coefficient, signifying a strong capacity for light absorption, and a good quantum yield, leading to bright fluorescent emissions.[1] A rigidized central polymethyne moiety in some variants can increase the quantum yield by up to 20% compared to the parent Cy7.5 structure.[6]

PropertyTypical ValueSource(s)
Excitation Maximum (λex) 788 nm[6][7]
Emission Maximum (λem) 808 nm[6][7]
Molar Extinction Coefficient 223,000 M⁻¹cm⁻¹[6][7][8]
Fluorescence Quantum Yield ~0.1 - 0.21[7][9]
Molecular Formula C₄₉H₅₂BF₄N₃O₄[6][7]
Molecular Weight ~833.8 g/mol [6][7]
Solubility Soluble in DMSO, DMF, Dichloromethane; Low solubility in water[6][7][10]
Storage Conditions Store at -20°C, desiccated and protected from light[6][7][10][11]

Reaction Mechanism: NHS Ester Aminolysis

The conjugation of this compound to a biomolecule is a classic example of nucleophilic acyl substitution.[12] The reaction targets primary amines (R-NH₂), which are predominantly found on the ε-amine of lysine residues and the N-terminus of proteins.[12] The process is highly pH-dependent, with optimal reactivity occurring in slightly alkaline conditions (pH 8.0-9.0).[4][13] In this pH range, the primary amine is deprotonated and acts as a potent nucleophile.[5]

The reaction proceeds as follows:

  • Nucleophilic Attack : The unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[12]

  • Intermediate Formation : This attack forms a transient, unstable tetrahedral intermediate.[14]

  • Bond Formation & Leaving Group Departure : The intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[12][14]

The primary competing reaction is the hydrolysis of the NHS ester by water, which increases with pH.[13] Therefore, conducting the reaction in a suitable buffer and at an appropriate protein concentration is critical for maximizing conjugation efficiency.[13]

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for conjugating this compound to an IgG antibody.[1][15] It is crucial to optimize parameters such as the dye-to-antibody molar ratio for each specific antibody to achieve the desired degree of labeling (DOL).[4]

Materials and Reagents
  • Antibody of Interest : Purified and in an amine-free buffer (e.g., PBS).[15]

  • This compound : High purity, stored desiccated at -20°C.[15]

  • Anhydrous Dimethyl Sulfoxide (DMSO) : For reconstituting the dye.[12][15]

  • Reaction Buffer : 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[15]

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0.[15]

  • Purification System : Size-exclusion chromatography column (e.g., Sephadex G-25) or FPLC system.[15][16]

Antibody and Dye Preparation
  • Buffer Exchange : If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4) via dialysis or a desalting column.[4][15]

  • Concentration Adjustment : Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4][15]

  • Dye Reconstitution : Immediately before use, allow the this compound vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[17][18] Vortex thoroughly.[4]

Conjugation Reaction
  • pH Adjustment : Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a microcentrifuge tube. Add 0.1 volumes of 1 M sodium bicarbonate buffer to raise the pH to ~8.3-8.5.[15]

  • Calculate Dye Amount : Determine the volume of this compound stock solution needed. A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[4][15]

    • Example Calculation for a 10:1 ratio with 1 mg IgG (MW ~150,000 g/mol ) and Cy7.5 NHS (MW ~833.8 g/mol ):

      • Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

      • Mass of Dye = 6.67 x 10⁻⁸ mol * 833.8 g/mol = 5.56 x 10⁻⁵ g = 55.6 µg

      • Volume of 10 mg/mL Dye Stock = 55.6 µg / 10 µg/µL = 5.6 µL[19]

  • Incubation : Slowly add the calculated volume of dye solution to the antibody solution while gently vortexing.[15] Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][15]

Purification of the Conjugate
  • Separation : The unreacted, free dye must be separated from the labeled antibody.[1] This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25).[15][18]

  • Elution : Apply the reaction mixture to the equilibrated column. Elute with PBS (pH 7.4). The first colored fraction to elute will be the Cy7.5-labeled antibody conjugate.[4][15]

Characterization: Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[15]

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 788 nm (for Cy7.5 dye).

  • Calculate the DOL using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Antibody (Buffer exchange to PBS, pH 7.4) C 3. Adjust pH of Antibody (Add 0.1M NaHCO₃ to pH 8.3-8.5) A->C B 2. Prepare Dye (Dissolve Cy7.5 NHS in DMSO) D 4. Mix & Incubate (Add dye to antibody, incubate 1-2h at RT, protected from light) B->D C->D E 5. Purify Conjugate (Size-Exclusion Chromatography, e.g., G-25) D->E F 6. Characterize (Measure Absorbance at 280nm & 788nm) E->F G 7. Calculate DOL (Degree of Labeling) F->G

Figure 2. Workflow for antibody conjugation with this compound.

Applications in Research and Signaling

This compound is not a component of a biological signaling pathway itself; rather, it is a powerful tool for visualizing and tracking components of these pathways.[1] Its primary application is in in vivo imaging, where the deep tissue penetration of NIR light allows for the non-invasive, real-time tracking of biological processes in living organisms.[1][3][6]

Key applications include:

  • In Vivo Imaging : Labeled antibodies or molecules can be used to visualize tumor masses, monitor drug delivery, or study disease progression in animal models.[1][3]

  • Flow Cytometry and Microscopy : The bright fluorescence of Cy7.5 is advantageous for multicolor experiments where minimal spectral overlap is required.[1] It can be used to label cells or cellular components to monitor processes like apoptosis or signal transduction.[3]

  • Nucleic Acid Detection : When conjugated to probes, it can be used for techniques like fluorescence in situ hybridization (FISH).[3]

The diagram below illustrates a common application: a Cy7.5-labeled antibody is used to target a specific cell surface receptor. The fluorescence from the dye allows for the detection and quantification of these receptors, providing insights into signaling pathway activity and drug targeting.

Signaling_Application cluster_cell Cellular Environment cluster_probe Fluorescent Probe cluster_detection Detection Method Receptor Cell Surface Receptor Cell Target Cell Detection NIR Fluorescence Detection Receptor->Detection Emits NIR Light (~808 nm) Antibody Antibody + Cy7.5 Dye Antibody->Receptor Binding Event Imaging In Vivo Imaging / Flow Cytometry Detection->Imaging Signal Acquisition

Figure 3. Use of a Cy7.5-labeled antibody to visualize a cell receptor.

References

Cy7.5 NHS Ester in DMSO: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Cy7.5 N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (B87167) (DMSO). It offers quantitative solubility data, detailed experimental protocols for dissolution and bioconjugation, and a visual representation of the experimental workflow. This document is intended to serve as a comprehensive resource for researchers utilizing Cy7.5 NHS ester in fluorescence-based applications, particularly in the fields of bioconjugation, in vivo imaging, and diagnostics.

Core Topic: Solubility of this compound in DMSO

This compound is a near-infrared (NIR) fluorescent dye widely employed for labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] Its long-wave emission properties make it particularly suitable for in vivo imaging due to the deep tissue penetration of near-infrared light.[1][2][3] The N-hydroxysuccinimide ester functional group allows for efficient and specific covalent bonding to primary amines on target molecules.[1]

A critical parameter for the successful use of this compound is its solubility. While generally having low aqueous solubility, it is readily soluble in organic solvents such as DMSO, dimethylformamide (DMF), and dichloromethane.[2][3][4] DMSO is a commonly preferred solvent for preparing stock solutions of this compound due to its high solvating power and compatibility with subsequent aqueous reaction conditions in bioconjugation.

Several factors can influence the solubility of this compound in DMSO, including the specific formulation of the dye (e.g., salt form) and the purity and water content of the solvent. Some commercial formulations, such as the triethylammonium (B8662869) salt form, are reported to have enhanced solubility in DMSO compared to their potassium salt counterparts.[1][5] Furthermore, the use of anhydrous (dry) DMSO is crucial, as the presence of water can lead to the hydrolysis of the NHS ester, reducing its reactivity and potentially impacting solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and related cyanine (B1664457) dyes in DMSO. It is important to note that these values can be influenced by the specific experimental conditions and the purity of the dye and solvent.

CompoundSolventReported SolubilityNotes
This compoundDMSO5 mg/mLUltrasonic assistance may be required. The use of hygroscopic DMSO can negatively affect solubility.[6]
Cy7DMSO~10 mg/mLThis value is for the parent Cy7 dye, not the NHS ester derivative, but provides a useful reference.[7]
sulfo-Cyanine7.5 NHS esterDMSOGood solubilityThis sulfonated form of the dye has increased water solubility but also maintains good solubility in DMSO.[8]

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution in DMSO and a general protocol for protein labeling.

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO for use in bioconjugation reactions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration, typically 10 mg/mL or 10 mM.[6][9][10] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: ~834 g/mol ), add approximately 120 µL of anhydrous DMSO.

  • Vortex the vial thoroughly to ensure complete dissolution of the dye. Gentle sonication can be used to aid dissolution if necessary.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • The freshly prepared stock solution should be used immediately for the best results, as the NHS ester is susceptible to hydrolysis.[11] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C, protected from light and moisture.[6][9][12] Stored solutions should be used within one month.[6][9]

General Protein Labeling Protocol with this compound

Objective: To covalently label a protein with this compound via reaction with primary amines.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound stock solution in DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration)

Protocol:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.[10] If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against a suitable buffer such as PBS.

  • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer. This pH is optimal for the reaction between the NHS ester and primary amines.[12]

  • Calculate the required volume of the this compound stock solution. A molar excess of the dye to the protein is typically used, with the optimal ratio being determined empirically for each protein. A common starting point is a 10-fold molar excess.[6]

  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11][12]

  • Purify the labeled protein from the unreacted dye and byproducts using a suitable method such as gel filtration chromatography.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the dissolution of this compound and its application in bioconjugation.

Dissolution_Workflow cluster_preparation Stock Solution Preparation start Start: this compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution This compound Stock Solution dissolve->stock_solution Conjugation_Workflow cluster_reaction Bioconjugation Process protein_prep Prepare Protein Solution (Amine-Free Buffer) ph_adjust Adjust pH to 8.3-8.5 protein_prep->ph_adjust dye_add Add this compound Stock Solution ph_adjust->dye_add reaction Incubate (1-4h, RT, Dark) dye_add->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification final_product Labeled Protein Conjugate purification->final_product

References

A Technical Guide to Water-Soluble vs. Non-Sulfonated Cy7.5 NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of water-soluble (sulfonated) and non-sulfonated Cy7.5 NHS esters, two near-infrared (NIR) fluorescent dyes crucial for labeling proteins, antibodies, and other biomolecules. We will explore their fundamental chemical differences, practical implications for experimental design, and detailed protocols for their use in bioconjugation.

Core Chemical and Functional Differences

Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine bridge between two nitrogen-containing heterocycles.[1][2][3] The key distinction between the two forms of Cy7.5 NHS ester lies in the presence of sulfonate groups (-SO₃⁻).

  • Water-Soluble (Sulfo-Cy7.5 NHS Ester): These dyes have been chemically modified to include one or more sulfonate groups.[2][4] These negatively charged moieties dramatically increase the dye's hydrophilicity, allowing it to dissolve readily in aqueous buffers without the need for organic co-solvents.[4][][6] This property is highly advantageous as it simplifies labeling procedures and reduces the risk of protein denaturation that can be caused by organic solvents.[7] Furthermore, the charged sulfonate groups help to decrease the aggregation of dye molecules on heavily labeled conjugates, which can otherwise lead to fluorescence quenching and inaccurate results.[2][3]

  • Non-Sulfonated (this compound): This is the parent form of the dye, which lacks sulfonate groups.[4] Consequently, it has low solubility in water and is hydrophobic.[8][9][10] To use this dye for labeling biomolecules in aqueous solutions, it must first be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4][6] This stock solution is then added to the protein solution, typically comprising 5-20% of the final reaction volume.[2][6] While effective, this approach requires careful handling to prevent dye precipitation and to minimize potential adverse effects of the solvent on the target biomolecule.[6]

The fundamental structural difference and its direct impact on solubility and experimental workflow are visualized below.

G cluster_0 Core Dye Structure cluster_1 Properties & Implications Base_Cy7_5 Non-Sulfonated Cy7.5 (Hydrophobic) Sulfo_Cy7_5 Water-Soluble Cy7.5 (Hydrophilic) Base_Cy7_5->Sulfo_Cy7_5 Addition of Sulfonate Groups (-SO₃⁻) Solubility Requires Organic Co-solvent (DMSO, DMF) Base_Cy7_5->Solubility Solubility_Sulfo Readily soluble in aqueous buffers Sulfo_Cy7_5->Solubility_Sulfo Aggregation Higher tendency to aggregate Solubility->Aggregation Protocol More complex labeling protocol Aggregation->Protocol Aggregation_Sulfo Reduced aggregation & self-quenching Solubility_Sulfo->Aggregation_Sulfo Protocol_Sulfo Simplified, solvent-free protocol Aggregation_Sulfo->Protocol_Sulfo

Caption: Impact of sulfonation on this compound properties.

Data Presentation: Comparative Analysis

While the core spectral properties of sulfonated and non-sulfonated Cy7.5 are nearly identical, slight variations in molecular weight, extinction coefficient, and quantum yield exist.[2][3] These parameters are critical for calculating the degree of labeling and assessing the brightness of the final conjugate.

PropertyNon-Sulfonated this compoundWater-Soluble Sulfo-Cy7.5 NHS EsterReference
Excitation Max (λex) ~788 nm~778 nm[11][12]
Emission Max (λem) ~808 nm~797 nm[11][12]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹[11][12]
Fluorescence Quantum Yield (Φ) ~0.10~0.21[11][12]
Molecular Weight (MW) ~833.8 g/mol ~1180.5 g/mol (as potassium salt)[11][12]
Solubility Low in water; Soluble in DMSO, DMF, DCM.[8][10][11]Good in water, DMSO, DMF.[12][13][11][12][13]

Note: Exact values may vary slightly between manufacturers. The data presented is a representative compilation from various sources.

Experimental Protocols: Antibody Labeling

The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines (-NH₂) on biomolecules, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[12] The following is a generalized protocol for labeling an antibody.

  • Antibody Preparation:

    • The antibody must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS).[14] Buffers containing Tris or glycine (B1666218) are incompatible as they will compete for reaction with the NHS ester.

    • If necessary, perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[14]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[14][15][16]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • For Non-Sulfonated Cy7.5: Prepare a stock solution of 10 mg/mL by dissolving the dye in anhydrous DMSO or DMF.[14][15] This solution should be prepared fresh.[14]

    • For Sulfo-Cy7.5: The dye can be dissolved directly in the reaction buffer or deionized water.

  • Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a reaction tube.

  • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of a basic buffer, such as 1 M sodium bicarbonate.[14] This pH is optimal for the reaction between the NHS ester and primary amines.[14]

  • Calculate the volume of dye stock solution needed. A molar dye-to-antibody ratio of 10:1 to 20:1 is a common starting point for optimization.[14][15]

  • Slowly add the calculated volume of dye solution to the antibody solution while gently mixing.[15]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[14][15] Gentle mixing during incubation can improve efficiency.[15]

It is critical to remove any unreacted, free dye from the labeled antibody.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[15]

  • Load the reaction mixture onto the top of the column.[15]

  • As the sample enters the resin, begin eluting with PBS (pH 7.2-7.4).[15]

  • The first colored fraction to elute will be the high-molecular-weight antibody-dye conjugate. The second, slower-moving colored band will be the free, unreacted dye.

  • Collect the fractions containing the purified conjugate.

The DOL, or the average number of dye molecules per antibody, must be determined.

  • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm for non-sulfonated Cy7.5, ~778 nm for sulfo-Cy7.5).[14]

  • Calculate the DOL using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

    • A_dye: Absorbance at the dye's λmax.

    • A_280: Absorbance at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of the dye at its λmax (see table above).

    • CF_280: Correction factor for the dye's absorbance at 280 nm (A₂₈₀/Aₘₐₓ). This value is typically provided by the dye manufacturer.

An optimal DOL for most antibodies is between 2 and 10.[16]

Experimental Workflow Visualization

The general workflow for bioconjugation using either this compound variant is outlined in the diagram below.

G start Start: Purified Antibody prep_ab 1. Antibody Preparation - Buffer Exchange (if needed) - Adjust Concentration (2-10 mg/mL) start->prep_ab react 3. Conjugation Reaction - Adjust pH to 8.3-8.5 - Add Dye (10:1 to 20:1 molar ratio) - Incubate 1 hr at RT, dark prep_ab->react prep_dye 2. Dye Preparation - Dissolve in DMSO (Non-Sulfonated) - Dissolve in Buffer (Sulfonated) prep_dye->react purify 4. Purification - Size-Exclusion Chromatography (e.g., Sephadex G-25) react->purify collect 5. Collect Labeled Antibody Fraction purify->collect characterize 6. Characterization - Measure A₂₈₀ and Aₘₐₓ - Calculate Degree of Labeling (DOL) collect->characterize end End: Purified, Characterized Conjugate characterize->end

Caption: General workflow for antibody conjugation with this compound.

Conclusion and Recommendations

The choice between water-soluble and non-sulfonated this compound depends primarily on the sensitivity of the biomolecule to organic solvents and the desired simplicity of the experimental protocol.

  • Choose Water-Soluble (Sulfo-Cy7.5) NHS Ester when:

    • Working with delicate proteins or biomolecules that are sensitive to denaturation by organic solvents.[7]

    • A simplified, purely aqueous labeling protocol is desired.[]

    • High degrees of labeling are required, as its hydrophilicity minimizes aggregation and fluorescence quenching.[2]

  • Choose Non-Sulfonated this compound when:

    • The target biomolecule is known to be stable in the presence of small amounts (5-20%) of DMSO or DMF.[2]

    • Labeling is being performed on small molecules in a purely organic phase.[]

    • Cost is a primary consideration, as non-sulfonated versions can sometimes be less expensive.

For most applications involving antibodies and proteins for in vivo or in vitro imaging, the superior solubility and reduced aggregation of Sulfo-Cy7.5 NHS ester make it the preferred choice, ensuring more reliable and reproducible results.[4]

References

A Technical Guide to Cy7.5 NHS Ester: Mechanism of Action and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Cyanine7.5 (Cy7.5) N-hydroxysuccinimidyl (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye in biological research and drug development. This document provides a comprehensive overview of its reactivity, detailed experimental protocols for bioconjugation, and quantitative data to enable precise and efficient labeling of biomolecules.

Core Principles of Cy7.5 NHS Ester Reactivity

The fundamental mechanism of this compound lies in its ability to form a stable amide bond with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] This reaction is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]

The efficiency of this conjugation reaction is critically dependent on several factors, most notably pH. The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[3][4] In this pH range, the primary amine is largely deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester.[2]

However, a competing reaction, hydrolysis of the NHS ester, also occurs in aqueous environments and its rate increases with pH.[3] This hydrolysis reaction, where water acts as a nucleophile, results in a non-reactive carboxylic acid, thereby reducing the efficiency of the desired conjugation. Therefore, maintaining the optimal pH and using the NHS ester reagent promptly after reconstitution are crucial for successful labeling.

Reaction Mechanism

The reaction between this compound and a primary amine can be visualized as a two-step process:

Reaction_Mechanism R1 Cy7.5-NHS Ester Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack Amine Primary Amine (e.g., Lysine) Amine->Intermediate Conjugate Cy7.5-Biomolecule Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Figure 1: Nucleophilic acyl substitution reaction of this compound with a primary amine.

Quantitative Data for this compound Conjugation

The following table summarizes key quantitative parameters for successful bioconjugation with this compound, compiled from various sources.

ParameterRecommended Value/RangeNotesSource(s)
Optimal pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis.[4][5][6]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris).[4][5]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5][6]
Molar Dye-to-Protein Ratio 10:1 to 20:1Recommended for initial experiments, should be optimized.[5][6]
Reaction Time 1 hour to overnight1 hour at room temperature is common. Longer times on ice.[4][5]
Reaction Temperature Room Temperature or 4°CRoom temperature for shorter incubations.[3]
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh before use as NHS esters are moisture-sensitive.[1][5]
Quenching Reagent 1 M Tris-HCl or GlycineTo stop the reaction by consuming unreacted NHS ester.[1]
Excitation Maximum (Ex) ~780 nm[7]
Emission Maximum (Em) ~820 nm[7]

Experimental Protocols

A generalized experimental workflow for labeling a protein with this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis P1 Prepare Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) P2 Prepare Protein Solution (2-10 mg/mL in amine-free buffer) P1->P2 R1 Add NHS Ester to Protein Solution (Molar ratio 10:1 to 20:1) P2->R1 P3 Prepare Fresh this compound Solution (e.g., 10 mg/mL in anhydrous DMSO) P3->R1 R2 Incubate for 1 hour at Room Temperature (Protect from light) R1->R2 R3 Quench Reaction (Add 1M Tris-HCl, pH 8.0) R2->R3 PU1 Purify Conjugate (e.g., Size-Exclusion Chromatography) R3->PU1 PU2 Determine Degree of Labeling (DOL) (Spectrophotometry at 280 nm and ~780 nm) PU1->PU2 PU3 Store Conjugate Properly (4°C or -20°C with stabilizer) PU2->PU3

Figure 2: A typical experimental workflow for protein conjugation with this compound.
Detailed Methodologies

1. Antibody Preparation:

  • The antibody must be in an amine-free buffer like PBS (pH 7.2-7.4).[5] If the buffer contains primary amines (e.g., Tris), a buffer exchange is necessary using methods like dialysis or desalting columns.[5]

  • Adjust the antibody concentration to a recommended range of 2-10 mg/mL.[6]

2. Dye Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • Prepare a stock solution by dissolving the dye in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.[5][7] This solution should be prepared fresh for each labeling reaction.[5]

3. Antibody Labeling Reaction:

  • Adjust the pH of the antibody solution to 8.3-8.5 using a sodium bicarbonate buffer.[5]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar dye-to-antibody ratio (e.g., 10:1 to 20:1).[5]

  • Slowly add the dye solution to the antibody solution while gently vortexing.[5]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

4. Quenching the Reaction:

  • To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added.[1] This will react with any remaining NHS ester.

5. Purification of the Labeled Antibody:

  • Separate the labeled antibody from unreacted dye and byproducts using a purification column, such as a Sephadex G-25 spin column or a size-exclusion chromatography system.[5][6]

6. Characterization and Storage:

  • Determine the Degree of Labeling (DOL), which is the number of dye molecules per antibody, using spectrophotometry.[5] This involves measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (around 780 nm).[5][7]

  • Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) with a stabilizer like BSA and a preservative like sodium azide (B81097) at 4°C for short-term storage or at -20°C for long-term storage.[5]

Conclusion

This compound is a powerful tool for labeling biomolecules for near-infrared fluorescence imaging. A thorough understanding of its reaction mechanism, the critical parameters influencing the conjugation efficiency, and adherence to detailed experimental protocols are paramount for achieving optimal and reproducible results in research and development. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile fluorescent probe.

References

The Advantage of Cy7.5 in Deep Tissue Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological processes within living organisms, the ability to visualize molecular events deep within tissues is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technique, offering non-invasive, real-time visualization with high sensitivity. Among the arsenal (B13267) of NIR fluorophores, the cyanine (B1664457) dye Cy7.5 has garnered significant attention for its exceptional properties tailored for deep tissue applications. This technical guide provides an in-depth exploration of the advantages of Cy7.5, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for clearer, deeper in vivo imaging.

The NIR Advantage: Why Cy7.5 Excels in Deep Tissue Imaging

Biological tissues present a formidable challenge for optical imaging due to the scattering and absorption of light by endogenous components like hemoglobin and water. The "near-infrared window," spanning from approximately 650 to 1350 nm, is a spectral region where these interactions are minimized, allowing for greater penetration of light.[1][2][3] Cy7.5, with its excitation and emission maxima firmly within this window, is optimally positioned to overcome the limitations of visible light fluorophores.[4][5]

The primary advantages of using Cy7.5 for deep tissue imaging include:

  • Reduced Autofluorescence: Biological tissues naturally emit their own fluorescence, or autofluorescence, which can obscure the signal from the desired fluorescent probe.[6] In the NIR range where Cy7.5 operates, tissue autofluorescence is significantly lower, leading to a much-improved signal-to-noise ratio and clearer images.[6][7]

  • Deeper Tissue Penetration: Light in the NIR spectrum experiences less scattering and absorption by tissues compared to visible light.[1][2][8] This fundamental property allows for the detection of fluorescent signals from deeper structures within the body, which is crucial for studying internal organs and tumors in small animal models.[6][9][10]

  • High Molar Extinction Coefficient: Cy7.5 possesses a high molar extinction coefficient, meaning it can absorb light very efficiently.[5][11] This contributes to a brighter fluorescence signal, enhancing detection sensitivity.

  • Versatile Conjugation Chemistry: Cy7.5 is readily available in reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, which allows for straightforward conjugation to a wide variety of biomolecules, including antibodies, peptides, and nanoparticles.[4][12] This versatility enables the development of highly specific probes for targeting particular cells, receptors, or enzymes in vivo.

Quantitative Photophysical Properties

The selection of a fluorophore for in vivo imaging is heavily reliant on its photophysical characteristics. The table below summarizes the key quantitative properties of Cy7.5, providing a basis for comparison with other commonly used NIR dyes.

PropertyValueReference(s)
Excitation Maximum (λex) ~788 nm[4]
Emission Maximum (λem) ~808 nm[4]
Molar Extinction Coefficient (ε) ~223,000 - 250,000 cm⁻¹M⁻¹[5][9][11][13]
Quantum Yield (Φ) ~0.10 - 0.3[5][13]
Stokes Shift ~20 nm[4]

Experimental Protocols for Deep Tissue Imaging with Cy7.5

The successful application of Cy7.5 in deep tissue imaging hinges on meticulous experimental design and execution. Below are detailed protocols for common applications.

In Vivo Tumor Imaging with a Cy7.5-Conjugated Antibody

This protocol outlines the general steps for imaging tumor growth and distribution using an antibody labeled with Cy7.5.

Materials:

  • Cy7.5 NHS ester

  • Antibody specific to a tumor antigen (e.g., anti-HER2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Phosphate-Buffered Saline (PBS)

  • Desalting column (e.g., Sephadex G-25)

  • Tumor-bearing small animal model (e.g., mouse)

  • In vivo imaging system equipped with appropriate NIR filters

Procedure:

  • Antibody Preparation: Dissolve the antibody in the sodium bicarbonate reaction buffer to a concentration of 2-10 mg/mL.[4]

  • Dye Preparation: Allow the this compound vial to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[14]

  • Conjugation Reaction:

    • Add the Cy7.5 stock solution to the antibody solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point, but should be optimized.[14]

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle mixing.[14]

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.[4]

    • The first colored band to elute is the Cy7.5-antibody conjugate.[4]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).[4]

  • In Vivo Imaging:

    • Administer the purified Cy7.5-antibody conjugate to the tumor-bearing animal, typically via intravenous (tail vein) injection. A common dose is 1-2 nmol per mouse in a volume of 100-200 µL.[4]

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for tumor accumulation and background clearance.[4]

    • Use appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~820 nm).[4][15]

G cluster_prep Probe Preparation cluster_invivo In Vivo Imaging Antibody Antibody in Bicarbonate Buffer Conjugation Conjugation Reaction (1 hr, RT, dark) Antibody->Conjugation Cy7_5_NHS This compound in DMSO Cy7_5_NHS->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Injection IV Injection into Tumor-Bearing Mouse Characterization->Injection Imaging NIR Fluorescence Imaging (Multiple Time Points) Injection->Imaging Analysis Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis

Fig. 1: Experimental workflow for in vivo tumor imaging.
Ex Vivo Tissue Analysis

To confirm the in vivo findings and to visualize the probe distribution at a higher resolution, ex vivo imaging of dissected organs is often performed.

Procedure:

  • Euthanasia and Dissection: At the final imaging time point, euthanize the animal according to approved protocols.

  • Organ Harvesting: Carefully dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[4]

  • Ex Vivo Imaging: Arrange the organs in the imaging chamber of the in vivo imaging system and acquire a fluorescence image using the same settings as the in vivo scans.[14] This allows for a more accurate quantification of probe biodistribution.

  • Histological Analysis (Optional):

    • Fix tissues in 4% paraformaldehyde.

    • Embed in paraffin (B1166041) or OCT compound and section for microscopy.

    • Visualize the cellular localization of the Cy7.5-labeled probe using fluorescence microscopy.

Visualizing Signaling Pathways and Logical Relationships

Cy7.5-conjugated probes are powerful tools for visualizing the localization of key players in signaling pathways. For instance, a Cy7.5-labeled antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be used to image tumors that overexpress this receptor. Binding of the probe to EGFR on the cancer cell surface can be a surrogate marker for the potential activation of downstream signaling cascades that drive tumor growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment Cy7_5_Probe Cy7.5-anti-EGFR Antibody Cy7_5_Probe->EGFR Binding & Visualization SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocation & Activation

Fig. 2: EGFR signaling pathway targeted by a Cy7.5 probe.

Conclusion

Cy7.5 stands out as a premier fluorescent dye for deep tissue imaging due to its favorable spectral properties within the NIR window, leading to reduced tissue autofluorescence and enhanced light penetration. Its high molar extinction coefficient and versatile conjugation chemistry make it an adaptable tool for developing highly sensitive and specific probes for a multitude of in vivo applications. By following detailed and optimized experimental protocols, researchers can leverage the power of Cy7.5 to gain unprecedented insights into complex biological processes in preclinical models, thereby accelerating drug discovery and our understanding of disease.

References

An In-depth Technical Guide to Cyanine Dyes in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine (B1664457) dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for professionals leveraging fluorescence-based techniques.

Core Principles of Cyanine Dames

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group.[] Their structure is characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain of varying length.[2] This conjugated system is responsible for their strong light absorption and fluorescence properties.[3] The length of the polymethine bridge is a key determinant of the dye's excitation and emission wavelengths; a longer chain results in absorption and emission at longer wavelengths.[4]

Key advantages of cyanine dyes in biological research include:

  • High Molar Extinction Coefficients: Cyanine dyes exhibit exceptionally high molar absorptivity, often exceeding 150,000 M⁻¹cm⁻¹, which contributes to their intense brightness.[5]

  • Tunable Spectral Properties: By modifying the length of the polymethine chain and the heterocyclic nuclei, the absorption and emission spectra of cyanine dyes can be finely tuned across the visible and near-infrared (NIR) spectrum.[4]

  • Photostability: Many cyanine dyes exhibit greater photostability compared to traditional fluorophores like fluorescein (B123965) and rhodamines, making them suitable for demanding imaging applications.[3]

  • Biocompatibility: Cyanine dyes are generally well-tolerated in biological systems, enabling their use in live-cell and in vivo imaging.[6]

Cyanine dyes are broadly categorized into non-sulfonated and sulfonated forms. Non-sulfonated cyanines are lipophilic and require organic co-solvents for labeling reactions in aqueous environments.[4] Sulfonated cyanines contain one or more sulfonate groups, which significantly increases their water solubility and reduces aggregation, making them ideal for labeling proteins and other biomolecules in aqueous buffers.[4]

Quantitative Data of Common Cyanine Dyes

The selection of a suitable cyanine dye is dictated by the specific application and the available instrumentation. The following table summarizes the key spectral properties of commonly used cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3 ~550~570~150,000~0.15
Cy3.5 ~581~594~150,000~0.15
Cy5 ~650~670~250,000~0.20
Cy5.5 ~675~694~250,000~0.20
Cy7 ~750~776~250,000~0.12
Cy7.5 ~788~808~250,000~0.05

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing cyanine dyes.

Protein Labeling with Cyanine NHS Esters

This protocol describes the general procedure for labeling proteins with amine-reactive cyanine N-hydroxysuccinimide (NHS) esters.[8]

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Cyanine NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Prepare the Dye Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Slowly add the calculated amount of the dye solution to the protein solution while gently vortexing. A typical molar excess of dye to protein is 8:1 for mono-labeling.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[9]

  • Purification:

    • Equilibrate a gel filtration column with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the fractions containing the protein-dye conjugate, which will be visibly colored.[7]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the cyanine dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for the immunofluorescent staining of adherent cultured cells using a cyanine dye-conjugated secondary antibody.[10]

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Cyanine dye-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.[10]

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its recommended concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the cyanine dye-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Incubate with DAPI for nuclear staining.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[10]

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the cyanine dye and DAPI.

In Vivo Imaging in a Mouse Model

This protocol provides a general procedure for in vivo fluorescence imaging in a mouse model using a Cy7-labeled agent.[13]

Materials:

  • Animal model (e.g., tumor-bearing nude mouse)

  • Cy7-labeled imaging agent

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • In vivo imaging system equipped with appropriate lasers and filters

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved animal care protocols.

  • Agent Administration:

    • Dilute the Cy7-labeled agent to the desired concentration in a suitable vehicle (e.g., sterile PBS).

    • Administer the agent to the mouse, typically via intravenous (tail vein) injection.[13]

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the agent.

    • Use an excitation wavelength around 740 nm and an emission filter that captures light above 780 nm.[13]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) over time to assess the targeting efficacy of the agent.

Visualizations

General Structure of Cyanine Dyes

G General Structure of Cyanine Dyes cluster_0 Heterocycle 1 cluster_1 Polymethine Bridge cluster_2 Heterocycle 2 N1 N R1 R N1->R1 C1 N1->C1 C2 C1->C2 = C3 C2->C3 - N2 N+ C3->N2 R2 R N2->R2

Caption: General chemical structure of a cyanine dye.

Workflow for Labeling Proteins with Cyanine NHS Esters

G Protein Labeling Workflow A Prepare Protein Solution (amine-free buffer, pH 7.2-7.4) C Adjust Protein Solution pH (to 8.3-8.5 with bicarbonate) A->C B Prepare Cyanine NHS Ester (freshly in DMF/DMSO) D Add Dye to Protein (slowly, with mixing) B->D C->D E Incubate (1 hr, RT, dark) D->E F Purify Conjugate (gel filtration) E->F G Characterize (determine DOL) F->G

Caption: Workflow for labeling proteins with cyanine NHS esters.

Principle of Indirect Immunofluorescence with Cyanine Dyes

G Indirect Immunofluorescence cluster_cell Cell Antigen Target Antigen PrimaryAb Primary Antibody PrimaryAb->Antigen binds to SecondaryAb Cy-labeled Secondary Antibody SecondaryAb->PrimaryAb binds to

Caption: Principle of indirect immunofluorescence with cyanine dyes.

FRET-based Biosensor for Kinase Activity using a Cy3/Cy5 pair

G FRET Biosensor for Kinase Activity cluster_inactive Inactive State (No Kinase Activity) cluster_active Active State (Kinase Present) InactiveSensor Substrate - Linker - Binding Domain Cy3_inactive Cy3 InactiveSensor->Cy3_inactive Donor Cy5_inactive Cy5 InactiveSensor->Cy5_inactive Acceptor Phosphorylation Kinase + ATP InactiveSensor->Phosphorylation Phosphorylation by Kinase Emission1 Cy3 Emission (570 nm) Cy3_inactive->Emission1 High Cy5_inactive->Emission1 Low FRET Excitation1 Excitation (550 nm) Excitation1->Cy3_inactive ActiveSensor P-Substrate - Linker - Binding Domain Phosphorylation->ActiveSensor Cy3_active Cy3 ActiveSensor->Cy3_active Donor Cy5_active Cy5 ActiveSensor->Cy5_active Acceptor Cy3_active->Cy5_active High FRET Emission2 Cy5 Emission (670 nm) Cy5_active->Emission2 Excitation2 Excitation (550 nm) Excitation2->Cy3_active

Caption: FRET-based biosensor for kinase activity using a Cy3/Cy5 pair.

References

Cy7.5 NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling primary amines in biomolecules. Its applications are pivotal in various research and drug development areas, including in vivo imaging, flow cytometry, and fluorescence microscopy, where deep tissue penetration and minimal autofluorescence are paramount.[1][2]

Core Concepts: The Chemistry of Labeling

Cy7.5 NHS (N-Hydroxysuccinimide) ester is an amine-reactive derivative of the cyanine (B1664457) 7.5 dye.[3] The NHS ester functional group reacts efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found in proteins and antibodies, to form a stable, covalent amide bond.[4][5][6] This reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3-8.5).[7][8] At this pH, the primary amine is largely deprotonated and thus more nucleophilic, facilitating its attack on the carbonyl of the NHS ester.[6][9] The reaction releases N-hydroxysuccinimide as a byproduct.[10]

It is critical to use amine-free buffers, such as phosphate, carbonate-bicarbonate, or borate (B1201080) buffers, as buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the dye, reducing labeling efficiency.[5][11]

Physicochemical and Spectral Properties

The selection of a fluorescent dye is dictated by its spectral properties and physical characteristics. Cy7.5 is favored for its long-wavelength emission in the near-infrared spectrum, which allows for deep tissue penetration and reduces interference from background autofluorescence in biological samples.[3][4] Both standard (non-sulfonated) and sulfonated versions of this compound are available, with the latter offering enhanced water solubility.[12][13]

Table 1: Physicochemical Properties of this compound Variants

PropertyThis compoundSulfo-Cy7.5 NHS Ester
Molecular Formula C₄₉H₅₂BF₄N₃O₄[14]C₄₉H₄₈K₃N₃O₁₆S₄[13]
Molecular Weight 833.8 g/mol [14]1180.5 g/mol [13]
Solubility DMSO, DMF, DCM[14]Water, DMF, DMSO[13]
Appearance Green Powder[3]-
Storage -20°C, desiccated, protected from light[3][15]-20°C[13]

Table 2: Spectral Properties of this compound Variants

PropertyThis compoundSulfo-Cy7.5 NHS Ester
Excitation Maximum (λex) 788 nm[3][14]778 nm[13]
Emission Maximum (λem) 808 nm[3][14]797 nm[13]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[3][14]222,000 M⁻¹cm⁻¹[13]
Quantum Yield (Φ) 0.1[14]0.21[13]

Experimental Protocols

Successful labeling of biomolecules with this compound requires careful attention to experimental parameters. The following protocols provide a general framework for labeling antibodies, which can be adapted for other proteins and biomolecules.

Reagent Preparation
  • Antibody Preparation:

    • The antibody must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS).[7][16] If the antibody is in a buffer containing primary amines like Tris, buffer exchange must be performed using dialysis or a desalting spin column.[16]

    • Adjust the antibody concentration to 2-10 mg/mL.[2][11] Higher concentrations generally improve labeling efficiency.[16][17]

    • Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate solution if necessary.[16][18]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[17]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][18]

    • Vortex briefly to ensure the dye is fully dissolved.[17] The stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[8]

Antibody Labeling Reaction
  • Calculate the required volume of dye: A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[16] The optimal ratio may need to be determined empirically for each specific antibody.[2]

    • Example Calculation for a 10:1 Molar Ratio:

      • mmol (Antibody) = (Antibody concentration in mg/mL × Volume in mL) / (Antibody MW in mg/mmol)

      • mmol (Dye) = mmol (Antibody) × 10

      • Volume of Dye (µL) = (mmol (Dye) × Dye MW in mg/mmol) / (Dye stock concentration in mg/µL)[18]

  • Reaction Incubation:

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing or stirring.[16]

    • Incubate the reaction for 1-3 hours at room temperature (20-25°C), protected from light.[2][16] Gentle mixing during incubation can improve labeling efficiency.[19]

  • (Optional) Quenching the Reaction:

    • The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM.[5] This will react with any remaining unreacted NHS ester. Incubate for 10-15 minutes at room temperature.[5]

Purification of the Labeled Antibody

Purification is a critical step to remove unconjugated this compound, which can cause high background in subsequent applications.[16]

  • Method A: Gel Filtration/Desalting Spin Columns (e.g., Sephadex G-25)

    • Equilibrate the desalting column with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[16]

    • Apply the reaction mixture to the center of the column resin.[16]

    • Centrifuge the column to collect the purified antibody conjugate. The larger labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the resin.[16][20]

  • Method B: Fast Protein Liquid Chromatography (FPLC)

    • Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.[16]

    • Load the reaction mixture onto the column.[16]

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~788 nm (for Cy7.5 dye).[16]

    • Pool the fractions containing the labeled antibody, which will be in the first peak to elute.[16]

Characterization of the Conjugate: Degree of Labeling (DOL)

The DOL, representing the average number of dye molecules conjugated to each antibody molecule, should be determined to ensure consistency between batches.[16]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5 (~788 nm, though some protocols use ~750 nm or ~756 nm for similar dyes).[2][16]

  • Calculate the DOL using the following formula:

    DOL = (A_max / ε_dye) / ((A₂₈₀ - (A_max × CF)) / ε_protein)

    • A_max: Absorbance at the dye's maximum absorbance wavelength.

    • A₂₈₀: Absorbance at 280 nm.

    • ε_dye: Molar extinction coefficient of this compound (~223,000 M⁻¹cm⁻¹).[3][14]

    • ε_protein: Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[16]

    • CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7 dyes).[2]

An optimal DOL is typically between 2 and 10, depending on the antibody and its intended application.[2]

Visualizing the Process

To better illustrate the core concepts and workflows, the following diagrams have been generated.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PrimaryAmine Primary Amine (e.g., Lysine on Protein) R-NH₂ Conjugate Stable Amide Bond (Cy7.5-Protein Conjugate) PrimaryAmine->Conjugate Cy75NHS This compound Cy75NHS->Conjugate Byproduct N-Hydroxysuccinimide (NHS) Cy75NHS->Byproduct Conditions pH 8.3 - 8.5 Amine-Free Buffer Room Temperature Conditions->Conjugate

Caption: Reaction of this compound with a primary amine.

G start Start prep_reagents 1. Reagent Preparation - Prepare Antibody (Amine-Free Buffer, pH 8.3-8.5) - Prepare 10 mM this compound Stock (DMSO/DMF) start->prep_reagents labeling 2. Labeling Reaction - Add Dye to Antibody (10:1 to 20:1 molar ratio) - Incubate 1-3h at RT, protected from light prep_reagents->labeling purification 3. Purification - Remove unconjugated dye via:  - Gel Filtration / Spin Column  - FPLC labeling->purification characterization 4. Characterization - Measure A280 and Amax - Calculate Degree of Labeling (DOL) purification->characterization storage 5. Storage - Store conjugate at 4°C or -20°C characterization->storage end End storage->end

Caption: Experimental workflow for antibody labeling.

G cluster_inputs Spectrophotometric Inputs cluster_constants Known Constants cluster_calculations Calculations A280 Absorbance at 280 nm (A₂₈₀) Protein_Conc Protein Concentration (M) [A₂₈₀ - (A_max × CF)] / ε_protein A280->Protein_Conc Amax Absorbance at λmax (A_max) Amax->Protein_Conc Dye_Conc Dye Concentration (M) A_max / ε_dye Amax->Dye_Conc E_dye Molar Extinction Coefficient of Dye (ε_dye) E_dye->Dye_Conc E_protein Molar Extinction Coefficient of Protein (ε_protein) E_protein->Protein_Conc CF Correction Factor at 280 nm (CF) CF->Protein_Conc DOL Degree of Labeling (DOL) [Dye Concentration] / [Protein Concentration] Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical relationship for DOL calculation.

References

Methodological & Application

Cy7.5 NHS Ester Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the covalent labeling of proteins with Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. N-Hydroxysuccinimide (NHS) esters are widely used for labeling proteins due to their ability to efficiently react with primary amino groups (-NH2) on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][2][3] Cy7.5 is a cyanine (B1664457) dye that fluoresces in the NIR spectrum (typically with excitation around 750 nm and emission around 776 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[4][5] This makes Cy7.5-labeled proteins invaluable tools for a variety of research applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[5][6]

These protocols detail the necessary steps for successful protein conjugation, purification of the labeled protein, and determination of the degree of labeling (DOL).

Reaction Principle

The fundamental chemistry of labeling involves the reaction of the this compound with primary amines on the protein. The NHS ester group reacts with the nucleophilic amine to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly pH-dependent, with optimal labeling achieved in a slightly alkaline buffer (pH 8.3-8.5) to ensure that the primary amines are deprotonated and thus reactive.[2][7][8]

cluster_reactants Reactants cluster_products Products Cy7_5_NHS This compound Reaction Cy7_5_NHS->Reaction Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Reaction Labeled_Protein Cy7.5-Protein Conjugate (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) Reaction->Labeled_Protein Reaction->NHS pH_Condition pH 8.3 - 8.5 pH_Condition->Reaction

Figure 1. Reaction of this compound with a primary amine on a protein.

Materials and Equipment

Materials
  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2]

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.3-8.5.[9] Amine-free buffers such as PBS, MES, or HEPES can also be used, with the pH adjusted accordingly.[8]

  • Purification/Desalting Column (e.g., Sephadex G-25)[10][11]

  • Storage Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • (Optional) Quenching Reagent: 1 M Tris-HCl or Glycine, pH 7.4[12]

Equipment
  • Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Reaction tubes

  • pH meter

Experimental Protocols

A 1. Protein Preparation (Buffer Exchange) C 3. Labeling Reaction (Mix Protein and Dye) A->C B 2. This compound Preparation (Dissolve in DMSO/DMF) B->C D 4. Incubation C->D E 5. (Optional) Quench Reaction D->E F 6. Purification (Size-Exclusion Chromatography) D->F If not quenching E->F G 7. Characterization (Determine Degree of Labeling) F->G H 8. Storage G->H

Figure 2. General experimental workflow for this compound protein labeling.

Protein Preparation

It is critical to ensure the protein solution is free of any amine-containing substances (e.g., Tris, glycine) or ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[5][8]

  • If necessary, perform a buffer exchange for the protein solution into the Reaction Buffer (100 mM sodium bicarbonate, pH 8.3-8.5). This can be achieved through dialysis or by using a desalting column.

  • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[5][9] Lower protein concentrations can significantly decrease labeling efficiency.[5][8]

This compound Preparation

Prepare the dye solution immediately before use, as NHS esters are susceptible to hydrolysis.[10]

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9][10] Vortex briefly to ensure the dye is fully dissolved.

Labeling Reaction

The optimal molar ratio of dye to protein for achieving the desired degree of labeling should be determined empirically. A starting point of a 5:1 to 20:1 molar ratio of dye to protein is recommended.[9][11]

  • Calculate the required volume of the this compound solution to add to the protein solution based on the desired molar excess.

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound solution.[10]

Incubation
  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9] Some protocols may suggest incubation overnight on ice or for at least 4 hours at room temperature.[7]

Purification of the Labeled Protein

It is crucial to remove all unconjugated Cy7.5 dye from the protein conjugate to ensure accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.[4][13]

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Elute the labeled protein with the storage buffer. The first colored fraction to elute will be the Cy7.5-labeled protein conjugate. The smaller, unconjugated dye molecules will elute later.[9]

  • Alternatively, extensive dialysis can be used to remove the free dye.[13]

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a critical quality control parameter.[4][14] An optimal DOL ensures a strong signal without causing issues like fluorescence quenching or altered protein function.[4] The ideal DOL typically falls between 2 and 10 for antibodies, but the optimal value should be determined experimentally for each specific protein and application.[15]

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the Cy7.5 dye (around 750 nm).[4]

Protocol for DOL Determination
  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorbance maximum for Cy7.5 (Amax, typically ~750 nm) using a spectrophotometer.

  • Calculate the concentration of the Cy7.5 dye: [Cy7.5] (M) = Amax / εdye where εdye is the molar extinction coefficient of Cy7.5 at its Amax.

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: Corrected A280 = A280 - (Amax × CF) where CF is the correction factor for Cy7.5 at 280 nm (CF = A280 of dye / Amax of dye).[4]

  • Calculate the protein concentration: [Protein] (M) = Corrected A280 / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling: DOL = [Cy7.5] / [Protein] [4]

ParameterSymbolDescriptionTypical Value for Cy7.5
Molar Extinction Coefficient of DyeεdyeA measure of how strongly the dye absorbs light at its Amax.~250,000 M-1cm-1 (Varies by manufacturer)
Correction Factor at 280 nmCFThe ratio of the dye's absorbance at 280 nm to its maximum absorbance.~0.05 - 0.08 (Varies by manufacturer)
Absorbance Maximum of DyeAmaxThe wavelength at which the dye has its highest absorbance.~750 nm
Molar Extinction Coefficient of ProteinεproteinA measure of how strongly the protein absorbs light at 280 nm.Protein-specific (e.g., ~210,000 M-1cm-1 for IgG)[15]

Note: The molar extinction coefficient and correction factor for Cy7.5 can vary slightly between manufacturers. It is highly recommended to use the values provided by the specific vendor of the this compound.[4]

Storage and Stability

  • Store the labeled protein conjugate at 4°C for short-term storage, protected from light.[16]

  • For long-term storage, it is recommended to add a stabilizing protein such as BSA (to a final concentration of 1-10 mg/mL) if the conjugate concentration is low, divide the conjugate into single-use aliquots, and store at -20°C or -80°C.[8][17] Avoid repeated freeze-thaw cycles.[8]

  • The reconstituted this compound in DMSO or DMF can be stored at -20°C for 1-2 months.[7]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Presence of primary amines in the protein buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer.[5][8]
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 8.3 and 8.5.[2][8]
Low protein concentration.Concentrate the protein to at least 2 mg/mL.[5][8]
Inactive NHS ester due to hydrolysis.Prepare fresh dye solution immediately before use.[10]
Protein Precipitation after Labeling Over-labeling of the protein, leading to increased hydrophobicity.Reduce the molar excess of the dye in the labeling reaction.[18]
Use of an organic solvent that may denature the protein.Minimize the volume of DMSO or DMF added to the protein solution.
Inaccurate DOL Calculation Presence of free, unconjugated dye.Ensure thorough purification of the labeled protein.[4][13]
Incorrect molar extinction coefficients or correction factor used.Use the values provided by the dye manufacturer.[4]

References

Application Notes and Protocols for Cy7.5 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued for its applications in biological imaging, particularly in vivo studies, due to its deep tissue penetration and minimal autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 reacts efficiently and specifically with primary amine groups (-NH₂) present on proteins, such as the lysine (B10760008) residues of antibodies, to form a stable, covalent amide bond.[1][2] This document provides a comprehensive protocol for the successful conjugation of Cy7.5 NHS ester to antibodies, including key parameters, detailed experimental steps, and methods for characterization.

Key Experimental Parameters

Successful and reproducible antibody conjugation depends on the careful optimization of several key parameters. The following table summarizes the recommended starting conditions, which may require further optimization for specific antibodies.[1][3]

ParameterRecommended Range / ValueNotes
Antibody Purity & Buffer Purified, in amine-free bufferBuffers containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA) will compete with the antibody for the dye, reducing labeling efficiency.[3][4][5]
Antibody Concentration 2 - 10 mg/mLHigher protein concentrations generally improve conjugation efficiency.[1][3]
Reaction Buffer pH 8.3 - 8.5The reaction is pH-dependent; the primary amine must be deprotonated to be reactive. A pH below 8.0 will significantly reduce labeling efficiency.[2][3]
Dye-to-Antibody Molar Ratio 10:1 to 20:1This is a critical parameter to optimize. A starting ratio of 10:1 is recommended.[1][3]
Reaction Time & Temperature 1 hour at Room TemperatureThe reaction should be performed protected from light to prevent photobleaching of the dye.[3][6]
Degree of Labeling (DOL) 2 - 8An optimal DOL ensures bright fluorescence without causing antibody precipitation or loss of function due to over-labeling.[3][7]

Reaction and Workflow Visualization

The conjugation process involves a straightforward chemical reaction and a systematic experimental workflow.

G cluster_reactants Reactants cluster_products Products Antibody Antibody Lysine-NH₂ Conjugate Cy7.5-Antibody Conjugate Stable Amide Bond Antibody->Conjugate pH 8.3 - 8.5 Cy75_NHS Cy7.5 NHS Ester NHS_leaving NHS Leaving Group

Caption: Reaction of this compound with a primary amine on an antibody.

G cluster_A_details cluster_B_details cluster_C_details cluster_D_details cluster_E_details A 1. Antibody Preparation B 2. Dye Preparation A->B A1 Buffer exchange to amine-free PBS A->A1 C 3. Conjugation Reaction B->C B1 Dissolve dye in anhydrous DMSO B->B1 D 4. Purification C->D C1 Adjust pH to 8.3-8.5 C->C1 E 5. Characterization & Storage D->E D1 Remove free dye via desalting column D->D1 E1 Calculate Degree of Labeling (DOL) E->E1 A2 Concentrate to 2-10 mg/mL A1->A2 C2 Add dye to antibody C1->C2 C3 Incubate 1 hr at RT, in dark C2->C3 E2 Store at 4°C (short-term) or -20°C (long-term) E1->E2

Caption: Overall workflow for this compound antibody conjugation.

Detailed Experimental Protocol

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Reagent volumes can be scaled proportionally for different amounts.

Materials and Reagents
  • Antibody: Purified antibody of interest (1 mg at 2-10 mg/mL).

  • This compound: Stored desiccated at -20°C.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3]

  • Antibody Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), high purity.[3]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[3]

  • Purification: Desalting spin column (e.g., Sephadex G-25).[3]

  • Storage Buffer: PBS, pH 7.4, with optional 0.1% BSA and 0.05% sodium azide (B81097).

Antibody Preparation

Proper antibody preparation is crucial for successful conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or preservatives like sodium azide, it must be exchanged into an amine-free buffer.[3] Dialyze the antibody against 1X PBS (pH 7.2-7.4) or use a desalting spin column according to the manufacturer's protocol.

  • Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in PBS.[3] Higher concentrations are generally preferable.[3]

This compound Preparation

The this compound is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[4]

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~900 g/mol ) in approximately 111 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately.[1]

Antibody Conjugation Reaction

This procedure is based on a 1 mg scale of IgG antibody (MW ~150,000 g/mol ).

  • Transfer your antibody solution (e.g., 0.5 mL of a 2 mg/mL solution for 1 mg total) to a microcentrifuge tube.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH. For 0.5 mL of antibody solution, add 50 µL.[3]

  • Calculate Dye Volume: To achieve a 15:1 molar ratio of dye-to-antibody for 1 mg of IgG:

    • Moles of Antibody = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

    • Moles of Dye Needed = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol

    • Volume of 10 mM Dye Stock = (1.0 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.0 x 10⁻⁵ L = 10 µL

  • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.[3]

  • Incubate the reaction for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[3]

Purification of the Conjugate

Unconjugated dye must be removed to ensure accurate characterization and prevent background signal in applications.

  • Equilibrate a desalting spin column with PBS according to the manufacturer’s instructions.[3]

  • Apply the entire reaction mixture to the center of the column resin.

  • Centrifuge the column to collect the purified antibody conjugate. The labeled antibody will elute first, while the smaller, unconjugated dye molecules are retained in the column.[1]

Characterization: Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody. It can be determined spectrophotometrically.[3][8]

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~749 nm (the absorbance maximum for Cy7.5).[3]

  • Calculate the DOL using the following formula:[3][8][9]

    DOL = (A₇₄₉ / ε_dye) / ((A₂₈₀ - (A₇₄₉ * CF)) / ε_protein)

    ParameterValue
    A₇₄₉ Absorbance of the conjugate at 749 nm.
    A₂₈₀ Absorbance of the conjugate at 280 nm.
    ε_dye Molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹).[3]
    ε_protein Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[3][7]
    CF Correction factor for Cy7.5 absorbance at 280 nm (~0.05).[1]
Storage of the Conjugate
  • Short-Term Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light, for up to one month.[2][3]

  • Long-Term Storage: For storage longer than one month, add a stabilizer like BSA to a final concentration of 0.1% and a bacteriostatic agent like sodium azide to 0.05%.[3] Aliquot the conjugate into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3][10]

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of peptides with Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. The succinimidyl ester (NHS ester) functional group of Cy7.5 readily reacts with primary amines (such as the N-terminus or the side-chain of lysine (B10760008) residues) on a peptide to form a stable amide bond.[1][2][3] Cy7.5 is particularly advantageous for in vivo imaging studies due to its long-wavelength emission, which allows for deep tissue penetration and minimizes autofluorescence from biological samples.[4] These application notes offer a detailed, step-by-step protocol for peptide preparation, conjugation, purification of the labeled peptide, and quantification of the degree of labeling.

Materials and Reagents

Proper preparation and handling of all materials are crucial for successful peptide labeling. Below is a list of necessary reagents and equipment.

Reagent/MaterialSpecifications
Peptide of Interest Purified, with at least one primary amine.
This compound High purity, stored desiccated at -20°C.
Anhydrous Dimethyl Sulfoxide (DMSO) High purity, freshly opened.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5.
Quenching Buffer 1 M Tris-HCl, pH 8.0 (optional).
Purification System High-Performance Liquid Chromatography (HPLC) system is recommended for peptide purification.[5][6]
Spectrophotometer Capable of measuring absorbance at 280 nm and ~750 nm.

Experimental Protocols

Peptide and Dye Preparation

a. Peptide Preparation:

  • Ensure the peptide is purified and free of any amine-containing buffers (e.g., Tris) or preservatives. If necessary, perform buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[7][8]

  • Adjust the peptide concentration to 1-10 mg/mL in the reaction buffer.[7] Higher concentrations can improve labeling efficiency.[9]

b. This compound Stock Solution Preparation:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[10] Mix well by vortexing. This solution should be prepared fresh for each labeling reaction.[1]

Calculation of Reagents

The molar ratio of dye to peptide is a critical parameter that may require optimization. A starting point of a 10:1 to 20:1 molar ratio of this compound to peptide is recommended.[9]

To calculate the required amount of this compound, use the following formula:

Weight of this compound (mg) = Molar Excess of Dye × Weight of Peptide (mg) × (Molar Weight of this compound (Da) / Molar Weight of Peptide (Da))[11]

Example Calculation: For labeling 1 mg of a 2000 Da peptide with a 15x molar excess of this compound (molar weight ~800 Da):

Weight of this compound (mg) = 15 × 1 mg × (800 Da / 2000 Da) = 6 mg

Labeling Reaction
  • To the peptide solution, slowly add the calculated volume of the this compound stock solution while gently vortexing.[9]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • (Optional) To quench the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[10]

Purification of the Labeled Peptide

Purification is essential to remove unreacted dye and any byproducts. For peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.[5][6][12]

  • Column: A C18 column is typically used for peptide purification.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.[6]

  • Detection: Monitor the elution profile at both ~220 nm (for the peptide bond) and ~750 nm (for the Cy7.5 dye).[5]

  • Collect the fractions that show absorbance at both wavelengths, corresponding to the labeled peptide.

  • Confirm the purity and identity of the collected fractions using analytical HPLC and mass spectrometry.[12]

  • Lyophilize the pure, labeled peptide fractions for storage.[6]

Quantification of the Labeled Peptide

The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined spectrophotometrically.[13][14]

a. Absorbance Measurements:

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and at the maximum absorbance of Cy7.5 (~749 nm, Amax).[9]

b. Degree of Labeling (DOL) Calculation: The DOL is calculated using the Beer-Lambert law. First, the concentration of the peptide is determined after correcting for the dye's absorbance at 280 nm.

Corrected A280 = A280 - (Amax × CF280)[13]

Peptide Concentration (M) = Corrected A280 / (εpeptide × path length (cm))

Dye Concentration (M) = Amax / (εdye × path length (cm))

DOL = Dye Concentration (M) / Peptide Concentration (M)[13]

Quantitative Parameters for DOL Calculation:

ParameterSymbolValue
Molar Extinction Coefficient of Cy7.5εdye~250,000 M-1cm-1 at ~750 nm[9]
Correction Factor for Cy7.5 at 280 nmCF280~0.05
Molar Extinction Coefficient of PeptideεpeptideCalculated based on amino acid sequence (specifically Trp and Tyr residues).

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Quantification peptide_prep Peptide Preparation (1-10 mg/mL in Amine-Free Buffer) calculate Calculate Reagent Volumes (10:1 to 20:1 Molar Ratio) peptide_prep->calculate dye_prep This compound Preparation (10 mM in Anhydrous DMSO) dye_prep->calculate mix Mix Peptide and Dye calculate->mix incubate Incubate 1 hour at RT (Protected from Light) mix->incubate hplc RP-HPLC Purification (C18 Column) incubate->hplc collect Collect Labeled Peptide Fractions hplc->collect absorbance Measure Absorbance (280 nm & ~750 nm) collect->absorbance dol Calculate Degree of Labeling (DOL) absorbance->dol storage Lyophilize and Store dol->storage G cluster_pathway Example Signaling Pathway: Receptor-Ligand Interaction ligand Cy7.5-Labeled Peptide (Ligand) binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization signaling Downstream Signaling Cascade internalization->signaling imaging NIR Fluorescence Imaging (Tracking and Quantification) internalization->imaging response Cellular Response (e.g., Gene Expression, Proliferation) signaling->response

References

Application Notes and Protocols: Cy7.5 NHS Ester Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye widely utilized for labeling biological molecules, including oligonucleotides.[1][2] Its absorbance and emission maxima, approximately 788 nm and 808 nm respectively, fall within the NIR window of biological tissues, which allows for deep tissue penetration and minimal background autofluorescence.[1][3] This makes Cy7.5-labeled oligonucleotides an exceptional tool for in vivo imaging applications and other sensitive detection methods.[2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 readily reacts with primary amines to form a stable amide bond, providing a common and efficient method for covalently attaching the dye to amine-modified oligonucleotides.[1][2][4]

This document provides detailed protocols for the labeling of amino-modified oligonucleotides with Cy7.5 NHS ester, subsequent purification of the conjugate, and relevant quantitative data to guide researchers in their experimental design.

Key Experimental Parameters

A summary of critical parameters for the successful labeling of oligonucleotides with this compound is presented below.

ParameterRecommended ConditionsNotes
Oligonucleotide Modification Primary amine (e.g., Amino C6 Linker) at the 5', 3', or internal position.[1]The NHS ester reacts with a primary amine to form a stable amide bond.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium Carbonate/Bicarbonate buffer.[5][6]Essential for maintaining the optimal pH for the reaction.
Reaction pH 8.3 - 9.0.[5][6][7]At this pH, the primary amine is deprotonated and highly reactive with the NHS ester.
This compound Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][5]The dye should be dissolved immediately before use due to its moisture sensitivity.
Dye:Oligonucleotide Molar Ratio 10:1 to 20:1.[5][8]The optimal ratio should be determined empirically for each specific oligonucleotide.
Incubation Time & Temperature 2-4 hours at room temperature or overnight at 4°C.[5]Protect the reaction from light to prevent photobleaching of the dye.
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended.[3][5][9] Other methods include ion-pair reversed-phase HPLC, gel filtration, or pH-controlled extraction.[9][10][11]Purification is crucial to remove unreacted free dye, which can interfere with downstream applications.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound

This protocol outlines the covalent attachment of this compound to an oligonucleotide containing a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5, freshly prepared)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 1 mM amino-modified oligonucleotide

      • 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

      • 10 µL of 10 mM this compound solution (this achieves a 10:1 molar ratio of dye to oligo)

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Ensure the tube is protected from light by wrapping it in aluminum foil.

  • Purification:

    • Proceed immediately to purification of the Cy7.5-labeled oligonucleotide using one of the methods described in Protocol 2.

Protocol 2: Purification of Cy7.5-Labeled Oligonucleotide

Purification is a critical step to separate the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.

RP-HPLC is the recommended method for achieving high-purity labeled oligonucleotides.[3][5][9]

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Reaction mixture from Protocol 1

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Sample Injection: Inject the reaction mixture onto the column.

  • Chromatographic Separation: Run a linear gradient of Mobile Phase B (e.g., 5% to 65%) over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~788 nm (for the Cy7.5 dye).

    • The first major peak absorbing at ~788 nm is typically the unreacted Cy7.5 dye.

    • The desired Cy7.5-labeled oligonucleotide will absorb at both 260 nm and ~788 nm and will elute later than the free dye.

    • Unlabeled oligonucleotide will absorb only at 260 nm and will elute slightly earlier than the labeled product.

  • Desalting: Desalt the collected fractions containing the purified labeled oligonucleotide using a desalting column or ethanol (B145695) precipitation.

  • Quantification: Determine the concentration and degree of labeling of the final product.

This method is a simpler alternative to HPLC for removing free dye.[10][11]

Materials:

  • Reaction mixture from Protocol 1

  • Water-saturated butanol

  • Low pH buffer (e.g., pH 3.0 aqueous solution)

  • Microcentrifuge

Procedure:

  • pH Adjustment: Add the low pH buffer to the reaction mixture.

  • Extraction: Add an equal volume of water-saturated butanol to the sample.

  • Mixing and Separation: Vortex the mixture vigorously for 10 seconds and then centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the aqueous and butanol phases.[10]

  • Removal of Free Dye: The unreacted, neutral Cy7.5 dye will partition into the butanol (upper) phase, while the hydrophilic, labeled oligonucleotide will remain in the aqueous (lower) phase.[10] Carefully remove and discard the butanol phase.

  • Repeat: Repeat the extraction steps as necessary to achieve the desired purity.

  • pH Neutralization: Adjust the pH of the aqueous phase back to neutral for storage or downstream applications.

Visualization of Workflows and Applications

Experimental Workflow

The following diagram illustrates the key steps in the this compound oligonucleotide labeling procedure.

G This compound Oligonucleotide Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Oligo Amino-Modified Oligonucleotide Mix Combine Oligo, Dye, and Buffer Oligo->Mix Dye This compound Solvent Anhydrous DMSO/DMF Dye->Solvent Dissolve Solvent->Mix Buffer 0.1M Sodium Bicarbonate (pH 8.5) Buffer->Mix Incubate Incubate (2-4h RT or O/N 4°C) Protect from Light Mix->Incubate HPLC RP-HPLC Incubate->HPLC High Purity Extraction pH-Controlled Extraction Incubate->Extraction Alternative QC Quantification & Purity Check HPLC->QC Extraction->QC Store Store at -20°C QC->Store

Caption: Workflow for Cy7.5 oligonucleotide labeling.

Application in In Vivo Imaging

Cy7.5-labeled oligonucleotides are frequently used as probes for in vivo imaging to track their biodistribution or to target specific tissues or cells. The near-infrared fluorescence of Cy7.5 allows for non-invasive imaging with deep tissue penetration.

G Application of Cy7.5-Labeled Oligonucleotides in In Vivo Imaging cluster_probe Probe Preparation cluster_delivery Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Probe Cy7.5-Labeled Oligonucleotide Inject Systemic or Local Injection Probe->Inject Animal Animal Model (e.g., Mouse) Inject->Animal ImagingSystem NIR Imaging System Animal->ImagingSystem Image Acquisition Biodistribution Biodistribution Analysis ImagingSystem->Biodistribution Targeting Target Accumulation ImagingSystem->Targeting

References

Application Notes and Protocols for Labeling Nanoparticles with Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking and quantification of nanoparticles in biological systems are paramount for advancing drug delivery, diagnostics, and therapeutic applications. Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for covalently labeling nanoparticles. Its emission spectrum in the NIR window (750-900 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues.[1][2] This document provides detailed protocols for the covalent conjugation of Cy7.5 NHS ester to amine-functionalized nanoparticles, subsequent purification, and characterization of the fluorescently labeled constructs.

The fundamental principle of this labeling chemistry involves the reaction between the NHS ester group of the Cy7.5 dye and primary amine groups (-NH2) present on the surface of nanoparticles. This reaction forms a stable amide bond, ensuring a permanent fluorescent tag on the nanoparticle.[1][2] Nanoparticles can be engineered to present amine groups through surface modification with molecules like aminopropyltriethoxysilane (APTES) for silica (B1680970) nanoparticles or by using polymers with amine functionalities like polyethyleneimine (PEI) or amine-terminated poly(lactic-co-glycolic acid) (PLGA).

Data Presentation

The successful conjugation of this compound to nanoparticles and the preservation of their physicochemical properties are critical for their intended application. The following tables summarize typical quantitative data obtained during the characterization of various nanoparticles before and after labeling. These values can serve as a benchmark for researchers.

Table 1: Physicochemical Properties of Amine-Functionalized PLGA Nanoparticles Before and After Cy7.5 Labeling [2]

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized PLGA NP120 ± 50.15 ± 0.03+25 ± 3
Cy7.5-PLGA NP125 ± 60.17 ± 0.04+22 ± 4

Table 2: Physicochemical Properties of Amine-Functionalized Silica Nanoparticles Before and After Cy7.5 Labeling

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Silica NP55 ± 40.18 ± 0.02+30 ± 4
Cy7.5-Silica NP60 ± 50.20 ± 0.03+27 ± 5

Table 3: Labeling Efficiency and Dye Loading

Nanoparticle TypeMolar Ratio (Dye:NP)Conjugation Efficiency (%)Dye Molecules per NP (approx.)
PLGA20:1~75%10-15
Silica15:1~80%8-12
Gold10:1~85%5-8

Conjugation efficiency is calculated as: (moles of conjugated dye / initial moles of dye) x 100.

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., PLGA-NH2, Silica-NH2, Au-NH2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.5

  • Purification supplies: Centrifuge, size-exclusion chromatography columns, or dialysis tubing (with appropriate molecular weight cut-off)

  • Storage Buffer: 1X PBS, pH 7.4

Protocol 1: Labeling of Polymeric (PLGA) Nanoparticles
  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized PLGA nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL. Ensure a homogenous suspension by brief sonication if necessary.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.[2]

  • Conjugation Reaction: a. Add the desired volume of the this compound stock solution to the nanoparticle suspension. A starting molar ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended, but this should be optimized for your specific nanoparticles.[2] b. Mix the reaction mixture thoroughly by gentle vortexing or pipetting. c. Incubate the reaction for 2-4 hours at room temperature on an orbital shaker, protected from light.[2]

  • Quench the Reaction: To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[2]

  • Purification: a. Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 20 minutes). b. Discard the supernatant containing unreacted dye. c. Resuspend the nanoparticle pellet in fresh PBS. d. Repeat the washing steps at least three times, or until the supernatant is colorless.[2]

  • Final Resuspension and Storage: After the final wash, resuspend the purified Cy7.5-PLGA nanoparticles in the desired storage buffer. Store at 4°C, protected from light.[2]

Protocol 2: Labeling of Silica Nanoparticles

The procedure for labeling silica nanoparticles is similar to that for PLGA nanoparticles. The key is to ensure the silica nanoparticles are properly functionalized with amine groups.

  • Amine Functionalization (if not already functionalized): a. Disperse silica nanoparticles in ethanol (B145695). b. Add (3-Aminopropyl)triethoxysilane (APTES) and stir overnight at room temperature. c. Wash the nanoparticles extensively with ethanol and then water to remove excess silane.

  • Follow steps 1-6 from Protocol 1 , adjusting centrifugation speeds and times as necessary for the specific size and density of the silica nanoparticles.

Protocol 3: Labeling of Gold Nanoparticles

For gold nanoparticles, surface functionalization with amine-terminated ligands is a prerequisite.

  • Amine Functionalization (if not already functionalized): a. Modify the gold nanoparticle surface with an amine-containing thiol linker (e.g., cysteamine (B1669678) or amine-PEG-thiol). b. Purify the amine-functionalized gold nanoparticles by centrifugation.

  • Follow steps 1-6 from Protocol 1 , using appropriate centrifugation conditions for gold nanoparticles.

Characterization of Labeled Nanoparticles

  • UV-Vis Spectroscopy: Confirm the successful conjugation by observing the absorbance spectrum of the labeled nanoparticles. A peak corresponding to the Cy7.5 dye (around 750 nm) should be present.[2]

  • Fluorimetry: Measure the fluorescence emission spectrum to confirm the presence of the Cy7.5 label and to quantify the amount of conjugated dye by comparing it to a standard curve of the free dye.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential to assess the colloidal stability and ensure that the labeling process did not cause significant aggregation or changes in surface charge.[2]

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles to confirm their integrity after the labeling process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling nanoparticles with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP_prep Amine-Functionalized Nanoparticles Reaction Reaction Mixture (pH 8.5 Buffer) NP_prep->Reaction Dye_prep This compound Stock Solution (DMSO) Dye_prep->Reaction Incubation Incubation (2-4h, RT, Dark) Reaction->Incubation Quenching Quenching (Tris or Glycine) Incubation->Quenching Purify Purification (Centrifugation/ SEC/Dialysis) Quenching->Purify Characterize Characterization (UV-Vis, DLS, TEM) Purify->Characterize Final_Product Cy7.5-Labeled Nanoparticles Characterize->Final_Product

Caption: Workflow for this compound labeling of nanoparticles.

Signaling Pathway Example: uPA/uPAR Mediated Signaling in Cancer

Cy7.5-labeled nanoparticles can be functionalized with targeting ligands to study specific biological pathways. For instance, nanoparticles targeting the urokinase-type plasminogen activator receptor (uPAR) can be used to visualize and potentially treat tumors where this pathway is upregulated. uPAR is a key player in cancer cell invasion and metastasis.

signaling_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular uPAR uPAR Integrin Integrins uPAR->Integrin associates Plasminogen Plasminogen uPAR->Plasminogen activates FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K ERK ERK FAK->ERK AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Migration, Invasion AKT->Cell_Response ERK->Cell_Response NP Cy7.5-NP-Ligand NP->uPAR targets uPA uPA uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM

Caption: uPA/uPAR signaling pathway targeted by Cy7.5-labeled nanoparticles.

References

Application Notes and Protocols for In Vivo Imaging in Mice Using Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy7.5 NHS Ester for In Vivo Imaging

Cyanine 7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye highly suited for in vivo imaging applications in small animals like mice.[1][2] Its emission in the NIR spectrum (typically around 780-810 nm) allows for deep tissue penetration with minimal absorption and scattering by biological tissues.[3] This results in a high signal-to-noise ratio due to reduced tissue autofluorescence, enabling sensitive and clear visualization of biological processes.[3]

The NHS ester functional group facilitates the covalent conjugation of Cy7.5 to primary amines on biomolecules such as antibodies, peptides, and nanoparticles, creating stable fluorescent probes for targeted imaging.[3][4] These probes are invaluable tools in preclinical research for applications including cancer detection, monitoring drug delivery, and assessing treatment efficacy.[4]

Key Experimental Parameters and Considerations

Successful in vivo imaging with this compound conjugates depends on several critical factors that require careful optimization:

  • Degree of Labeling (DOL): The molar ratio of dye to the biomolecule can significantly impact the conjugate's brightness and biological activity. Over-labeling can lead to fluorescence quenching and potentially alter the pharmacokinetics and targeting specificity of the biomolecule.

  • Probe Stability: The stability of the Cy7.5 conjugate in vivo is crucial for accurate imaging. Dissociation of the dye from the targeting molecule can lead to misleading biodistribution data.

  • Animal Model and Diet: The choice of mouse strain and the use of a low-fluorescence or chlorophyll-free diet for at least a week prior to imaging are recommended to minimize background autofluorescence from the gut.

  • Imaging System: A sensitive optical imaging system equipped with appropriate excitation and emission filters for the NIR range is essential for detecting the Cy7.5 signal.

Quantitative Data Summary

The following table summarizes representative quantitative biodistribution data for a near-infrared dye-labeled antibody in tumor-bearing mice. This data, obtained using a dual-labeled trastuzumab with IRDye 800CW (spectrally similar to Cy7.5), is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.[5]

Organ4 hours (%ID/g ± SD)24 hours (%ID/g ± SD)48 hours (%ID/g ± SD)72 hours (%ID/g ± SD)
Blood12.40 ± 2.682.34 ± 0.171.22 ± 0.660.89 ± 0.11
Tumor8.78 ± 1.8012.42 ± 1.7211.56 ± 1.989.96 ± 1.05
Liver6.54 ± 0.957.98 ± 1.126.87 ± 0.895.98 ± 0.76
Kidneys3.12 ± 0.452.89 ± 0.342.54 ± 0.292.11 ± 0.24
Spleen2.56 ± 0.383.11 ± 0.412.98 ± 0.372.76 ± 0.31
Lungs4.32 ± 0.612.10 ± 0.251.87 ± 0.221.54 ± 0.19
Heart3.89 ± 0.551.54 ± 0.191.23 ± 0.160.98 ± 0.13
Muscle1.12 ± 0.181.36 ± 0.210.98 ± 0.140.78 ± 0.11

Data adapted from a study on [111In]-DTPA-trastuzumab-IRDye 800 in mice with SKBR-3 tumors.[5] Values are expressed as mean ± standard deviation.

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the covalent labeling of an IgG antibody with this compound.

Materials:

  • Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25).

  • Storage Buffer: PBS, pH 7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5.

    • Slowly add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute is the labeled antibody.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / (A_protein_corrected / ε_protein) where A_protein_corrected = A_280 - (A_dye × CF) (CF is the correction factor for the dye's absorbance at 280 nm)

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7.5-labeled antibody.

Materials:

  • Tumor-bearing mouse model.

  • Cy7.5-labeled antibody.

  • Sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system with appropriate NIR filters.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber.

  • Probe Administration:

    • Acquire a baseline image before injection to assess autofluorescence.

    • Inject the Cy7.5-labeled antibody (typically 1-2 nmol per mouse) intravenously via the tail vein. The injection volume is usually 100-200 µL.

  • Image Acquisition:

    • Acquire whole-body images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and assess biodistribution.

    • Use an excitation filter around 750-790 nm and an emission filter around 780-820 nm.

    • Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence intensity (e.g., in radiant efficiency).

Protocol 3: Ex Vivo Organ Analysis

This protocol describes the analysis of dissected organs to confirm the biodistribution of the Cy7.5-labeled probe.

Materials:

  • Euthanized mouse from the in vivo imaging study.

  • Surgical tools for dissection.

  • PBS.

  • In vivo imaging system.

Procedure:

  • Organ Harvesting:

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

  • Ex Vivo Imaging:

    • Arrange the dissected organs on a non-fluorescent surface within the imaging system.

    • Acquire fluorescence images of the organs using the same settings as the in vivo imaging.

  • Quantitative Analysis:

    • Draw ROIs around each organ to measure the average fluorescence intensity.

    • The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) by comparing the organ fluorescence to a standard curve of the labeled probe.

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis antibody Antibody labeling Labeling Reaction antibody->labeling cy75 This compound cy75->labeling purification Purification labeling->purification conjugate Cy7.5-Antibody Conjugate purification->conjugate injection IV Injection conjugate->injection mouse Tumor-Bearing Mouse mouse->injection imaging Whole-Body Imaging injection->imaging data_acq Image Data Acquisition imaging->data_acq dissection Organ Dissection imaging->dissection exvivo_imaging Ex Vivo Organ Imaging dissection->exvivo_imaging quantification Quantitative Analysis (%ID/g) exvivo_imaging->quantification

Caption: Experimental workflow for in vivo imaging with this compound.

Antibody_Targeting cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_signal Signal Detection probe Cy7.5-Ab receptor Receptor probe->receptor Binding internalization Internalization probe->internalization tumor_cell Tumor Cell receptor->tumor_cell receptor->internalization signal NIR Signal internalization->signal Fluorescence

Caption: Targeted antibody delivery and signal generation.

References

Application Notes and Protocols for Cy7.5 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular antigens. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio and enabling the development of complex multicolor panels. This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry, from antibody conjugation to final data acquisition.

Properties of this compound

Cy7.5 is a member of the cyanine (B1664457) dye family, characterized by a long polymethine chain that dictates its spectral properties. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, such as lysine (B10760008) residues on antibodies, forming a stable amide bond.

Table 1: Spectral and Physicochemical Properties of Cy7.5

PropertyValueReference(s)
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1][2]
Molar Extinction Coefficient>200,000 cm⁻¹M⁻¹[3]
SolubilitySoluble in organic solvents (DMSO, DMF)[1][4]
ReactivityAmine-reactive[1][5]

Key Applications in Flow Cytometry

The favorable spectral characteristics of Cy7.5 make it a versatile tool for a range of flow cytometry applications:

  • Immunophenotyping: Cy7.5-conjugated antibodies are extensively used for the identification and characterization of immune cell subsets, such as T lymphocytes, B lymphocytes, and NK cells.[6][7][8][9][10] Its use in multicolor panels allows for the detailed analysis of complex cell populations.[6]

  • Apoptosis Assays: In conjunction with other fluorescent probes like Annexin V and viability dyes, Cy7.5 can be used to differentiate between live, apoptotic, and necrotic cells.[11][12][13][14]

  • Cell Cycle Analysis: While less common for direct DNA staining, Cy7.5-labeled antibodies against cell cycle-specific proteins (e.g., Ki-67) can be used to analyze the proliferative status of cells in combination with DNA dyes.[5][15][16][17]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the general procedure for labeling an antibody with this compound. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the antibody concentration to at least 2 mg/mL.[18]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[18]

  • Conjugation Reaction:

    • Add the Reaction Buffer to the antibody solution at a 1:10 ratio (e.g., 50 µL of buffer for 0.5 mL of antibody).

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.[18]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[18]

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.[18]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cy7.5).

  • Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.[18]

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Antibody in Amine-Free Buffer conjugation Conjugation Reaction (pH 8.3-8.5, 1 hr, RT) antibody_prep->conjugation dye_prep This compound in DMSO dye_prep->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Size-Exclusion Chromatography quenching->purification characterization Determine DOL (A280 & A788) purification->characterization storage Store Conjugate (4°C or -20°C) characterization->storage

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of single-cell suspensions with a Cy7.5-conjugated antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension (1 x 10^7 cells/mL)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

  • Fc Receptor Blocking Reagent (optional)

  • Cy7.5-conjugated primary antibody

  • Isotype control antibody

  • Viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture. Wash the cells with cold Flow Cytometry Staining Buffer.

  • Cell Count and Viability: Perform a cell count and assess viability (e.g., using trypan blue). Adjust the cell concentration to 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[17] Do not wash after this step.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the predetermined optimal concentration of the Cy7.5-conjugated antibody or the corresponding isotype control.

  • Incubation: Incubate for 20-30 minutes at 2-8°C in the dark.[17]

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant. Repeat the wash step.

  • Final Resuspension: Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633 nm or a red laser) and emission filters for Cy7.5 (typically around 780/60 nm).

G Cell Surface Staining Workflow cell_prep Prepare Single-Cell Suspension fc_block Fc Receptor Block (Optional) cell_prep->fc_block ab_stain Add Cy7.5-conjugated Antibody fc_block->ab_stain incubation Incubate (20-30 min, 4°C, dark) ab_stain->incubation wash1 Wash with Staining Buffer incubation->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire G T-Lymphocyte Subset Identification pbmc PBMCs t_cells T-Cells (CD3+) pbmc->t_cells Anti-CD3 th_cells Helper T-Cells (CD3+ CD4+) t_cells->th_cells Anti-CD4 tc_cells Cytotoxic T-Cells (CD3+ CD8+) t_cells->tc_cells Anti-CD8-Cy7.5 treg_cells Regulatory T-Cells (CD3+ CD4+ CD25+ FoxP3+) th_cells->treg_cells Anti-CD25 Anti-FoxP3 G Apoptosis Detection Workflow cluster_results Cell Populations cells Cell Population stain Stain with: - Annexin V-FITC - Viability Dye (e.g., PI) - Anti-Marker-Cy7.5 cells->stain analysis Flow Cytometry Analysis stain->analysis live Live Cells (Annexin V-, PI-) analysis->live early_apoptosis Early Apoptotic (Annexin V+, PI-) analysis->early_apoptosis late_apoptosis Late Apoptotic/Necrotic (Annexin V+, PI+) analysis->late_apoptosis

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio for Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging. Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is commonly used for labeling proteins. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.

The dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical parameter that indicates the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for achieving strong fluorescence signal without causing protein aggregation or quenching of the fluorescent signal. These application notes provide a detailed protocol for labeling proteins with this compound and for accurately calculating the dye-to-protein ratio.

Key Quantitative Data

The following table summarizes the essential quantitative data required for calculating the dye-to-protein ratio of a Cy7.5-protein conjugate.

ParameterValueReference
Molar Extinction Coefficient of Cy7.5 (ε_dye)223,000 M⁻¹cm⁻¹[1][2][3]
Maximum Absorbance Wavelength of Cy7.5 (λ_max)788 nm[1][2][4]
Correction Factor for Cy7.5 at 280 nm (CF₂₈₀)0.036*[5]

Note: The correction factor is for Cy7 NHS Ester. It is recommended to obtain the specific correction factor from the vendor of your this compound or determine it experimentally.

Experimental Protocols

Protein Preparation
  • Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4. This can be achieved by dialysis or by using a desalting column.[6]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.[6][7][8] Protein concentration can be determined by measuring the absorbance at 280 nm before labeling.

Protein Labeling with this compound
  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[6] Vortex the solution to ensure the dye is completely dissolved.

  • Adjust pH of Protein Solution: For optimal labeling, the pH of the protein solution should be between 8.0 and 8.5.[9][10] This can be achieved by adding 1/10th of the protein solution volume of a 1 M sodium bicarbonate buffer (pH 8.3).

  • Calculate Molar Excess of Dye: The desired molar ratio of dye to protein for the labeling reaction typically ranges from 5:1 to 20:1.[6] The optimal ratio should be determined empirically for each specific protein. A starting point of a 10:1 molar excess is often recommended.[6][8]

  • Labeling Reaction: While gently vortexing, slowly add the calculated amount of the this compound stock solution to the pH-adjusted protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9] Gentle stirring or rotation during incubation can improve conjugation efficiency.

Purification of the Cy7.5-Protein Conjugate
  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS.

  • Purification: Apply the reaction mixture to the top of the equilibrated column. Elute the conjugate with 1X PBS. The first colored fraction to elute will be the Cy7.5-protein conjugate. Unconjugated dye will elute later.[6]

  • Collect and Pool Fractions: Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

Calculation of the Dye-to-Protein Ratio

The dye-to-protein ratio (Degree of Labeling) is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye (~788 nm for Cy7.5).

Spectrophotometric Measurements
  • Measure the absorbance of the purified Cy7.5-protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5, which is approximately 788 nm (A_max). Use a 1 cm pathlength cuvette.

  • If the absorbance reading is greater than 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the calculations.[11]

Calculation Formulas

The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A_max is the absorbance of the conjugate at the λ_max of Cy7.5 (~788 nm).

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (see Table in Section 2).[11]

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

The concentration of the dye is calculated using the Beer-Lambert law:

Dye Concentration (M) = A_max / ε_dye

where:

  • A_max is the absorbance of the conjugate at the λ_max of Cy7.5 (~788 nm).

  • ε_dye is the molar extinction coefficient of Cy7.5 at its λ_max (see Table in Section 2).

Finally, the dye-to-protein ratio (Degree of Labeling) is calculated as:

Dye-to-Protein Ratio (DOL) = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_calculation Calculation p_start Start with Protein Solution p_buffer Buffer Exchange (amine-free buffer, e.g., PBS) p_start->p_buffer p_conc Adjust Concentration (2-10 mg/mL) p_buffer->p_conc l_ph Adjust Protein pH (8.0 - 8.5) p_conc->l_ph l_dye Prepare Cy7.5 NHS Ester Stock (DMSO) l_react Add Dye to Protein (Molar Excess) l_dye->l_react l_ph->l_react l_incubate Incubate (1 hr, RT, dark) l_react->l_incubate pu_column Gel Filtration Column (e.g., G-25) l_incubate->pu_column pu_elute Elute with PBS pu_column->pu_elute pu_collect Collect Labeled Protein Fractions pu_elute->pu_collect c_measure Measure Absorbance (A₂₈₀ and A_max) pu_collect->c_measure c_protein Calculate Protein Concentration c_measure->c_protein c_dye Calculate Dye Concentration c_measure->c_dye c_dol Calculate Dye-to-Protein Ratio (DOL) c_protein->c_dol c_dye->c_dol

Caption: Experimental workflow for this compound protein labeling and DOL calculation.

References

Application Note: Purification of Cy7.5 Labeled Antibodies Using Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique for a multitude of biological assays, including immunofluorescence, flow cytometry, and in vivo imaging.[][2][3] Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye favored for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[3] The labeling process typically utilizes an N-hydroxysuccinimide (NHS) ester of Cy7.5, which reacts with primary amines on the antibody to form stable covalent bonds.[3] Following the conjugation reaction, it is critical to remove any unconjugated "free" dye, as its presence can lead to high background signals and inaccurate results. Size Exclusion Chromatography (SEC) is a robust and widely used method for purifying labeled antibodies.[4][5] This technique separates molecules based on their hydrodynamic radius, effectively separating large antibody-dye conjugates from small, unbound dye molecules.[5][6][7]

This application note provides a detailed protocol for the purification of Cy7.5 labeled antibodies using SEC, ensuring a high-purity conjugate suitable for sensitive downstream applications.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage Ab_prep Antibody Preparation (Buffer Exchange & Concentration) Labeling Conjugation Reaction Ab_prep->Labeling Dye_prep Cy7.5 NHS Ester Preparation Dye_prep->Labeling SEC Size Exclusion Chromatography (SEC) Labeling->SEC Reaction Mixture Collect Fraction Collection SEC->Collect Separation Analysis Spectrophotometric Analysis (Calculate DOL) Collect->Analysis Purified Fractions QC Quality Control (e.g., SDS-PAGE, Functional Assay) Analysis->QC Storage Storage at 4°C or -20°C QC->Storage

References

Application Notes and Protocols for Cy7.5 NHS Ester Conjugates: Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the optimal storage conditions for Cy7.5 NHS ester and its biomolecular conjugates. Adherence to these protocols is critical for maintaining the fluorescent properties and conjugation efficiency of this near-infrared (NIR) dye, ensuring the reproducibility and accuracy of experimental results in research and drug development.

Introduction to this compound

Cyanine7.5 (Cy7.5) NHS ester is a fluorescent dye that excites and emits in the near-infrared spectrum, with typical excitation and emission maxima around 788 nm and 808 nm, respectively[1][2]. The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific labeling of primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds[3][4]. This makes Cy7.5 a valuable tool for a wide range of applications, including in vivo imaging, immunofluorescence, flow cytometry, and western blotting, where the deep tissue penetration of NIR light is advantageous[5].

Storage of Unconjugated this compound

Proper storage of the unconjugated this compound is paramount to prevent degradation and loss of reactivity. The NHS ester group is susceptible to hydrolysis, which can be accelerated by moisture.

Key Storage Recommendations:

  • Solid Form: Upon receipt, this compound should be stored in its solid, lyophilized form at -20°C in a desiccated, dark environment[1][2]. Several sources indicate that under these conditions, the product is stable for at least 12 to 24 months[1][5][6][7].

  • In Solution: For creating a stock solution, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent[8][9]. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles[8][10][11]. These aliquots should be stored at -20°C or -80°C and protected from light[8][12]. It is advisable to use the dissolved NHS ester promptly, as its stability in solution is reduced. Some sources suggest that DMSO stock solutions may be stored for up to two weeks at -20°C[10][11][13].

Storage of this compound Conjugates

The stability of the final Cy7.5-biomolecule conjugate is influenced by the storage buffer, temperature, and exposure to light.

General Guidelines for Conjugate Storage:

  • Short-Term Storage: For short-term storage (up to a few weeks), the conjugate solution can be kept at 4°C, protected from light[14]. The addition of a bacteriostatic agent like sodium azide (B81097) (at a final concentration of 2 mM) is recommended to prevent microbial growth[9].

  • Long-Term Storage: For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C[12][14]. To prevent damage from freezing, cryoprotectants such as glycerol (B35011) can be added to a final concentration of 50%[14]. Aliquoting the conjugate into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation[12][14].

Data Presentation: Storage Condition Summary

Material Form Storage Temperature Duration Key Considerations
This compoundSolid (Lyophilized)-20°C[1][2]12-24 months[1][5][6][7]Store in a dark, desiccated environment.
This compoundSolution (in anhydrous DMSO)-20°C or -80°C[8][12]Up to 2 weeks[10][11][13]Aliquot to avoid freeze-thaw cycles; protect from light and moisture.
Cy7.5-Protein ConjugateSolution (Aqueous Buffer)4°C[14]< 1 month[14]Protect from light; add sodium azide (2 mM) as a preservative[9].
Cy7.5-Protein ConjugateSolution (Aqueous Buffer)-20°C or -80°C[12][14]Long-termAliquot to avoid freeze-thaw cycles; consider adding a cryoprotectant like 50% glycerol[14].

Experimental Protocols

Protocol for Labeling an IgG Antibody with this compound

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to protein may need to be optimized for different proteins and desired degrees of labeling.

Materials:

  • 1 mg of IgG antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4). The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts[15].

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve 1 mg of the IgG antibody in 0.5 mL of PBS.

    • If the antibody solution contains interfering substances like Tris or glycine, it must be dialyzed against PBS[14].

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate[8][15]. This is crucial for the reaction between the NHS ester and primary amines.

  • Prepare the this compound Stock Solution:

    • Just before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution[9].

    • Vortex the solution until the dye is completely dissolved[14]. This solution is sensitive to moisture and should be used promptly[14].

  • Conjugation Reaction:

    • Slowly add the calculated amount of the this compound solution to the antibody solution while gently stirring or vortexing[9]. A molar ratio of 10:1 (dye:protein) is a common starting point[8].

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle stirring[9][14].

  • Purification of the Conjugate:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS[9].

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute will be the Cy7.5-labeled antibody, followed by the unconjugated free dye[14].

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

Protocol for Assessing the Stability of Cy7.5 Conjugates

This protocol outlines a method to evaluate the stability of a Cy7.5-labeled antibody under different storage conditions.

Materials:

  • Purified Cy7.5-labeled antibody

  • Storage buffers (e.g., PBS with and without 50% glycerol)

  • Spectrophotometer or fluorometer

  • Temperature-controlled storage units (4°C, -20°C, -80°C)

Procedure:

  • Initial Characterization:

    • Measure the initial absorbance and/or fluorescence intensity of the purified Cy7.5 conjugate. This will serve as the baseline (Time 0).

  • Aliquoting and Storage:

    • Aliquot the conjugate into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Measure the absorbance and/or fluorescence intensity of each sample.

  • Data Analysis:

    • Compare the absorbance/fluorescence values at each time point to the initial baseline measurement.

    • Calculate the percentage of signal remaining to quantify the stability of the conjugate under each condition.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_storage Storage & Analysis A Prepare Antibody Solution (Amine-free buffer, pH 8.5) C Mix Antibody and this compound A->C B Prepare this compound Stock Solution (Anhydrous DMSO) B->C D Incubate 1 hour at RT (Protected from light) C->D E Gel Filtration Chromatography D->E F Collect Labeled Antibody Fractions E->F G Characterize Conjugate (DOL) F->G H Store Conjugate (4°C, -20°C, or -80°C) G->H

Caption: Workflow for this compound antibody labeling.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Biomolecule (e.g., Protein with -NH2 group) C pH 8.5 Room Temperature A->C B This compound B->C D Cy7.5-Biomolecule Conjugate (Stable Amide Bond) C->D E N-hydroxysuccinimide (Byproduct) C->E

Caption: Chemical reaction of this compound with a primary amine.

References

Application Notes and Protocols for Cy7.5 NHS Ester in Drug Delivery System Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, for the tracking and visualization of drug delivery systems. The protocols outlined below cover the covalent labeling of various carriers, in vitro and in vivo imaging techniques, and data analysis.

Introduction to this compound

Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a reactive fluorescent dye used for labeling biomolecules and other materials containing primary amine groups.[1] Its fluorescence in the near-infrared (NIR) spectrum (excitation/emission ~788/808 nm) makes it an ideal probe for in vivo imaging, as light in this region exhibits deep tissue penetration with minimal autofluorescence from biological tissues.[2][3][4][5] The NHS ester functional group reacts with primary amines on drug delivery carriers like nanoparticles, liposomes, and polymers to form a stable amide bond.[6] This covalent conjugation allows for robust tracking of the drug delivery system's biodistribution, target accumulation, and clearance.[3]

Key Properties of Cy7.5 Dyes

A summary of the key spectral and physical properties of this compound and its sulfo- counterpart is presented below. The sulfonated version (Sulfo-Cy7.5 NHS ester) offers increased water solubility, which can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[][8]

PropertyThis compoundSulfo-Cy7.5 NHS EsterReference(s)
Excitation Maximum (λex)~788 nm~778 nm[4][9]
Emission Maximum (λem)~808 nm~797 nm[4][5]
Molar Extinction Coefficient~223,000 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹[4][5]
Quantum Yield~0.1~0.21[4][8]
Molecular Weight~833.76 g/mol ~1180.5 g/mol (as potassium salt)[5][8]
SolubilitySoluble in organic solvents (DMSO, DMF)[5]Soluble in water, DMSO, DMF[8][5][8]
Storage-20°C in the dark, desiccated[2][10]-20°C in the dark, desiccated[8][2][8][10]

Experimental Protocols

Protocol 1: Labeling of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups (e.g., PLGA-NH2, silica-NH2).[6]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5[11][12]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0[13]

  • Purification supplies: Centrifuge, desalting columns, or dialysis cassettes

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL. Ensure a homogenous suspension, using brief sonication if necessary.[6]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Conjugation Reaction: a. Add the desired volume of the this compound stock solution to the nanoparticle suspension. A starting molar ratio of 10:1 to 20:1 (dye:nanoparticle) is recommended, though this should be optimized for your specific system.[6][11] b. Mix the reaction mixture thoroughly by gentle vortexing or pipetting. c. Incubate the reaction for 1-4 hours at room temperature, protected from light.[6][14]

  • Quench the Reaction (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[6]

  • Purification: Remove unreacted dye by centrifugation and repeated washing with the reaction buffer or by using a desalting column or dialysis.

Characterization of Labeled Nanoparticles:

  • Labeling Efficiency: Can be calculated as (moles of conjugated dye / initial moles of dye) x 100.[6] The concentration of conjugated dye can be determined by measuring the absorbance of the labeled nanoparticles at the dye's maximum absorbance wavelength.

  • Physicochemical Properties: Characterize the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the labeled nanoparticles and compare them to the unlabeled counterparts to ensure the labeling process did not significantly alter their properties.[6]

Protocol 2: In Vitro Cell Tracking Assay

This protocol outlines the use of Cy7.5-labeled nanoparticles for tracking their uptake and localization within cells.

Materials:

  • Cells of interest cultured in appropriate media

  • Cy7.5-labeled nanoparticles

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% paraformaldehyde

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Nuclear Stain: DAPI

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, microplates) and allow them to adhere overnight.

  • Incubation with Labeled Nanoparticles: Replace the culture medium with fresh medium containing the Cy7.5-labeled nanoparticles at the desired concentration. Incubate for a predetermined time (e.g., 1, 4, or 24 hours).

  • Washing: After incubation, wash the cells three times with PBS to remove any non-internalized nanoparticles.[6]

  • Cell Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, depending on the target).[6] c. Stain the nuclei with DAPI.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and Cy7.5 (far-red).[6]

Protocol 3: In Vivo Imaging in Animal Models

This protocol provides a general workflow for tracking the biodistribution of Cy7.5-labeled drug delivery systems in small animal models.

Materials:

  • Animal model (e.g., mouse, rat)

  • Cy7.5-labeled drug delivery system

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS) with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber. To reduce autofluorescence, it is recommended to feed the animals a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[3]

  • Probe Administration: Dilute the Cy7.5-labeled drug delivery system to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse, but this should be optimized. Inject the probe, typically intravenously (i.v.) via the tail vein.[3]

  • Image Acquisition: a. Acquire a baseline image before injecting the probe to assess autofluorescence.[3] b. Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and clearance.[3] c. For Cy7.5, use an excitation filter around 780 nm and an emission filter around 820 nm.[15]

  • Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background area (e.g., muscle) to quantify the fluorescence intensity.[3] b. Calculate the target-to-background ratio (TBR) to assess accumulation at the target site.[3]

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal, dissect the major organs and the target tissue, and image them ex vivo to confirm the in vivo findings and get a more precise distribution profile.[3]

Data Presentation

Table 1: Physicochemical Properties of Bare and Cy7.5-Conjugated Nanoparticles (Example Data)

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized PLGA NP120 ± 50.15 ± 0.03+25 ± 3
Cy7.5-PLGA NP125 ± 60.17 ± 0.04+22 ± 4
This table presents illustrative data; actual values will vary depending on the nanoparticle system and labeling efficiency.[6]

Table 2: Typical Parameters for this compound Labeling and Imaging

ParameterRecommended ValueReference(s)
Labeling Reaction
Protein/Nanoparticle Concentration1-10 mg/mL[6][16]
Reaction Buffer pH8.3 - 8.5[11][12]
Molar Ratio (Dye:Protein/Nanoparticle)10:1 to 20:1 (starting point)[6][11]
Incubation Time1 - 4 hours at room temperature[6][14]
In Vivo Imaging
Typical Dose (mouse)1 - 2 nmol[3]
Excitation Wavelength~780 nm[15]
Emission Wavelength~820 nm[15]
Imaging Time Points1, 4, 24, 48, 72 hours post-injection[3]

Mandatory Visualizations

experimental_workflow cluster_labeling Step 1: Labeling Drug Delivery System cluster_invitro Step 2: In Vitro Tracking cluster_invivo Step 3: In Vivo Imaging dds Amine-Functionalized Drug Delivery System reaction Conjugation Reaction (pH 8.3-8.5) dds->reaction dye This compound dye->reaction purification Purification reaction->purification labeled_dds Cy7.5-Labeled DDS purification->labeled_dds incubation Incubation with Labeled DDS labeled_dds->incubation injection Systemic Administration labeled_dds->injection cells Cell Culture cells->incubation imaging_vitro Fluorescence Microscopy incubation->imaging_vitro animal Animal Model animal->injection imaging_vivo NIR Imaging injection->imaging_vivo analysis Biodistribution Analysis imaging_vivo->analysis

Caption: Experimental workflow for tracking drug delivery systems using this compound.

labeling_reaction dds_amine Drug Delivery System with Primary Amine (-NH2) amide_bond Stable Amide Bond Formation (-CO-NH-) dds_amine->amide_bond cy75_nhs This compound cy75_nhs->amide_bond labeled_dds Cy7.5-Labeled Drug Delivery System amide_bond->labeled_dds nhs_leaving_group N-Hydroxysuccinimide (Leaving Group) amide_bond->nhs_leaving_group

References

Functionalizing Exosomes with Cy7.5 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosomes, as natural nanocarriers, hold immense promise for targeted drug delivery and diagnostic applications. To harness their full potential, it is crucial to track their biodistribution and cellular uptake. Fluorescent labeling of exosomes provides a powerful tool for in vitro and in vivo imaging. This document provides detailed application notes and protocols for the functionalization of exosomes with Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye ideal for deep tissue imaging due to minimal autofluorescence.[1] The N-hydroxysuccinimide (NHS) ester chemistry allows for the covalent conjugation of the Cy7.5 dye to primary amine groups present on the surface proteins of exosomes, forming stable amide bonds.[2][3][4]

Principle of Reaction

The functionalization process is based on the reaction between the NHS ester of Cy7.5 and the primary amine groups (-NH2) of proteins on the exosome surface. This reaction occurs optimally at a slightly alkaline pH (8.0-8.5) and results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the exosome.[5][6]

Applications

The ability to fluorescently label exosomes with Cy7.5 opens up a wide range of applications in research and drug development:

  • In Vitro Cellular Uptake Studies: Labeled exosomes can be incubated with cells in culture to visualize and quantify their uptake using techniques like fluorescence microscopy and flow cytometry.[1][7][8]

  • In Vivo Biodistribution and Targeting: The NIR fluorescence of Cy7.5 allows for non-invasive whole-animal imaging to track the systemic distribution of exosomes and assess their accumulation at target sites.[1][7][9][10]

  • Pharmacokinetic Studies: By monitoring the fluorescence intensity over time, the circulation half-life and clearance of exosomes can be determined.[1][7]

  • Development of Theranostics: Labeled exosomes can be co-loaded with therapeutic agents to simultaneously visualize and treat diseases.[10]

Experimental Protocols

Materials
  • Isolated and purified exosomes

  • This compound (e.g., from Lumiprobe or equivalent)[7][8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate (NaHCO3) buffer, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][6]

  • Purification columns (e.g., size exclusion spin columns like Bio-Spin P-6 or Exosome Spin Columns)[5][7][8]

  • Protein quantification assay (e.g., BCA or Bradford assay)[5][11]

Protocol 1: Covalent Labeling of Exosomes with this compound

This protocol is adapted from established methods for labeling exosomes with NHS ester dyes.[5][7][8][11]

  • Exosome Preparation:

    • Start with a purified exosome suspension in PBS. The protein concentration of the exosome solution should be determined using a standard protein assay. A typical starting concentration is around 0.5-1 mg/mL.

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[2][6]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the exosome suspension with the 0.1 M NaHCO3 buffer (pH 8.5) to achieve a final pH of 8.0-8.5 for the reaction mixture.

    • Add the this compound stock solution to the exosome solution. The optimal molar ratio of dye to exosome protein needs to be determined empirically, but a starting point can be a 10-20 fold molar excess of the dye.

    • For example, for 100 µg of exosomes (assuming an average protein molecular weight of 50 kDa), you would add a specific volume of the this compound stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[7][11]

  • Purification of Labeled Exosomes:

    • It is critical to remove the unreacted, free Cy7.5 dye from the labeled exosomes to avoid false-positive signals in downstream applications.

    • Use a size exclusion spin column according to the manufacturer's instructions.[5][7][8] Briefly, equilibrate the column with PBS, then apply the labeling reaction mixture to the column and centrifuge. The labeled exosomes will be in the eluate, while the smaller, unbound dye molecules will be retained in the column matrix.

    • Alternatively, ultracentrifugation can be used to pellet the exosomes, followed by washing with PBS to remove the free dye.[11]

  • Characterization of Labeled Exosomes:

    • Labeling Efficiency: Measure the absorbance of the labeled exosome solution at the excitation maximum of Cy7.5 (around 750 nm) and the protein concentration to determine the degree of labeling.

    • Size and Concentration: Use Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS) to confirm that the labeling process has not caused significant aggregation or altered the size distribution of the exosomes.[8][12]

    • Morphology: Visualize the morphology of the labeled exosomes using Transmission Electron Microscopy (TEM) to ensure their integrity.[7][8]

    • Zeta Potential: Measure the surface charge of the exosomes before and after labeling to assess any changes.

    • Flow Cytometry: Analyze the fluorescence of the labeled exosome population.[7][12]

Data Presentation

Table 1: Physicochemical Characterization of Unlabeled and Cy7.5-Labeled Exosomes
ParameterUnlabeled ExosomesCy7.5-Labeled ExosomesReference
Hydrodynamic Diameter (DLS) 126.12 ± 2.94 nm135.33 ± 9.43 nm[8]
Particle Concentration (NTA) 5.62 × 10⁹ ± 2.29 × 10⁸ particles/mL1.65 × 10⁹ ± 1.18 × 10⁸ particles/mL[8]
Zeta Potential -15 to -25 mV-10 to -20 mVVaries
Morphology (TEM) Typical cup-shapedMaintained cup-shaped[7][8]

Note: The particle concentration may decrease slightly after labeling and purification due to sample loss during the process.[8]

Table 2: In Vivo Biodistribution of Cy7.5-Labeled Exosomes vs. Free Cy7.5 Dye (24h post-injection)
OrganAverage Radiant Efficiency (Cy7.5-Exosomes) (p/s/cm²/sr)/(μW/cm²)Average Radiant Efficiency (Free Cy7.5) (p/s/cm²/sr)/(μW/cm²)Reference
Liver High AccumulationLow Signal[1]
Spleen Moderate AccumulationLow Signal[1]
Kidneys Moderate AccumulationModerate Signal[1]
Lungs Low AccumulationLow Signal[1]
Heart Low AccumulationLow Signal[1]
Brain NegligibleNegligible[1]

Mandatory Visualizations

Exosome_Labeling_Workflow Experimental Workflow for Cy7.5 Labeling of Exosomes cluster_preparation Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization Exosome_Isolation 1. Isolate and Purify Exosomes Protein_Quant 2. Quantify Exosome Protein Exosome_Isolation->Protein_Quant Reaction_Mix 4. Mix Exosomes, Buffer (pH 8.5), and this compound Protein_Quant->Reaction_Mix Dye_Prep 3. Prepare this compound Stock Dye_Prep->Reaction_Mix Incubation 5. Incubate (1-2h RT or O/N 4°C) Reaction_Mix->Incubation SEC_Column 6. Purify using Size Exclusion Chromatography Incubation->SEC_Column Collect_Eluate Collect Labeled Exosomes SEC_Column->Collect_Eluate Characterization 7. Characterize Labeled Exosomes (NTA, DLS, TEM, Fluorescence) Collect_Eluate->Characterization

Caption: Workflow for labeling exosomes with this compound.

NHS_Ester_Reaction NHS Ester Reaction with Exosome Surface Protein cluster_reactants Reactants cluster_product Product Exosome Exosome with Surface Protein (-NH2) Labeled_Exosome Cy7.5-Labeled Exosome (Stable Amide Bond) Exosome->Labeled_Exosome pH 8.0-8.5 Cy7_5_NHS Cy7.5-NHS Ester Cy7_5_NHS->Labeled_Exosome NHS_leaving_group NHS (leaving group) Cy7_5_NHS->NHS_leaving_group

Caption: Reaction of this compound with exosome surface amines.

Conclusion

Covalent labeling of exosomes with this compound is a robust and reliable method for producing fluorescently tagged vesicles for a variety of in vitro and in vivo applications.[7][8] The protocols and data presented here provide a comprehensive guide for researchers to effectively functionalize exosomes for their specific research needs. Careful execution of the labeling and purification steps is essential to obtain high-quality labeled exosomes that retain their native physicochemical properties and biological functions.[7][12]

References

Troubleshooting & Optimization

Technical Support Center: Cy7.5 Labeled Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing protein aggregation following conjugation with the near-infrared fluorescent dye, Cy7.5.

Frequently Asked Questions (FAQs)

Q1: Why is my Cy7.5 labeled protein aggregating?

Aggregation of proteins after labeling with Cy7.5 is a common issue that primarily stems from the physicochemical properties of the dye and the labeling process itself. Several factors can contribute to this problem:

  • Increased Surface Hydrophobicity: Cyanine dyes, including Cy7.5, often possess aromatic and hydrophobic regions[1]. Covalently attaching these molecules to the surface of a protein increases the overall hydrophobicity of the protein-dye conjugate[2][3]. This can lead to aggregation as the hydrophobic patches on different protein molecules interact to minimize their exposure to the aqueous solvent[2][4].

  • High Dye-to-Protein Ratio: Over-labeling, which results in a high degree of labeling (DOL), can significantly alter the protein's surface charge and polarity, disrupting its native conformation and increasing its propensity to aggregate[1][5][6].

  • Suboptimal Buffer Conditions: Proteins are most vulnerable to aggregation at their isoelectric point (pI), where their net charge is zero[7]. Labeling or storing the protein in a buffer with a pH close to its pI can promote aggregation[7][8]. Similarly, incorrect ionic strength can either fail to screen electrostatic interactions that lead to aggregation or promote hydrophobic interactions[6][8].

  • High Protein Concentration: The likelihood of intermolecular interactions and aggregation increases with higher protein concentrations[6][7].

  • Presence of Unreacted Dye: Free, unreacted Cy7.5 dye in the solution can also contribute to the formation of aggregates.

Q2: How can I prevent aggregation during the labeling reaction?

Preventing aggregation starts with optimizing the labeling reaction itself. Controlling the reaction conditions is critical for maintaining protein stability.

  • Optimize the Dye-to-Protein Ratio: While a 10:1 molar ratio of dye to protein is a common starting point, this should be optimized for your specific protein by performing a titration with different ratios (e.g., 5:1, 10:1, 15:1)[5]. Aim for the lowest ratio that provides sufficient labeling for your downstream application.

  • Control Reaction Temperature: Performing the labeling reaction at a lower temperature, such as 4°C, can slow the kinetics of both the labeling reaction and the aggregation process[6]. This may require a longer incubation time to achieve the desired degree of labeling.

  • Maintain Optimal pH: The labeling reaction with NHS-ester dyes is most efficient at a pH of 8.0-9.0[5][9]. Ensure your protein is stable in this pH range. The buffer must be free of primary amines, such as Tris or glycine, which will compete with the protein for reaction with the dye[5][9][10].

  • Use a Suitable Protein Concentration: While higher protein concentrations can improve labeling efficiency, they also increase the risk of aggregation[6][9]. A recommended range is typically 2-10 mg/mL[5][9]. If your protein is prone to aggregation, consider labeling at a lower concentration (1-2 mg/mL)[6].

Q3: What are the best practices for purifying and storing my labeled protein?

Proper handling after the labeling reaction is crucial for the long-term stability of your Cy7.5-protein conjugate.

  • Purification: Immediately after labeling, it is essential to remove unreacted dye and any aggregates that may have formed. Size Exclusion Chromatography (SEC) is the standard method for this, as it efficiently separates the larger protein-dye conjugate from smaller, unconjugated dye molecules and can also separate monomers from larger aggregates[10][11][12].

  • Storage Buffer: The storage buffer should be optimized for your specific protein. This may involve adjusting the pH to be at least one unit away from the protein's pI and including stabilizing additives[7].

  • Use of Additives: Incorporating stabilizers can significantly enhance solubility. An equimolar mixture of 50 mM L-arginine and L-glutamate is highly effective at suppressing aggregation by masking both hydrophobic and charged regions on the protein surface[8][13].

  • Temperature and Aliquoting: For long-term storage, it is best to store the labeled protein at -80°C[7]. To avoid degradation from repeated freeze-thaw cycles, dispense the protein into single-use aliquots[7][14]. Adding a cryoprotectant like 50% glycerol (B35011) can also prevent freezing at -20°C and protect the protein[14].

  • Protection from Light: Fluorescent dyes are sensitive to light. Always store your labeled protein in the dark to prevent photobleaching[5][10][15].

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Issue 1: I see visible precipitation or cloudiness in my sample.

Visible particulates are a clear sign of significant protein aggregation[6][13].

Immediate Actions:

  • Centrifugation: Gently pellet the insoluble aggregates by centrifuging the sample (e.g., 10,000 x g for 15 minutes at 4°C). The supernatant may still contain soluble, functional protein, but it should be checked for soluble aggregates.

  • Solubilization with Additives: Attempt to resolubilize the protein by adding stabilizing agents directly to the solution. Refer to the data table below for recommended additives and concentrations.

Long-Term Solutions:

  • Re-optimize Labeling: Revisit your labeling protocol. The most likely causes are a high dye-to-protein ratio or suboptimal buffer conditions (pH, ionic strength)[6].

  • Buffer Screening: Systematically screen a range of buffer conditions (different pH values, salt concentrations, and additives) to find the optimal formulation for your protein's stability[16].

  • Purification: Implement a size exclusion chromatography (SEC) step immediately after the labeling reaction to remove aggregates[10][11].

Issue 2: My sample is clear, but downstream experiments are failing or giving inconsistent results.

The absence of visible precipitation does not rule out the presence of smaller, soluble aggregates, which can interfere with assays and cause experimental artifacts[7][13].

Diagnostic Steps:

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting a wide range of particle sizes in solution. It can quickly determine if your sample is monodisperse (a single particle size) or contains aggregates[13][17][18][19]. A sample containing aggregates will show a larger hydrodynamic radius and high polydispersity[20].

  • Size Exclusion Chromatography (SEC): Analytical SEC can also be used to detect soluble aggregates. Aggregates will appear as peaks that elute earlier than the main monomer peak[12][13][21].

Corrective Actions:

  • Preparative SEC: If soluble aggregates are detected, use preparative SEC to isolate the monomeric fraction of your labeled protein[11][12].

  • Optimize Storage Conditions: Re-evaluate your storage buffer and temperature. Consider adding stabilizers like arginine or non-denaturing detergents[7][13]. Ensure you are using single-use aliquots to prevent freeze-thaw stress[14].

Quantitative Data Summary

The following table provides recommended starting concentrations for various buffer additives and optimal conditions to prevent protein aggregation. These should be optimized for each specific protein.

ParameterRecommended Range/ValuePurposeRationaleCitations
Labeling Reaction
Protein Concentration2 - 10 mg/mLLabeling EfficiencyHigher concentration improves labeling but increases aggregation risk.[5][9]
Buffer pH8.5 ± 0.5Amine ReactivityOptimal for NHS-ester reactions. Must be an amine-free buffer.[5][10]
Dye:Protein Molar Ratio5:1 to 15:1Control DOLStart at 10:1 and optimize to avoid over-labeling.[5]
Buffer Additives
L-Arginine / L-Glutamate50 mM (equimolar mix)Aggregation SuppressionShields hydrophobic and charged patches on the protein surface.[8][13]
NaCl or KCl50 - 250 mMIonic StrengthScreens electrostatic interactions that can lead to aggregation.[6][13]
Tween-200.01% - 0.05%SolubilizationNon-ionic detergent that helps solubilize hydrophobic aggregates.[7][13]
TCEP or DTT1 - 5 mMReducing AgentPrevents aggregation caused by disulfide bond formation between cysteine residues.[7][13]
Storage
Glycerol20% - 50% (v/v)CryoprotectantPrevents damage from ice crystals during freezing and thawing.[14]
Storage Temperature4°C (short-term), -80°C (long-term)StabilityLower temperatures reduce degradation and microbial growth.[7][14]

Experimental Protocols

Protocol 1: NHS-Ester Cy7.5 Protein Labeling

This protocol provides a general procedure for labeling a protein with an amine-reactive Cy7.5 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS)[5]. If the buffer contains Tris or glycine, dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL[5][9].

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate[5][10].

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO[5][9]. This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7.5 stock solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).

    • Slowly add the calculated volume of Cy7.5 stock solution to the protein solution while gently stirring[9].

    • Incubate the reaction for 60 minutes at room temperature, protected from light[5]. For aggregation-prone proteins, perform the incubation at 4°C for 2-4 hours.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated size exclusion column (e.g., Sephadex G-25) to separate the labeled protein from the unreacted dye[9][10].

    • Elute with PBS (pH 7.2-7.4) and collect the first colored band, which contains the Cy7.5-labeled protein[5].

Protocol 2: Aggregate Detection by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates[17][18].

Procedure:

  • Sample Preparation:

    • Filter the protein sample through a 0.2 µm syringe filter to remove large particulates and dust[20].

    • Prepare the sample to a final concentration of at least 0.2 mg/mL in a clean, dust-free buffer[19].

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature[17].

    • Perform a blank measurement using the filtered buffer that the protein is in[6].

  • Data Acquisition:

    • Carefully pipette the protein sample into a clean cuvette, avoiding the introduction of air bubbles[6].

    • Place the cuvette in the instrument and begin data collection. An average of 10-20 measurements is typical[20].

  • Data Analysis:

    • Analyze the resulting autocorrelation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A monodisperse, unaggregated sample will show a single, narrow peak and a low PDI. A sample with aggregates will show multiple peaks or a single very broad peak with a high PDI[20].

Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it an ideal method for removing aggregates from a protein sample[11][12].

Procedure:

  • Column and Buffer Selection:

    • Choose an SEC column with a pore size appropriate for separating your protein monomer from its expected aggregates[12].

    • The mobile phase should be a buffer that promotes the stability of your protein. Adding 150 mM NaCl is common to reduce non-specific electrostatic interactions with the column matrix[22].

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved[6].

  • Sample Injection and Fractionation:

    • Filter the sample through a 0.22 µm filter before injection to protect the column.

    • Inject the sample onto the column. Larger molecules (aggregates) will travel faster and elute first, followed by the monomer, and then any smaller fragments[11][12].

    • Collect fractions corresponding to the monomer peak, as identified by UV absorbance (typically at 280 nm).

Visual Guides

Mechanism of Cy7.5-Induced Aggregation

cluster_0 1. Labeling Reaction cluster_1 2. Conjugation cluster_2 3. Aggregation P Protein Cy Hydrophobic Cy7.5 Dye PCy Protein-Cy7.5 Conjugate (Increased Surface Hydrophobicity) Cy->PCy Covalent Bonding Agg Aggregated Protein PCy->Agg Hydrophobic Interactions

Caption: Covalent attachment of hydrophobic Cy7.5 dye increases protein surface hydrophobicity, promoting aggregation.

Troubleshooting Workflow for Protein Aggregation

start Aggregation Observed (Precipitate or Failed Assay) check_soluble Check for Soluble Aggregates (DLS / Analytical SEC) start->check_soluble optimize_label Optimize Labeling Reaction - Lower Dye:Protein Ratio - Change Temperature - Lower Protein Conc. check_soluble->optimize_label Aggregates Present optimize_buffer Optimize Buffer Conditions - Adjust pH away from pI - Adjust Ionic Strength - Add Stabilizers (Arginine) check_soluble->optimize_buffer Aggregates Present purify Purify via Preparative SEC (Isolate Monomer) optimize_label->purify optimize_buffer->purify end Stable, Monomeric Labeled Protein purify->end

Caption: A logical workflow for diagnosing and resolving issues with Cy7.5 labeled protein aggregation.

Standard Experimental Workflow

A 1. Protein & Buffer Preparation B 2. Cy7.5 Labeling Reaction A->B C 3. Purification (SEC) B->C D 4. Characterization (DLS, UV-Vis) C->D E 5. Storage (-80°C, Aliquots) D->E

Caption: The standard experimental workflow from protein preparation and labeling to final storage.

References

reducing background fluorescence with Cy7.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when working with Cy7.5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Cy7.5 conjugates?

High background fluorescence with Cy7.5 conjugates can originate from several sources, categorized as follows:

  • Sample-Related:

    • Tissue Autofluorescence: Endogenous molecules within biological samples, such as collagen, elastin, and lipofuscin, can emit their own fluorescence.[1][2][3][4] While generally lower in the near-infrared (NIR) region where Cy7.5 emits, it can still be a significant contributor.[1][2][3] Red blood cells can also be a source of autofluorescence.[2][3][4]

    • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can react with amines in tissues, creating fluorescent products.[2][3][4]

  • Reagent-Related:

    • Unbound Fluorophore: Incomplete removal of unbound Cy7.5 conjugates during washing steps is a common cause of diffuse background.[1]

    • Non-Specific Binding: The Cy7.5 conjugate may bind to unintended targets due to hydrophobic or charge-based interactions.[1][5][6] For antibody conjugates, this can also include binding to Fc receptors on cells.[1]

    • Free Dye: The presence of unconjugated, free Cy7.5 dye in the conjugate solution can lead to high, non-specific background signals.[7]

  • Protocol-Related:

    • Suboptimal Probe Concentration: Using too high a concentration of the Cy7.5 conjugate increases the likelihood of non-specific binding.[1][5][8]

    • Inadequate Washing: Insufficient or ineffective washing steps fail to remove all unbound conjugates.[1][8][9]

    • Insufficient Blocking: Incomplete blocking of non-specific binding sites on the sample leads to off-target signal.[8][9][10]

  • System-Related:

    • Instrumental Noise: Background can be introduced by the imaging system itself, such as detector noise or light leakage.[1]

    • Imaging Medium and Vessels: Components in cell culture media (like phenol (B47542) red) and the material of imaging plates (e.g., plastic) can be fluorescent.[1][11]

  • In Vivo Specific:

    • Diet-Induced Autofluorescence: Standard rodent chow containing chlorophyll (B73375) can cause strong autofluorescence in the gastrointestinal tract.[1]

Troubleshooting Guides

Issue 1: High Background in Immunofluorescence (IF) Microscopy

Q2: I am observing high background fluorescence in my immunofluorescence staining with a Cy7.5-antibody conjugate. How can I troubleshoot this?

A systematic approach is crucial to identify and resolve the source of high background. The following workflow can guide your troubleshooting efforts.

Troubleshooting_IF start High Background Observed check_unstained 1. Image Unstained Control start->check_unstained autofluorescence High Signal in Unstained? check_unstained->autofluorescence address_autofluor Address Autofluorescence (e.g., quenching, spectral unmixing) autofluorescence->address_autofluor Yes check_no_primary 2. Image 'Secondary Only' or 'Isotype' Control autofluorescence->check_no_primary No address_autofluor->check_no_primary nonspecific_binding High Signal in Control? check_no_primary->nonspecific_binding optimize_blocking Optimize Blocking (reagent, time, concentration) nonspecific_binding->optimize_blocking Yes optimize_staining 3. Optimize Staining Protocol nonspecific_binding->optimize_staining No optimize_blocking->optimize_staining titrate_antibody Titrate Antibody Concentration optimize_staining->titrate_antibody improve_washing Improve Washing Steps (number, duration, detergent) titrate_antibody->improve_washing check_conjugate 4. Check Conjugate Quality improve_washing->check_conjugate purify_conjugate Purify Conjugate (remove free dye) check_conjugate->purify_conjugate end Low Background Achieved purify_conjugate->end

Troubleshooting workflow for high background in IF.

Detailed Steps:

  • Assess Autofluorescence: Image an unstained sample using the same settings as your experiment. If you observe significant signal, you need to address autofluorescence.

    • Solutions:

      • Quenching: Use commercial quenching reagents like TrueBlack® or a 0.1% - 0.3% Sudan Black B solution.[1][2]

      • Chemical Reduction: For aldehyde-induced autofluorescence, treat with sodium borohydride.[2]

      • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy7.5 signal from the autofluorescence spectrum.[1]

  • Evaluate Non-Specific Antibody Binding: Use appropriate controls, such as an isotype control (a non-specific antibody of the same isotype and at the same concentration) or a secondary-antibody-only control.[1]

    • Solutions:

      • Optimize Blocking:

        • Increase the concentration (e.g., from 1% to 5% BSA) or incubation time of your blocking agent.[10][12]

        • Use normal serum (5-10%) from the species in which the secondary antibody was raised.[13][14]

        • For samples with potential Fc receptor binding, include an Fc receptor blocking reagent.[1]

  • Optimize Staining Protocol:

    • Titrate Antibody Concentration: A high antibody concentration is a frequent cause of background.[5][8] Perform a titration to find the optimal concentration that provides the best signal-to-noise ratio.[1][5]

    • Improve Washing: Increase the number and/or duration of wash steps.[8][9] Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also help.[1][10]

  • Check Conjugate Quality:

    • Remove Free Dye: If you are preparing your own conjugates, ensure that all unconjugated Cy7.5 dye is removed, as it can bind non-specifically. Purification methods like size-exclusion chromatography are recommended.

Issue 2: High Background in In Vivo Imaging

Q3: My in vivo imaging experiments with a Cy7.5-labeled probe show high background signal, especially in the abdominal region. What can I do?

In vivo imaging has unique challenges. The following steps can help reduce background.

Solutions:

  • Dietary Modification: Standard rodent chow contains chlorophyll, a major source of autofluorescence in the near-infrared spectrum.[1]

    • Action: Switch the animals to a purified or alfalfa-free diet for at least one week before imaging. This can reduce background from the gastrointestinal tract by more than two orders of magnitude.[1]

  • Wavelength Selection: While Cy7.5 is already in the NIR window, optimizing imaging parameters can help.

    • Action: If possible, shift to longer excitation and emission wavelengths within the NIR-II window (1000-1700 nm) to further minimize tissue autofluorescence.[1]

  • Time-Gating/Gated Imaging: This technique can sometimes be used to differentiate the longer-lifetime fluorescence of specific probes from the shorter-lifetime autofluorescence.

  • Image Analysis:

    • Baseline Imaging: Always acquire a pre-injection image of the animal to establish the baseline autofluorescence.[15] This can be used for background subtraction.

    • Region of Interest (ROI) Analysis: Quantify the signal by drawing ROIs over the target tissue and a background region (e.g., muscle) to calculate a tumor-to-background ratio (TBR).[15][16]

ParameterConditionRelative BackgroundSignal-to-Background Ratio (SBR)
Diet Standard ChowHighBaseline
Purified/Alfalfa-Free DietReduced by >2 orders of magnitudeSignificant Improvement
Imaging Window NIR-I (700-900 nm)ModerateGood
NIR-II (1000-1700 nm)Nearly ZeroExcellent Improvement

Table 1: Conceptual impact of diet and imaging wavelength on background autofluorescence in in vivo imaging. Data is based on principles reported in the literature.[1]

Issue 3: High Background in Western Blotting and Flow Cytometry

Q4: I'm getting high background on my Western blots or in my flow cytometry experiments using Cy7.5 conjugates. What are the key parameters to check?

While the principles are similar to microscopy, the practical steps for these applications differ slightly.

Troubleshooting_Other_Apps start High Background in Western or Flow check_blocking 1. Review Blocking Step start->check_blocking blocking_issues Insufficient Blocking? check_blocking->blocking_issues optimize_blocking Increase Blocker Conc./Time Add Detergent Change Blocking Agent blocking_issues->optimize_blocking Yes check_antibody 2. Check Antibody Concentration blocking_issues->check_antibody No optimize_blocking->check_antibody conc_too_high Concentration Too High? check_antibody->conc_too_high titrate_antibody Titrate Antibody conc_too_high->titrate_antibody Yes check_washing 3. Review Washing Steps conc_too_high->check_washing No titrate_antibody->check_washing inadequate_washing Inadequate Washing? check_washing->inadequate_washing improve_washing Increase Wash Volume/Duration inadequate_washing->improve_washing Yes flow_specific 4. Flow Cytometry Specifics inadequate_washing->flow_specific No improve_washing->flow_specific use_viability_dye Use Viability Dye (exclude dead cells) flow_specific->use_viability_dye fc_block Use Fc Block use_viability_dye->fc_block end Improved Signal-to-Noise fc_block->end

Troubleshooting for Western Blotting and Flow Cytometry.

For Western Blotting:

  • Blocking: Insufficient blocking is a primary cause of high background.[9][10]

    • Solutions: Increase the concentration of your blocking agent (e.g., 5-7% non-fat milk or BSA), increase the blocking time, and add Tween 20 to the blocking buffer.[10] Be aware that milk-based blockers can interfere with the detection of phosphorylated proteins.[10]

  • Washing: Increase the volume and duration of your wash steps.[9]

  • Antibody Concentration: Optimize both primary and secondary antibody concentrations.[8] Too much secondary antibody can lead to non-specific binding.[10]

For Flow Cytometry:

  • Exclude Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background.[17]

    • Solution: Always use a viability dye to exclude dead cells from your analysis.[17]

  • Fc Receptor Blocking: Immune cells often have Fc receptors that can non-specifically bind antibodies.

    • Solution: Incubate your cells with an Fc receptor blocking reagent before adding your Cy7.5-conjugated antibody.

  • Antibody Titration: As with other techniques, titrate your antibody to find the concentration that gives the best stain index (a measure of signal separation).[17]

  • Instrument Settings: Ensure photomultiplier tube (PMT) voltages are set optimally to maximize signal resolution without increasing noise.[17]

Experimental Protocols

Protocol: Titration of a Cy7.5-Conjugated Antibody for Optimal Concentration

Objective: To determine the antibody concentration that yields the highest signal-to-noise ratio.[1]

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions of your Cy7.5-conjugated antibody in a suitable blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.[1]

  • Sample Preparation: Prepare identical samples (e.g., cells seeded on coverslips or tissue sections) for each concentration to be tested.[1]

  • Blocking: Block all samples using your standard protocol to minimize non-specific binding.[1]

  • Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other parameters (incubation time, temperature) are kept constant.[1]

  • Include Controls: [1]

    • No Primary Antibody Control: A sample that undergoes the entire staining process without the addition of the Cy7.5-conjugated antibody. This is to assess autofluorescence.

    • Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This helps determine non-specific binding of the antibody itself.

  • Washing: Wash all samples using your standard, robust washing protocol. It is critical that washing steps are identical for all samples.[1]

  • Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).[1]

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each antibody concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.[1]

Protocol: Purification of Cy7.5 Conjugates to Remove Free Dye

Objective: To separate the Cy7.5-labeled protein from smaller, unreacted Cy7.5 dye molecules.[7]

Methodology (Size-Exclusion Chromatography):

  • Column Selection: Choose a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with a fractionation range appropriate for separating your protein conjugate from the small dye molecule.

  • Equilibration: Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS).

  • Sample Loading: Carefully load your conjugation reaction mixture onto the top of the column.

  • Elution: Begin eluting the sample with the equilibration buffer.

  • Fraction Collection: The larger protein-dye conjugate will elute first in the void volume, while the smaller, free dye molecules will be retained longer and elute in later fractions. Collect fractions and monitor them visually (the conjugate-containing fractions will be colored) and by spectrophotometry (measuring absorbance at 280 nm for protein and ~788 nm for Cy7.5).

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using a centrifugal filter device.

References

Cy7.5 NHS Ester Labeling Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy7.5 NHS ester labeling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Question 1: Why is my labeling efficiency low or non-existent?

Low labeling efficiency is a frequent problem with several potential causes. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Incorrect Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[1][3]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, borate, or HEPES.[1][3][4] If your protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or desalting columns before labeling.[1]

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[3][5] At a pH that is too low, the primary amines on the protein will be protonated and thus unreactive.[3][5] Conversely, at a high pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction.[3][4][5]

    • Solution: The optimal pH range for NHS ester reactions is typically 7.2 to 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency.[1][3][5] Use a calibrated pH meter to verify the pH of your reaction buffer.

  • Hydrolyzed/Inactive Dye: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[6]

    • Solution: Always use fresh, high-quality this compound. Store the dye desiccated and protected from light at -20°C.[7][8] Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[3][6][9] Avoid repeated freeze-thaw cycles of the dye stock solution.[10]

  • Low Protein Concentration: Low concentrations of the target protein can lead to inefficient labeling because the competing hydrolysis reaction of the NHS ester becomes more significant.[]

    • Solution: It is recommended to use a protein concentration of at least 2 mg/mL.[1][9][10][12][13] Higher concentrations generally lead to better labeling efficiency.[14][15]

  • Inappropriate Molar Ratio of Dye to Protein: An insufficient amount of dye will result in a low degree of labeling (DOL).

    • Solution: A common starting point is a 10:1 molar ratio of dye to protein.[13] However, the optimal ratio can range from 5:1 to 20:1 and should be determined empirically for your specific protein and application.[14]

Question 2: My labeled protein has precipitated out of solution. What happened?

Protein precipitation after labeling can occur due to a few factors.

Potential Causes & Solutions:

  • Excessive Degree of Labeling (DOL): Over-labeling can lead to protein aggregation and precipitation.[6]

    • Solution: Decrease the molar ratio of dye to protein in the reaction. You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to better control the extent of labeling.[6]

  • Poorly Soluble Dye: Non-sulfonated Cy7.5 NHS esters have low aqueous solubility.[8] Adding a large volume of the dye dissolved in an organic solvent can cause the protein to precipitate.

    • Solution: Dissolve the this compound in a minimal amount of high-quality, anhydrous DMSO or DMF before adding it to the protein solution.[3][8]

Question 3: The fluorescence signal of my labeled protein is weak. How can I improve it?

A weak fluorescence signal is not always indicative of a failed labeling reaction.[2][16]

Potential Causes & Solutions:

  • Low Degree of Labeling (DOL): As discussed in Question 1, insufficient labeling will result in a weak signal.

    • Solution: Optimize the labeling reaction to achieve a higher DOL by adjusting the buffer pH, dye-to-protein ratio, and protein concentration.[6]

  • Fluorescence Quenching: Over-labeling can lead to self-quenching of the dye molecules, which reduces the overall fluorescence signal.[6][16][17]

    • Solution: Optimize for a lower DOL if self-quenching is suspected by reducing the dye-to-protein molar ratio.[6] The optimal DOL for Cy7.5 is typically between 2 and 10.[14][15]

  • Photobleaching: Cyanine dyes can be susceptible to photobleaching upon exposure to light.[13]

    • Solution: Protect the labeled conjugate from light during all steps of the experiment and storage.[13]

  • Incorrect Measurement Parameters: The instrument settings for fluorescence detection may not be optimal.

    • Solution: Ensure that the excitation and emission filters on your instrument are appropriate for Cy7.5 (typically around 750 nm for excitation and 773-780 nm for emission).[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical reaction for this compound labeling?

Cy7.5 N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2) on the target molecule, most commonly the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[] This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][]

Q2: How should I store my this compound?

This compound should be stored at -20°C in the dark and desiccated to prevent hydrolysis.[7][8] When stored properly, it can be stable for 12 to 24 months.[7][8] For transportation, it can be at room temperature for up to 3 weeks.[7][8]

Q3: How do I prepare the this compound solution for labeling?

Since non-sulfonated this compound has low water solubility, it should first be dissolved in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, often at a concentration of 10 mM.[3][8][10][13] This stock solution should be prepared immediately before use.[6][9][12] If you need to store the stock solution, it is recommended to aliquot it and store at -20°C for no longer than 1-2 months.[5][18][19]

Q4: What is the optimal reaction time and temperature?

NHS ester labeling reactions are typically carried out for 0.5 to 4 hours at room temperature or at 4°C.[4] A common protocol suggests incubating for 60 minutes at room temperature.[10][13] If hydrolysis is a concern, performing the reaction at 4°C overnight may be beneficial.[1]

Q5: How do I remove unreacted Cy7.5 dye after the labeling reaction?

Purification is essential to remove any unconjugated dye.[2] Common methods for purifying labeled proteins include:

  • Size Exclusion Chromatography (Gel Filtration): This is a widely used method where the larger labeled protein elutes before the smaller, free dye molecules.[12][14][20]

  • Dialysis: This is a simple and cost-effective method for removing small molecules from the protein solution.[15]

  • Spin Columns: These are a quick and efficient way to purify small sample volumes.[15]

Q6: How do I determine the Degree of Labeling (DOL)?

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (around 750 nm).[14] The protein concentration and DOL can then be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[14]

Data and Protocols

Quantitative Data Summary

Table 1: Half-life of NHS Esters Under Different Conditions

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.0Room Temp125-210 minutes
8.5Room Temp130-180 minutes
8.64°C10 minutes
9.0Room Temp110-125 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[4][21][22]

Table 2: Recommended Reaction Parameters for this compound Labeling

ParameterRecommended Range/ValueNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][9][10][12][13][14][15]
Reaction Buffer pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)The reaction is pH-dependent; lower pH reduces reactivity, while higher pH increases hydrolysis.[1][3][5][14]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired degree of labeling (DOL).[13][14]
Reaction Time 0.5 - 4 hoursIncubation time can be adjusted to control the extent of labeling.[4]
Reaction Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically performed at room temperature.[4][14]
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the specific antibody and its application.[14][15]
Experimental Protocol: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.[1]

    • Adjust the protein concentration to 2-10 mg/mL.[13]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to make a 10 mM stock solution.[3][10][13]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Slowly add the dye solution to the protein solution while gently vortexing.[12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][12][13]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[2][4]

  • Purify the Labeled Protein:

    • Remove the unreacted dye by size exclusion chromatography (e.g., a desalting column) or dialysis.[12][14][15][20]

  • Characterize and Store the Conjugate:

    • Determine the Degree of Labeling (DOL) using a spectrophotometer.[14]

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[13][14]

Visualizations

TroubleshootingWorkflow start Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_ph Verify Buffer pH (7.2-8.5?) check_buffer->check_ph Yes solution_buffer Perform Buffer Exchange check_buffer->solution_buffer No check_dye Assess Dye Activity (Fresh? Stored correctly?) check_ph->check_dye Yes solution_ph Adjust pH to 8.3-8.5 check_ph->solution_ph No check_conc Check Protein Concentration (>2 mg/mL?) check_dye->check_conc Yes solution_dye Use Fresh Dye Solution check_dye->solution_dye No check_ratio Evaluate Dye:Protein Ratio (Optimize?) check_conc->check_ratio Yes solution_conc Increase Protein Concentration check_conc->solution_conc No solution_ratio Optimize Molar Ratio check_ratio->solution_ratio No success Successful Labeling check_ratio->success Yes solution_buffer->check_ph solution_ph->check_dye solution_dye->check_conc solution_conc->check_ratio solution_ratio->success

Caption: Troubleshooting workflow for low labeling efficiency.

Caption: Factors influencing the this compound labeling reaction.

References

effect of pH on Cy7.5 NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cy7.5 NHS ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between a this compound and a primary amine on a biomolecule is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 8.3-8.5 is considered optimal for this conjugation.[2][3][4][5] However, successful conjugations can be achieved within a broader range of pH 7.2 to 9.0.[6]

Q2: Why is pH so critical for the conjugation efficiency?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.[1][3][4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water, making it inactive for conjugation.[1] The rate of this hydrolysis reaction increases significantly with higher pH.[1][6]

Therefore, the ideal pH maximizes the concentration of the reactive deprotonated amine while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: What happens if the pH is too low or too high?

  • Low pH (<7.0): The concentration of protonated, non-reactive primary amines increases, leading to a very slow or incomplete conjugation reaction.[3][4]

  • High pH (>9.0): The rate of NHS ester hydrolysis becomes very rapid, leading to a significant loss of the reactive this compound and a lower conjugation yield.[1][3][4] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[6][7]

Q4: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.[1][6] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[2][3][5]

  • 0.1 M Sodium Phosphate buffer (pH 7.2-8.5)[2][3][5]

  • HEPES or Borate buffers (pH 7.2-8.5)[6]

Q5: My conjugation efficiency is low. What are the possible causes related to pH?

Low conjugation efficiency can be attributed to several factors, with pH being a primary suspect:

  • Incorrect Buffer pH: The pH of your reaction buffer may be outside the optimal range. It is advisable to measure the pH of the final reaction mixture.

  • Acidification of the Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can acidify the reaction mixture over time, lowering the pH and slowing the conjugation reaction.[2][3][4] Using a more concentrated buffer can help to mitigate this effect.[2][3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low or too high.Verify the pH of your reaction buffer is within the 8.3-8.5 range. For pH-sensitive proteins, a lower pH (e.g., 7.4) can be used, but the reaction time will need to be significantly longer.[8]
Presence of Primary Amines in Buffer: Buffers such as Tris or glycine (B1666218) are competing with the target molecule.Perform a buffer exchange into a recommended amine-free buffer like PBS or sodium bicarbonate.[9]
Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency.Concentrate the protein to a range of 2-10 mg/mL.[9][10]
Protein Precipitation High Dye-to-Protein Ratio: Excessive labeling can alter the protein's solubility.Optimize the dye-to-protein molar ratio by performing trial reactions with lower ratios (e.g., 5:1, 10:1, 15:1).[9]
High Concentration of Organic Solvent: The solvent used to dissolve the this compound (e.g., DMSO, DMF) can cause protein precipitation if its final concentration is too high.Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[9]
High Background Signal Incomplete Removal of Unconjugated Dye: Free dye remains in the final product.Purify the conjugate using gel filtration (desalting column) or dialysis to effectively remove unconjugated Cy7.5.[1][9]

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at different pH values, demonstrating the increased rate of hydrolysis with increasing pH.

pHHalf-life of NHS EsterReference
7.04-5 hours (at 0°C)[6]
8.01 hour[7]
8.610 minutes (at 4°C)[6][7]

A study on porphyrin-NHS esters provided the following kinetic data, which illustrates the competition between the desired amidation reaction and the hydrolysis of the NHS ester at different pH values.

pHHalf-life of Hydrolysis (min)Half-life of Amidation (min)
8.021080
8.518020
9.012510
Data from a study on P3-NHS ester conjugation.[11]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline for labeling a protein with this compound. It is recommended to optimize the conditions for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[9][10]

    • Ensure the buffer is free of primary amines.[1] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[9][10]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is common.[1][9]

    • While gently vortexing, add the dissolved this compound to the protein solution.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quench the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1]

Visualizations

G cluster_low_ph Low pH (<7.0) cluster_optimal_ph Optimal pH (8.3-8.5) cluster_high_ph High pH (>9.0) Protonated_Amine R-NH3+ (Protonated Amine) Non-nucleophilic No_Reaction No Reaction Protonated_Amine->No_Reaction No nucleophilic attack Cy7_5_NHS Cy7.5-NHS Ester Cy7_5_NHS->No_Reaction Deprotonated_Amine R-NH2 (Deprotonated Amine) Nucleophilic Conjugate Cy7.5-Amide Bond-R (Stable Conjugate) Deprotonated_Amine->Conjugate Nucleophilic attack Cy7_5_NHS_Optimal Cy7.5-NHS Ester Cy7_5_NHS_Optimal->Conjugate Cy7_5_NHS_High Cy7.5-NHS Ester Hydrolysis Hydrolyzed Cy7.5 (Inactive) Cy7_5_NHS_High->Hydrolysis Rapid Hydrolysis OH OH- (Hydroxide) OH->Hydrolysis

Caption: Effect of pH on this compound Conjugation Reaction.

G Start Suboptimal Conjugation Result Check_pH Is reaction buffer pH within 8.3-8.5? Start->Check_pH Check_Buffer_Composition Does the buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust buffer pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Protein_Concentration Is the protein concentration >2 mg/mL? Check_Buffer_Composition->Check_Protein_Concentration No Buffer_Exchange Perform buffer exchange to an amine-free buffer (e.g., PBS) Check_Buffer_Composition->Buffer_Exchange Yes Check_Dye_Ratio Is there protein precipitation? Consider dye:protein ratio. Check_Protein_Concentration->Check_Dye_Ratio Yes Concentrate_Protein Concentrate protein Check_Protein_Concentration->Concentrate_Protein No Optimize_Ratio Optimize dye:protein molar ratio (perform titration) Check_Dye_Ratio->Optimize_Ratio Yes Re-run Re-run Conjugation Check_Dye_Ratio->Re-run No Adjust_pH->Re-run Buffer_Exchange->Re-run Concentrate_Protein->Re-run Optimize_Ratio->Re-run

Caption: Troubleshooting Workflow for Suboptimal Conjugation.

References

Technical Support Center: Purification of Cy7.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated Cy7.5 NHS ester from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my sample?

The removal of free this compound is a critical step for accurate downstream analysis.[1][2] Excess unconjugated dye can lead to high background noise and inaccurate determination of the dye-to-protein ratio, which can compromise the reliability of your experimental results.[1][2]

Q2: What are the most common methods for removing free this compound?

The most common laboratory techniques for purifying protein-dye conjugates include size exclusion chromatography (gel filtration), dialysis, and protein precipitation (using acetone (B3395972) or trichloroacetic acid - TCA).[][4][5][6]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on factors such as the properties of your target molecule (e.g., protein size and stability), the required final concentration, and the scale of your experiment.

  • Size Exclusion Chromatography (SEC) is a gentle method that is effective for separating larger conjugated proteins from smaller, unconjugated dye molecules.[7][8] It is often used as a final "polishing" step in protein purification.[6][7]

  • Dialysis is a simple technique for removing small molecules from larger ones by diffusion across a semipermeable membrane.[5] It is a gentle method but can be time-consuming and may result in sample dilution.[9]

  • Protein Precipitation (Acetone or TCA) is a rapid method that can also concentrate your protein sample.[4][10] However, it can cause protein denaturation, making it unsuitable for applications where protein activity must be preserved.[4][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound.

Issue 1: High Background Fluorescence in Final Sample

Possible Cause: Incomplete removal of unconjugated Cy7.5 dye.[12]

Solutions:

  • Optimize Size Exclusion Chromatography:

    • Ensure the chosen resin (e.g., Sephadex G-25) has an appropriate fractionation range to separate your protein from the free dye.[13] For most proteins, a resin with an exclusion limit for molecules larger than 5,000 Da is suitable.[13]

    • Increase the column length to improve resolution between the conjugated protein and the free dye.

    • Collect smaller fractions during elution to better isolate the pure conjugate.[14]

  • Extend Dialysis Time:

    • Increase the duration of dialysis and the frequency of buffer changes to ensure complete removal of the free dye.[5] A typical procedure involves dialyzing for 2 hours, changing the buffer, and repeating this process two more times or dialyzing overnight.[5]

  • Repeat Precipitation:

    • A single precipitation step may not be sufficient to remove all contaminants.[4][10] Consider performing a second precipitation cycle. However, be aware that some sample loss may occur with each cycle.[4][10]

Issue 2: Low Protein Recovery After Purification

Possible Cause: Non-specific binding of the protein to the purification matrix or protein precipitation and denaturation.

Solutions:

  • Size Exclusion Chromatography/Spin Columns:

    • Choose a column with a low-binding resin to maximize protein recovery.[1]

    • Ensure the protein concentration is within the recommended range for the column to prevent aggregation and loss.

  • Dialysis:

    • Select a dialysis membrane with the appropriate molecular weight cutoff (MWCO) to prevent the loss of your protein.

    • Minimize the sample volume to reduce the surface area in contact with the dialysis tubing, where adsorption can occur.

  • Precipitation:

    • Be cautious with acetone or TCA precipitation as it can lead to irreversible protein denaturation and difficulty in re-solubilizing the pellet.[4][10] This method is best suited for downstream applications that use denaturing conditions, such as SDS-PAGE.[4][10]

    • Avoid over-drying the protein pellet after acetone precipitation, as this can make it difficult to dissolve.[10]

Issue 3: Protein Precipitation During the Labeling Reaction or Purification

Possible Cause: High degree of labeling or the use of organic solvents can increase protein hydrophobicity and lead to aggregation.[15][16]

Solutions:

  • Optimize Labeling Stoichiometry: Reduce the molar ratio of this compound to your protein to avoid over-labeling.[15]

  • Choice of Solvent: Minimize the amount of organic solvent (like DMSO or DMF) used to dissolve the NHS ester.[15]

  • Purification Method: For proteins prone to precipitation with non-sulfonated dyes, gel filtration is recommended over dialysis.[16]

Experimental Protocols & Workflows

Method 1: Size Exclusion Chromatography (SEC) / Spin Column

This method separates molecules based on their size. Larger conjugated proteins will elute first, followed by the smaller, unconjugated Cy7.5 dye.[7][8]

Protocol:

  • Equilibrate the Column: Equilibrate a size exclusion column (e.g., Sephadex G-25) with your buffer of choice (e.g., PBS, pH 7.2-7.4).[17]

  • Load Sample: Carefully load the reaction mixture onto the center of the column.[17]

  • Elute: Add elution buffer (e.g., PBS) and begin collecting fractions.[17] The first colored band to elute is the labeled protein, followed by the free dye.[14]

  • Monitor Fractions: Monitor the fractions for protein (e.g., by absorbance at 280 nm) and dye (e.g., by absorbance around 750 nm) to identify the purified conjugate.[12]

Workflow Diagram:

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Equilibrate Equilibrate SEC Column Load Load Sample Equilibrate->Load Elute Elute with Buffer Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (A280 & A750) Collect->Monitor Pool Pool Pure Fractions Monitor->Pool

Caption: Workflow for removal of unconjugated dye using Size Exclusion Chromatography.

Method 2: Dialysis

This technique relies on the diffusion of small molecules through a semipermeable membrane while retaining larger molecules.[5]

Protocol:

  • Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load the sample into the dialysis tubing/cassette.[5]

  • Dialyze: Place the sample in a large volume of dialysis buffer (e.g., PBS) with gentle stirring.[5]

  • Buffer Exchange: Dialyze for at least 2 hours at 4°C. Change the dialysis buffer and repeat the process at least two more times. For optimal results, an overnight dialysis step can be performed.[5]

Workflow Diagram:

Dialysis_Workflow Start Start with Labeled Sample Load Load Sample into Dialysis Device Start->Load Dialyze1 Dialyze in Buffer (2h, 4°C) Load->Dialyze1 ChangeBuffer1 Change Buffer Dialyze1->ChangeBuffer1 Dialyze2 Dialyze in Fresh Buffer (2h, 4°C) ChangeBuffer1->Dialyze2 ChangeBuffer2 Change Buffer Dialyze2->ChangeBuffer2 Dialyze3 Dialyze Overnight (4°C) ChangeBuffer2->Dialyze3 End Purified Conjugate Dialyze3->End

Caption: Workflow for removal of unconjugated dye using Dialysis.

Method 3: Acetone Precipitation

This method uses an organic solvent to precipitate proteins, leaving smaller molecules like free dye in the supernatant.[4][10]

Protocol:

  • Cool Acetone: Cool the required volume of acetone to -20°C.[4][10]

  • Add Acetone: Add four times the sample volume of cold acetone to your protein sample in an acetone-compatible tube.[4][10]

  • Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[4][10]

  • Centrifuge: Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[4][10]

  • Remove Supernatant: Carefully decant the supernatant containing the unconjugated dye.[4][10]

  • Dry Pellet: Allow the acetone to evaporate from the pellet at room temperature for about 30 minutes. Do not over-dry the pellet.[10]

  • Resuspend: Resuspend the protein pellet in a suitable buffer.

Workflow Diagram:

Caption: Workflow for removal of unconjugated dye using Acetone Precipitation.

Quantitative Data Summary

Purification MethodTypical Protein RecoveryFree Dye Removal EfficiencyKey AdvantagesKey Disadvantages
Size Exclusion Chromatography >90%[2]HighGentle, preserves protein activity[7]Can lead to sample dilution
Dialysis Variable, potential for lossHighGentle, simple setupTime-consuming, potential for sample dilution[9]
Acetone/TCA Precipitation Variable, potential for lossModerate to HighFast, concentrates sample[4][10]Can cause protein denaturation[4][10][11]

Note: The efficiency of each method can vary depending on the specific protein, dye, and experimental conditions. Optimization may be required for your specific application.[18]

References

dealing with poor solubility of Cy7.5 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 NHS ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye that is reactive towards primary amines.[1][2] This property allows it to be covalently conjugated to various biomolecules, such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the NIR spectrum makes it ideal for a range of applications, including:

  • In Vivo Imaging: Deep tissue penetration with minimal autofluorescence allows for tracking of labeled molecules in living organisms.[1][3]

  • Fluorescence Microscopy: Visualization of cellular and subcellular structures.[3]

  • Flow Cytometry: High-throughput analysis and sorting of labeled cells.[3]

  • Drug Development: Studying the biodistribution and targeting of therapeutic agents.

Q2: Why is this compound so difficult to dissolve in aqueous solutions?

The non-sulfonated form of this compound has an inherent chemical structure that results in low aqueous solubility.[1] For applications requiring aqueous buffers, a water-soluble version, Sulfo-Cy7.5 NHS ester, is available.[4]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: Store at -20°C, desiccated, and protected from light.[5]

  • Stock Solutions in Organic Solvents: Aliquot and store at -20°C or -80°C. To minimize degradation due to moisture, it is recommended to use these solutions promptly.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution and use of this compound.

Issue 1: The this compound powder is not dissolving.
  • Cause: this compound has poor solubility in aqueous buffers and even some organic solvents if not handled correctly.

  • Solution:

    • Use an appropriate organic solvent: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents.[7] Some evidence suggests that the triethylammonium (B8662869) salt form of the dye exhibits superior solubility in these solvents.[7]

    • Ensure the solvent is anhydrous: The NHS ester group is highly susceptible to hydrolysis in the presence of water, which will reduce its reactivity. Use fresh, high-quality anhydrous solvents.

    • Warm the vial to room temperature before opening: This prevents condensation of atmospheric moisture onto the powder.

    • Vortex or sonicate: Briefly vortex or sonicate the solution to aid dissolution.

Issue 2: The dissolved this compound solution appears cloudy or has precipitates.
  • Cause: This may be due to the introduction of water into the organic solvent, exceeding the solubility limit, or degradation of the dye.

  • Solution:

    • Centrifuge the solution: Briefly centrifuge the vial to pellet any undissolved material. Carefully transfer the supernatant to a new, clean tube.

    • Prepare a fresh solution: If the problem persists, it is best to discard the solution and prepare a fresh one using new, anhydrous solvent.

Issue 3: Low labeling efficiency of my protein/antibody.
  • Cause: Several factors can contribute to poor labeling efficiency, including suboptimal reaction conditions and inactive dye.

  • Solution:

    • Check the pH of the reaction buffer: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.0-9.0.

    • Use an amine-free buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the dye, significantly reducing labeling efficiency. Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.

    • Increase the protein concentration: Higher protein concentrations (ideally 2-10 mg/mL) generally lead to better labeling efficiency.

    • Optimize the dye-to-protein molar ratio: A starting point of a 10:1 to 20:1 molar ratio of dye to protein is often recommended. However, this may need to be optimized for your specific protein.

    • Ensure the dye is active: The NHS ester group can hydrolyze over time, especially if exposed to moisture. Use freshly prepared dye solutions for the best results.

Issue 4: The labeled protein has precipitated out of solution.
  • Cause: High dye-to-protein ratios or the introduction of a large volume of organic solvent can lead to protein precipitation.

  • Solution:

    • Optimize the dye-to-protein molar ratio: Use a lower molar excess of the dye in the labeling reaction.

    • Limit the volume of organic solvent: The volume of the organic solvent used to dissolve the dye should ideally be less than 10% of the total reaction volume.

Quantitative Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityNotes
Water < 0.1 mg/mL (insoluble)Sulfo-Cy7.5 NHS ester is a water-soluble alternative.[4]
DMSO SolubleA stock solution of 10 mg/mL can be prepared.[8]
DMF SolubleA stock solution of 10 mg/mL can be prepared.[8]
Dichloromethane SolubleQuantitative data not readily available.
Ethanol ~5 mg/mLBased on data for the similar Cy7 dye.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial until the dye is completely dissolved.

  • Use the solution immediately or store in small aliquots at -20°C for short-term storage.

Protocol 2: General Protocol for Labeling an Antibody with this compound
  • Antibody Preparation:

    • Dialyze the antibody against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any interfering substances like Tris or glycine.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (a 10:1 ratio is a good starting point).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by gel filtration using a column such as Sephadex G-25.

    • The first colored band to elute will be the Cy7.5-labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_application Application ab_prep Antibody Preparation (Amine-free buffer, pH 8.3-8.5) conjugation Conjugation Reaction (1-2h, RT, dark) ab_prep->conjugation dye_prep This compound Dissolution (Anhydrous DMSO/DMF) dye_prep->conjugation purify Purification (Gel Filtration) conjugation->purify characterize Characterization (DOL determination) purify->characterize invivo In Vivo Imaging characterize->invivo

Caption: Workflow for antibody labeling with this compound.

troubleshooting_workflow decision decision solution solution start Low Labeling Efficiency check_ph Is pH 8.0-9.0? start->check_ph check_ph->solution No Adjust pH check_buffer Is buffer amine-free? check_ph->check_buffer Yes check_buffer->solution No Change Buffer check_conc Is protein conc. >2mg/mL? check_buffer->check_conc Yes check_conc->solution No Concentrate Protein check_dye Is dye solution fresh? check_conc->check_dye Yes check_dye->solution No Prepare Fresh Dye success Labeling Successful check_dye->success Yes

Caption: Troubleshooting low labeling efficiency.

signaling_pathway cluster_targeting Tumor Cell Targeting cluster_internalization Internalization & Imaging cy7_ab Cy7.5-labeled Antibody binding Binding cy7_ab->binding egfr EGFR egfr->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis imaging NIR Fluorescence Imaging endocytosis->imaging

Caption: EGFR targeting with a Cy7.5-labeled antibody for tumor imaging.

References

impact of buffer composition on Cy7.5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer composition on Cy7.5 labeling. Here you will find troubleshooting advice and frequently asked questions to navigate common challenges and optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for Cy7.5 NHS ester labeling?

For efficient labeling of primary amines using this compound, a slightly alkaline buffer with a pH between 8.0 and 9.0 is recommended, with an optimal pH of 8.5 ± 0.5.[1][2][3][4][5] This pH ensures that the primary amine groups on the protein are deprotonated and therefore more nucleophilic, facilitating the reaction with the NHS ester.[2]

Q2: Which types of buffers should be avoided for Cy7.5 labeling?

It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][6] These buffers will compete with the target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.[1][6] If your protein is in an amine-containing buffer, it must be exchanged into an appropriate amine-free buffer before labeling.[1][2]

Q3: What are suitable amine-free buffers for Cy7.5 conjugation?

Phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate (B1201080) buffer are all suitable choices for Cy7.5 labeling reactions.[1] A 0.1 M sodium bicarbonate solution is often recommended.[3][7]

Q4: How does protein concentration affect Cy7.5 labeling?

For successful conjugation, a protein concentration of 2-10 mg/mL is recommended.[1][2][4][8] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1][4][8]

Q5: What is the role of organic solvents like DMSO or DMF in the labeling reaction?

Cy7.5 NHS esters are often supplied as a lyophilized powder and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[1][7][] It is important to use a high-purity, amine-free grade of the solvent.[7][10] The volume of the organic solvent should be kept to a minimum in the final reaction mixture, typically less than 10% of the total volume, to avoid protein precipitation.[2]

Q6: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[1] An optimal DOL is critical for achieving a bright, fluorescent signal without compromising the biological activity of the protein.[1] For most antibodies, a DOL of 2-10 is recommended.[1] Over-labeling can lead to fluorescence quenching and protein aggregation.[6][11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency / Low DOL The pH of the reaction buffer is not optimal.Ensure the buffer pH is between 8.0 and 9.0.[1][2][5]
The buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[1][2][6]
The protein concentration is too low.Concentrate the protein to 2-10 mg/mL.[1][2][8]
The this compound has been hydrolyzed.Prepare the dye stock solution fresh in anhydrous DMSO or DMF and use it immediately.[1][10]
The dye-to-protein molar ratio is too low.Optimize the molar ratio by performing a titration (e.g., 5:1, 10:1, 15:1, 20:1).[1][2]
Protein Precipitation The dye-to-protein ratio is too high.Test lower dye-to-protein molar ratios.[2]
The concentration of organic solvent (DMSO/DMF) is too high.Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[2]
The dye is prone to aggregation.For non-sulfonated Cy7.5, which is more hydrophobic, ensure adequate mixing and consider using a sulfonated version for better water solubility.[][13]
High Background Signal There is incomplete removal of unconjugated dye.Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[2][11]
Inconsistent Labeling Results There is inaccurate measurement of reagents.Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.[10]
There is moisture in the dye stock.Allow the lyophilized dye to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvent for reconstitution.[3]

Experimental Protocols

Key Experimental Parameters
ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][2][5]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent; lower pH reduces the reactivity of amino groups.[1][2][5]
Dye-to-Antibody Molar Ratio 5:1 to 20:1 (Starting point: 10:1)This ratio should be optimized to achieve the desired degree of labeling (DOL).[1][2][5]
Reaction Time 1 - 3 hoursThe incubation time can be adjusted to control the extent of labeling.[2][5]
Step-by-Step Protocol for this compound Labeling of an Antibody
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified by dialysis against PBS.[1][2]

    • Adjust the antibody concentration to 2-10 mg/mL.[1][2]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.[1][3]

  • Cy7.5 Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[1][8]

    • Vortex the solution until the dye is completely dissolved. This solution is sensitive to moisture and should be used promptly.[5]

  • Conjugation Reaction:

    • Calculate the volume of the Cy7.5 stock solution needed for the desired molar ratio (e.g., 10:1 dye to antibody).[1][8]

    • Slowly add the calculated volume of the Cy7.5 stock solution to the antibody solution while gently mixing.

    • Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[1][8]

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1X PBS.

    • Carefully load the reaction mixture onto the column.

    • Elute the conjugate with 1X PBS. The labeled antibody will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[1]

    • Collect the fractions containing the labeled antibody.

  • Characterization of the Labeled Antibody:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5) using a spectrophotometer.[1]

    • Calculate the protein concentration and the Degree of Labeling (DOL).

  • Storage:

    • Store the labeled antibody at 4°C, protected from light.[1] For long-term storage, consider adding a stabilizing agent like BSA (if compatible with your application) and storing at -20°C or -80°C in single-use aliquots.[1][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction antibody_prep Antibody Preparation (Amine-free buffer, pH 8.5, 2-10 mg/mL) conjugation Conjugation (1 hr, RT, protected from light) antibody_prep->conjugation dye_prep This compound Preparation (10 mM in anhydrous DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry for DOL) purification->characterization storage Storage (4°C or -20°C/-80°C, protected from light) characterization->storage

Caption: Experimental workflow for Cy7.5 labeling of antibodies.

signaling_pathway cluster_reactants Reactants in Optimal Buffer (pH 8.0-9.0) cluster_products Products protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Cy7.5 (Stable Amide Bond) protein->conjugate Nucleophilic Attack cy7_5 Cy7.5-NHS Ester cy7_5->conjugate nhs N-hydroxysuccinimide (Byproduct) cy7_5->nhs Leaving Group

Caption: Amine-reactive labeling chemistry of this compound.

References

avoiding self-quenching of Cy7.5 fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding self-quenching and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-quenching of Cy7.5 and why does it occur?

A1: Fluorescence self-quenching is a phenomenon that leads to a decrease in the fluorescence intensity of Cy7.5 when the fluorophores are in close proximity to each other.[1][2] This process occurs because excited-state fluorophores interact with neighboring ground-state fluorophores, providing a non-radiative pathway for the excited fluorophore to return to its ground state, which reduces the number of emitted photons.[1] The primary mechanism for Cy7.5 self-quenching is the formation of non-fluorescent H-aggregates through π-stacking of the cyanine (B1664457) dye molecules.[2][3] This aggregation can be induced by a high degree of labeling (DOL) on a biomolecule or high concentrations of the labeled conjugate in solution.[1][3]

Q2: What is the optimal Degree of Labeling (DOL) to avoid Cy7.5 self-quenching?

A2: The optimal Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein or antibody, is crucial for preventing self-quenching.[4][5] While an excessively high DOL can lead to diminished fluorescence due to self-quenching, a very low DOL will result in a weak signal.[5] For most antibodies, a DOL in the range of 2 to 10 is generally recommended.[5] However, the ideal ratio can vary depending on the specific protein and its size. It is highly advisable to perform initial experiments with different dye-to-protein molar ratios to determine the optimal DOL for your specific application.[3][6]

Q3: How do I accurately determine the Degree of Labeling (DOL)?

A3: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the Cy7.5 dye (around 749-750 nm).[4][6] It is critical to remove all unconjugated (free) dye before measuring absorbance, as its presence will lead to an overestimation of the DOL.[4][5] Purification can be achieved using methods like size-exclusion chromatography or dialysis.[4]

The following formula is used to calculate the DOL:

DOL = (Amax / εdye) / (Protein Concentration (M))

Where:

  • Amax is the absorbance of the conjugate at the maximum absorbance wavelength of Cy7.5.

  • εdye is the molar extinction coefficient of Cy7.5 (approximately 250,000 M-1cm-1, but it's best to use the value provided by the vendor).[6]

  • Protein Concentration (M) is the molar concentration of the protein, which is calculated using the following formula:

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein [4]

Where:

  • A280 is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A280/Amax of the free dye).[3][4]

  • εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).[5][6]

Q4: What are the recommended buffer conditions for Cy7.5 conjugation and storage?

A4: The choice of buffer is critical for both the conjugation reaction and the stability of the final conjugate. For amine-reactive conjugations (e.g., using Cy7.5 NHS ester), it is important to use a buffer that does not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the dye.[3] Recommended buffers for conjugation include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers with a pH between 8.3 and 8.5 to ensure the primary amines on the protein are deprotonated and reactive.[3][6][7] For storage, a buffer at a neutral pH (e.g., PBS pH 7.4) is generally suitable.[6] Always protect the labeled conjugate from light during storage.[6]

Troubleshooting Guide

Issue: Low or no fluorescence signal from my Cy7.5 conjugate.

This is a common issue that can arise from several factors, including self-quenching, photobleaching, or problems with the experimental setup.

Possible Cause How to Diagnose Solution
High Degree of Labeling (DOL) leading to self-quenching A high DOL can lead to the formation of H-aggregates, which often results in a blue-shift in the absorbance spectrum of the Cy7.5 conjugate.[3] You may also observe a decrease in the fluorescence lifetime.[2]Optimize the dye-to-protein labeling ratio by performing a titration with lower molar ratios (e.g., 5:1 dye:protein) to find the best balance between labeling efficiency and fluorescence brightness.[3]
Aggregation of the conjugate The presence of aggregates can be checked using dynamic light scattering (DLS). Visually, you might observe turbidity or precipitation in the solution.Ensure the labeled conjugate is fully solubilized. Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates.[1] Using sulfonated Cy7.5 can improve water solubility and reduce aggregation.[]
Photobleaching A gradual decrease in fluorescence intensity upon continuous exposure to excitation light.Minimize the exposure of the sample to high-intensity light.[9] Use an anti-fade mounting medium for microscopy applications.[10]
Incorrect instrument settings No signal is detected even with a known fluorescent sample.Ensure the excitation and emission wavelengths are set correctly for Cy7.5 (Excitation max ~750 nm, Emission max ~773 nm).[] Check if your instrument's detector (e.g., photomultiplier tube) is sensitive in the near-infrared (NIR) range.[11]
Environmental Factors Fluorescence intensity is lower than expected in a particular buffer or solvent.The fluorescence of cyanine dyes can be sensitive to the polarity of the solvent and the pH of the medium.[1] Ensure the pH is within the optimal range for Cy7.5 (typically pH 7.0-8.5 for stability).[1] Avoid buffers with high concentrations of quenching ions like halides.[1]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling 1 mg of an antibody. Optimization may be required for different proteins.

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., desalting spin column or size-exclusion chromatography column)

  • Reaction tubes

  • Vortexer and rotator

Procedure:

  • Prepare the Antibody: Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube. Add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.[6]

  • Prepare the Dye Solution: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Calculate the Amount of Dye: Determine the desired molar dye-to-antibody ratio. A starting point of a 10:1 to 20:1 molar ratio is recommended for initial experiments.[6] Calculate the volume of the dye solution needed to achieve this ratio.

  • Conjugation Reaction: Slowly add the calculated volume of the Cy7.5 solution to the antibody solution while gently vortexing.[6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle rotation.[12]

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting spin column or size-exclusion chromatography.[4][6] Follow the manufacturer's instructions for the chosen purification method.

  • Characterization: Determine the Degree of Labeling (DOL) using the spectrophotometric method described in the FAQs.

  • Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light.[6]

Protocol 2: Determining the Degree of Labeling (DOL)

Materials:

  • Purified Cy7.5-labeled conjugate

  • Appropriate buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelengths to 280 nm and the absorbance maximum for Cy7.5 (typically around 750 nm).[4]

  • Blank Measurement: Use the buffer in which the conjugate is dissolved to zero the spectrophotometer at both wavelengths.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at both 280 nm (A280) and the Cy7.5 maximum absorbance (Amax).[4] If the absorbance reading at Amax is greater than 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument and remeasure. Remember to account for this dilution factor in the calculations.[4][5]

  • Calculate DOL: Use the formulas provided in the FAQ section to calculate the DOL.

Visualizations

Self_Quenching_Mechanism cluster_excitation Excitation cluster_emission Fluorescence cluster_quenching Self-Quenching Cy7_5_ground Cy7.5 (Ground State) Cy7_5_excited Cy7.5* (Excited State) Cy7_5_ground->Cy7_5_excited Absorption of light Cy7_5_ground_fluorescence Cy7.5 (Ground State) Cy7_5_excited->Cy7_5_ground_fluorescence Photon Emission Cy7_5_excited_q Cy7.5* H_aggregate H-aggregate (Non-fluorescent) Cy7_5_excited_q->H_aggregate Interaction Cy7_5_ground_q Cy7.5 Cy7_5_ground_q->H_aggregate π-stacking Cy7_5_ground_quenched Cy7.5 (Ground State) H_aggregate->Cy7_5_ground_quenched Non-radiative decay

Caption: Mechanism of Cy7.5 self-quenching via H-aggregate formation.

Troubleshooting_Workflow start Low/No Fluorescence Signal check_dol Check Degree of Labeling (DOL) start->check_dol dol_high Is DOL too high? check_dol->dol_high optimize_dol Optimize Labeling Ratio dol_high->optimize_dol Yes check_aggregation Check for Aggregation dol_high->check_aggregation No end Signal Restored optimize_dol->end aggregation_present Are aggregates present? check_aggregation->aggregation_present purify Purify by SEC/Use Solubilizing Agents aggregation_present->purify Yes check_instrument Check Instrument Settings aggregation_present->check_instrument No purify->end settings_correct Are settings correct (Ex/Em, NIR detector)? check_instrument->settings_correct correct_settings Correct Instrument Settings settings_correct->correct_settings No check_photobleaching Consider Photobleaching settings_correct->check_photobleaching Yes correct_settings->end minimize_exposure Minimize Light Exposure/ Use Anti-fade check_photobleaching->minimize_exposure minimize_exposure->end

Caption: Troubleshooting workflow for low Cy7.5 fluorescence signal.

References

Optimizing Cy7.5 NHS Ester Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling of biomolecules with Cy7.5 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling reactions?

A1: A common starting point for incubation is 1 hour at room temperature, protected from light.[1][2] However, the optimal time can vary depending on the specific protein and desired degree of labeling (DOL). Incubation times can range from 30 minutes to 4 hours at room temperature.[3][4] For sensitive proteins or to minimize hydrolysis of the NHS ester, an overnight incubation at 4°C can be performed.[3][5][6] It is recommended to empirically optimize the incubation time for your specific application.[7]

Q2: What are the ideal buffer conditions for the labeling reaction?

A2: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5 to ensure that the primary amines on the protein are deprotonated and available for reaction.[1][5][6][8] Buffers such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH are suitable.[1][6][9] It is crucial to avoid buffers containing primary amines, like Tris or glycine (B1666218), as they will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[2][3][10]

Q3: What is the recommended protein concentration for efficient labeling?

A3: For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[2][8][9][10] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[8][10][11]

Q4: How should the this compound be prepared and stored?

A4: this compound is moisture-sensitive and should be allowed to equilibrate to room temperature before opening to prevent condensation. It should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[1][2][8] This stock solution should be prepared fresh for each labeling reaction and protected from light.[1][2] For long-term storage, the solid, un-dissolved dye should be stored at -20°C or -80°C, desiccated.[1][12][13] Aliquots of the stock solution in anhydrous solvent can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.[1][2]

Q5: How do I determine the success of my labeling reaction?

A5: The degree of labeling (DOL), which is the molar ratio of dye to protein, is a key indicator of success. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum for Cy7.5 (around 750 nm).[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[3][6]Verify the pH of your reaction buffer using a calibrated pH meter and adjust as necessary.[3]
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine are present in the protein solution.[3][10]Perform a buffer exchange into an amine-free buffer (e.g., PBS) using dialysis or a desalting column before labeling.[1]
Hydrolysis of this compound: The NHS ester has been hydrolyzed by moisture.Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use.[1][11] Minimize the exposure of the stock solution to air.
Low Protein Concentration: The concentration of the target protein is below 2 mg/mL.[8][11]Concentrate the protein to at least 2 mg/mL before labeling.[1][8]
Suboptimal Molar Ratio: The molar ratio of dye to protein is too low.Increase the molar excess of the this compound. A titration of different molar ratios (e.g., 5:1, 10:1, 20:1) is recommended to find the optimal ratio.[1][2]
Inaccessible Primary Amines: The primary amines on the protein are not accessible due to steric hindrance.[3]If structural information is available, assess the accessibility of lysine (B10760008) residues. Consider alternative labeling strategies if necessary.
Protein Precipitation After Labeling Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility.[14]Reduce the molar ratio of dye to protein in the reaction. Decrease the incubation time or perform the reaction at a lower temperature (e.g., 4°C).
Solvent-Induced Precipitation: The addition of a large volume of organic solvent (DMSO or DMF) can cause the protein to precipitate.Use a higher concentration of the this compound stock solution to minimize the volume added to the reaction.
Unexpected or No Fluorescence Signal Photobleaching: The fluorescent dye has been degraded by exposure to light.Protect the labeled conjugate from light during all steps of the experiment and storage.[1][2]
Incorrect Filter Sets: The excitation and emission filters on the imaging system are not appropriate for Cy7.5.Ensure the use of filter sets that match the excitation and emission spectra of Cy7.5 (Ex/Em ≈ 750/773 nm).[2]
Inefficient Purification: Unreacted free dye is interfering with the signal.Ensure thorough purification of the labeled conjugate from unreacted dye using gel filtration or dialysis.[1]

Experimental Protocols

Standard this compound Labeling Protocol

This protocol is a general guideline for labeling 1 mg of an antibody.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Adjust the antibody concentration to 2 mg/mL.[1][8]

2. Dye Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO. This solution should be prepared fresh.[1]

3. Labeling Reaction:

  • To 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to raise the pH.[1]

  • Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[1]

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[1]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

4. Purification of the Labeled Antibody:

  • Remove unreacted dye using a desalting spin column (e.g., Sephadex G-25) or by dialysis against PBS.[1]

5. Characterization and Storage:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.

  • Store the purified labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (if compatible with the application) and store at -20°C or -80°C.[1]

Quantitative Data Summary

Table 1: Key Parameters for this compound Labeling

ParameterRecommended Range/ValueNotes
Reaction pH 8.3 - 8.5[1][6][8]The reaction is highly pH-dependent. Lower pH reduces reactivity, while higher pH increases NHS ester hydrolysis.[3]
Protein Concentration 2 - 10 mg/mL[2][8][10]Higher concentrations improve labeling efficiency.[1]
Dye:Protein Molar Ratio 10:1 to 20:1 (initial)[1]This ratio should be optimized for the specific protein and desired DOL.
Incubation Time 1 hour at room temperature[1][11]Can be optimized (0.5 - 4 hours at RT, or overnight at 4°C).[3][5]
Reaction Temperature Room Temperature (20-25°C)[1][9]4°C can be used to slow down hydrolysis and for sensitive proteins.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer) adjust_ph Adjust Protein Solution pH (to 8.3-8.5) prep_protein->adjust_ph prep_dye Prepare this compound (10 mg/mL in anhydrous DMSO) mix Mix Protein and Dye (Molar Ratio 10:1 to 20:1) prep_dye->mix adjust_ph->mix incubate Incubate (1 hr at RT, protected from light) mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify characterize Characterize (Determine DOL) purify->characterize store Store Conjugate (4°C short-term, -20°C/-80°C long-term) characterize->store

Workflow for this compound antibody labeling.

troubleshooting_workflow start Low Labeling Efficiency? ph_check Is buffer pH 8.3-8.5? start->ph_check adjust_ph Adjust pH ph_check->adjust_ph No amine_check Amine-free buffer? ph_check->amine_check Yes ph_yes Yes ph_no No adjust_ph->ph_check buffer_exchange Perform buffer exchange amine_check->buffer_exchange No reagent_check Fresh dye solution? amine_check->reagent_check Yes amine_yes Yes amine_no No buffer_exchange->amine_check prepare_fresh Prepare fresh dye solution reagent_check->prepare_fresh No conc_check Protein conc. > 2 mg/mL? reagent_check->conc_check Yes reagent_yes Yes reagent_no No prepare_fresh->reagent_check concentrate Concentrate protein conc_check->concentrate No ratio_check Optimize molar ratio conc_check->ratio_check Yes conc_yes Yes conc_no No concentrate->conc_check

Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Cy7.5 In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the near-infrared (NIR) fluorescent dye Cy7.5 for in vivo imaging.

Troubleshooting Guide

This guide addresses common issues encountered during Cy7.5 in vivo imaging experiments in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q1: Why is my Cy7.5 signal weak or undetectable in vivo?

A weak or absent signal is a common challenge that can arise from several factors related to the imaging probe, the animal model, or the imaging setup.

Possible Causes and Solutions:

  • Suboptimal Probe Concentration: The concentration of the Cy7.5-labeled probe may be too low to generate a detectable signal. Conversely, excessively high concentrations can lead to aggregation and fluorescence quenching.[1]

    • Solution: Perform a dose-response study to determine the optimal concentration of your probe. Start with a typical dose of 1-2 nmol per mouse and adjust as needed.[2]

  • Poor Probe Stability or Degradation: Cy7.5 dye can be susceptible to photobleaching and degradation, especially with prolonged exposure to light or certain chemical environments.[3]

    • Solution: Store the Cy7.5-labeled probe protected from light at 4°C for short-term storage or -20°C to -80°C for long-term storage.[4] Prepare fresh dilutions before each experiment.

  • Inefficient Probe Targeting: The targeting moiety (e.g., antibody, peptide) may not be effectively binding to its target in vivo.

    • Solution: Validate the binding affinity and specificity of your probe in vitro before in vivo studies. Ensure that the conjugation process did not compromise the function of the targeting molecule.

  • Incorrect Imaging Parameters: The excitation and emission filters, exposure time, and other camera settings may not be optimized for Cy7.5.

    • Solution: Use the appropriate filter set for Cy7.5 and optimize the imaging parameters on your specific imaging system. A baseline image taken before probe injection is crucial for assessing background autofluorescence.[2][5]

Issue 2: High Background Signal

Q2: I am observing high background fluorescence, which is obscuring my specific signal. What can I do?

High background can significantly reduce the signal-to-noise ratio of your images, making it difficult to detect the specific signal from your probe.

Possible Causes and Solutions:

  • Tissue Autofluorescence: Endogenous fluorophores in the tissue, such as collagen and elastin, can contribute to background signal.[6][7] Animal diet is a major contributor, with chlorophyll (B73375) in standard chow causing significant autofluorescence in the gut region.[8][9]

    • Solution: Switch mice to an alfalfa-free or purified diet for at least one week before imaging to reduce gut autofluorescence.[8][9][10][11] Imaging in the NIR-II window (1000-1700 nm) can also significantly reduce autofluorescence.[10][11]

  • Non-specific Probe Accumulation: The Cy7.5-labeled probe may accumulate in non-target tissues, such as the liver and kidneys, leading to high background in these areas.

    • Solution: Modify the probe design to improve its pharmacokinetic properties and reduce non-specific uptake. This may involve altering the charge or hydrophobicity of the probe.

  • Unbound Fluorophore: Incomplete removal of unbound Cy7.5 dye after conjugation can lead to diffuse background signal.

    • Solution: Ensure thorough purification of the conjugated probe using methods like size-exclusion chromatography to remove any free dye.[12]

  • Spectral Overlap: If using multiple fluorophores, their emission spectra may overlap, contributing to background in the Cy7.5 channel.

    • Solution: Use spectral unmixing software to separate the signals from different fluorophores.[13][14] Acquire images using narrow-band emission filters to minimize spectral bleed-through.

Frequently Asked Questions (FAQs)

Q3: What are the optimal excitation and emission wavelengths for Cy7.5?

Cy7.5 is a near-infrared dye. For in vivo imaging, the following filter settings are recommended:

  • Excitation: 745-750 nm[2][5][15]

  • Emission: 776-820 nm[5][15]

It is always best to consult the manufacturer's specifications for your specific Cy7.5 conjugate and optimize the settings on your imaging system.

Q4: What is a typical injection volume and dose for a Cy7.5-labeled antibody in mice?

For intravenous (tail vein) injection in mice, a typical injection volume is 100-200 µL.[2] A common starting dose for a Cy7.5-labeled antibody is 1-2 nmol per mouse.[2] However, the optimal dose will depend on the specific antibody, target expression levels, and other experimental factors, so a dose-optimization study is recommended.

Q5: How can I minimize photobleaching of Cy7.5 during imaging?

Photobleaching is the irreversible loss of fluorescence upon exposure to excitation light. To minimize photobleaching:

  • Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Reduce Excitation Power: Use the lowest laser power necessary to excite the fluorophore.

  • Limit Light Exposure: Keep the animal out of the excitation light path when not acquiring images.

  • Use Antifade Reagents: For ex vivo tissue sections, use a mounting medium containing an antifade reagent.[12]

Q6: What is the best way to store my Cy7.5-labeled probes?

For optimal stability, store Cy7.5-conjugated probes protected from light. For short-term storage (days to weeks), 4°C is suitable. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Cy7.5 in vivo imaging.

Table 1: Recommended Imaging Parameters for Cy7.5

ParameterRecommended RangeNotes
Excitation Wavelength745 - 750 nmOptimize based on your specific imaging system and filter availability.[2][5][15]
Emission Wavelength776 - 820 nmA wider bandpass filter may increase signal but could also increase background.[5][15]
Exposure Time0.5 - 5 secondsAdjust based on signal intensity to avoid saturation while maximizing signal-to-noise.[5]
BinningMedium to HighBinning can improve signal-to-noise at the expense of spatial resolution.[5]
f/stop2A lower f/stop increases light collection but reduces the depth of field.[5]

Table 2: Typical Parameters for Cy7.5-Antibody Conjugation

ParameterRecommended ValueNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[3][16]
Dye:Antibody Molar Ratio10:1 to 20:1This is a starting point and should be optimized for each antibody to achieve the desired degree of labeling.[4]
Reaction Buffer pH8.3 - 8.5Optimal for NHS ester reactions with primary amines.[16]
Degree of Labeling (DOL)2 - 8A higher DOL can lead to increased signal but may also cause aggregation or altered antibody function.[16]

Experimental Protocols

Protocol 1: General In Vivo Imaging of a Cy7.5-Labeled Probe in Mice

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[2] Place the mouse in the imaging chamber on a warming pad to maintain body temperature. To reduce autofluorescence, it is recommended to have fed the mice a chlorophyll-free diet for at least one week prior to imaging.[2][8]

  • Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.[5]

  • Probe Administration: Dilute the Cy7.5-labeled probe in sterile PBS to the desired concentration. Inject the probe, typically 100-200 µL, via the tail vein.[2]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[2] Use the same imaging settings for all time points for consistent comparison.

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the target tissue and a background region (e.g., muscle). Quantify the average fluorescence intensity in each ROI and calculate the target-to-background ratio.[2]

Protocol 2: Ex Vivo Organ Imaging

  • Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse according to approved institutional protocols. Perfuse the animal with saline to remove blood from the organs, which can be a source of autofluorescence.[2]

  • Organ Dissection: Carefully dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs).

  • Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface within the imaging chamber and acquire a fluorescence image using the same settings as the in vivo imaging.[2]

  • Data Quantification: Draw ROIs around each organ and quantify the fluorescence intensity to determine the biodistribution of the probe.[2]

Visualizations

Troubleshooting_Workflow Start Start: Weak or No Signal CheckProbe Check Probe Integrity & Concentration Start->CheckProbe ProbeOK Probe OK? CheckProbe->ProbeOK CheckAnimal Check Animal Model AnimalOK Target Expressed? CheckAnimal->AnimalOK CheckImaging Check Imaging Parameters ImagingOK Settings Optimal? CheckImaging->ImagingOK ProbeOK->CheckAnimal Yes OptimizeProbe Optimize Probe: Titrate Dose, Check Conjugation ProbeOK->OptimizeProbe No AnimalOK->CheckImaging Yes ValidateTarget Validate Target Expression (e.g., IHC, Western) AnimalOK->ValidateTarget No OptimizeSettings Optimize Settings: Exposure, Filters, Binning ImagingOK->OptimizeSettings No GoodSignal Good Signal Achieved ImagingOK->GoodSignal Yes OptimizeProbe->CheckProbe ValidateTarget->CheckAnimal OptimizeSettings->CheckImaging Background_Sources Background High Background Signal AnimalSources Animal-Related Background->AnimalSources ProbeSources Probe-Related Background->ProbeSources SystemSources System-Related Background->SystemSources Diet Diet (Chlorophyll) AnimalSources->Diet Tissue Tissue Autofluorescence (Collagen, Elastin) AnimalSources->Tissue NonSpecific Non-Specific Probe Uptake ProbeSources->NonSpecific FreeDye Unbound Free Dye ProbeSources->FreeDye SpectralOverlap Spectral Overlap SystemSources->SpectralOverlap LightLeak Light Leak SystemSources->LightLeak

References

Validation & Comparative

A Researcher's Guide to Calculating the Degree of Labeling for Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Methodological Overview for Drug Development Professionals

In the fields of preclinical imaging and targeted drug delivery, the precise conjugation of near-infrared (NIR) fluorescent dyes, such as Cy7.5 NHS ester, to biomolecules is of paramount importance. The degree of labeling (DOL), which defines the average number of dye molecules attached to a single protein or antibody, is a critical parameter that influences the conjugate's brightness, stability, and in vivo performance.[1][2] An optimal DOL is essential for generating reliable and reproducible experimental data. This guide provides a detailed protocol for calculating the DOL of this compound conjugates, compares it with alternative NIR dyes, and presents supporting experimental data.

Calculating the Degree of Labeling: A Step-by-Step Protocol

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths: one for the protein (typically 280 nm) and one at the maximum absorbance of the dye (approximately 788 nm for Cy7.5).[1][3] The Beer-Lambert law is then applied, with a correction to account for the dye's absorbance at 280 nm.[1]

Detailed Experimental Protocol:

  • Purification of the Conjugate: It is crucial to remove any unconjugated, free dye from the labeled protein solution. This is typically achieved through dialysis or gel filtration chromatography.[4][5] Incomplete removal of free dye will lead to an overestimation of the DOL.[1]

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Use the same buffer in which the conjugate is dissolved as a blank to zero the instrument.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for Cy7.5 (Aₘₐₓ, typically around 788 nm).[1][3]

    • If the absorbance reading is above 2.0, dilute the sample with the blank buffer and re-measure. Remember to account for this dilution factor in the final calculation.[4][5]

  • Calculation:

    • Corrected Protein Absorbance (A₂₈₀ corrected): The dye itself absorbs a small amount of light at 280 nm. This contribution must be subtracted from the total absorbance at 280 nm to obtain the true absorbance of the protein.

      • A₂₈₀ corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for Cy7.5 at 280 nm.

    • Molar Concentration of the Protein:

      • Protein Concentration (M) = A₂₈₀ corrected / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG antibody, this is approximately 210,000 M⁻¹cm⁻¹).[5]

    • Molar Concentration of the Dye:

      • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy7.5 at its Aₘₐₓ.

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Key Parameters for Cy7.5 and Alternatives

The accuracy of the DOL calculation is highly dependent on the precise values of the molar extinction coefficients and correction factors. These values can vary slightly between different dye manufacturers.[1] It is always recommended to use the values provided by the vendor of your specific dye.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Correction Factor (at 280 nm)
This compound ~788~808~223,000Not consistently reported, vendor-specific
Cy7® NHS Ester ~756~779~250,0000.036
Alexa Fluor® 680 ~679~702~183,0000.05
IRDye® 800CW ~774~789~240,0000.04

Note: The values presented are approximate and may vary by manufacturer. Always refer to the product's technical datasheet for the most accurate information.

Comparison with Alternative NIR Dyes

While Cy7.5 is a widely used NIR dye, several alternatives are available, each with its own set of advantages and disadvantages.[6]

FeatureThis compoundAlexa Fluor® 680IRDye® 800CW
Tissue Penetration Excellent, due to long-wave emission.[6]GoodExcellent
Quantum Yield ModerateGenerally highHigh
Photostability ModerateHighHigh
Water Solubility Can be low, may require organic co-solvents.[7]GoodGood
Impact on Pharmacokinetics Can alter plasma clearance at higher DOLs.[8][9]Minimal impact at low DOLs.[10]Can alter plasma clearance at higher DOLs.[8][9]
Autofluorescence Minimal tissue autofluorescence in its emission range.[11]Higher tissue autofluorescence compared to 800 nm range dyes.[10]Minimal tissue autofluorescence.[8][9]

Experimental Data Insights

Studies have shown that the degree of labeling can significantly impact the in vivo behavior of antibody-dye conjugates. For instance, research on bevacizumab and trastuzumab labeled with IRDye 800CW and Alexa Fluor 680 revealed that a lower DOL (around 0.3) is ideal for minimizing the impact on antibody pharmacokinetics.[8][9][10] At higher DOLs (e.g., 1.2), conjugates tended to clear more rapidly from the plasma.[8][10] This highlights the importance of not only calculating but also optimizing the DOL for specific applications. For long-term pharmacokinetic studies, a dye with minimal impact on clearance, such as Alexa Fluor 680 at a low DOL, might be preferable.[10] Conversely, for short-term biodistribution studies where a strong signal is paramount, a brighter dye like IRDye 800CW could be more suitable, even with a slightly altered pharmacokinetic profile.[10]

DOL_Calculation_Workflow cluster_prep Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation cluster_result Result a Purify Labeled Protein/Antibody (e.g., Gel Filtration) c Measure Absorbance at 280 nm (A₂₈₀) a->c d Measure Absorbance at Dye's λmax (Aₘₐₓ) a->d b Prepare Blank (Conjugation Buffer) b->c b->d e Correct A₂₈₀ for Dye Absorbance c->e d->e g Calculate Molar Concentration of Dye d->g f Calculate Molar Concentration of Protein e->f h Calculate Degree of Labeling (DOL) f->h g->h i Final DOL Value h->i

References

Validating Cy7.5-Antibody Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes like Cy7.5 to antibodies is pivotal for a range of applications, from in vitro assays to in vivo imaging. This guide provides a comprehensive comparison of methods to validate this conjugation process, ensuring the quality, reliability, and reproducibility of your experimental results. We will delve into key validation techniques, compare Cy7.5 to a popular alternative, and provide detailed experimental protocols.

Comparison of Key Validation Techniques

A multi-faceted approach is essential to confirm the successful conjugation of Cy7.5 to an antibody. This involves not only quantifying the degree of labeling but also ensuring the purity and functional integrity of the final conjugate. The following table summarizes and compares the most common validation methods.

Validation Method Parameter Assessed Principle Advantages Disadvantages
UV-Vis Spectroscopy Degree of Labeling (DOL)Measures absorbance at 280 nm (for the antibody) and the absorbance maximum of the dye (around 750 nm for Cy7.5) to calculate the molar ratio of dye to antibody.[1]Rapid, simple, and requires standard laboratory equipment.Can be inaccurate if there is residual free dye or if the protein concentration is low. The dye's absorbance at 280 nm must be corrected for.[1]
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Purity, Aggregation, and Presence of Free DyeSeparates molecules based on their size in solution.[2][3] The conjugated antibody will have a larger molecular weight than the unconjugated antibody or free dye.Provides a clear profile of the conjugate's purity, identifying aggregates and residual free dye.[2][4]Requires specialized HPLC equipment and expertise. Mobile phase conditions need to be optimized to prevent non-specific interactions.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) Functional Binding ActivityAn immobilized antigen is used to capture the conjugated antibody, and the signal from the dye is measured to determine binding.[5][6]Directly assesses the biological activity of the conjugated antibody, ensuring that the conjugation process has not compromised its binding affinity.[7]Can be time-consuming and requires a specific antigen and optimized assay conditions.
Flow Cytometry Functional Binding Activity and SpecificityThe conjugated antibody is used to stain cells expressing the target antigen. The fluorescence intensity of the stained cells is measured.[8]Provides a quantitative measure of binding to the target on the cell surface and can be used to assess specificity through the use of negative control cells.[9][10]Requires access to a flow cytometer and expertise in data analysis. Proper controls, such as isotype controls, are crucial.[11]

Comparing Cy7.5 to Alternative Fluorophores

While Cy7.5 is a widely used near-infrared (NIR) dye, it is important to consider its performance characteristics in relation to alternatives. Alexa Fluor 647 is a common competitor in the far-red spectrum.

Performance Metric Cy7.5 Alexa Fluor 647 Key Considerations
Excitation Maximum (nm) ~750~650Both are well-suited for common laser lines on many instruments.[12]
Emission Maximum (nm) ~773~668Minimal differences in emission spectra allow for the use of similar filter sets.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000A higher extinction coefficient contributes to greater brightness.[13]
Photostability Less photostableSignificantly more photostable than Cy5.[14][15]More photostable dyes are better for applications requiring long exposure times, such as microscopy.[13]
Brightness of Conjugates Prone to self-quenching at high degrees of labeling, which can diminish fluorescence.[13][14]Less susceptible to self-quenching, resulting in brighter conjugates, especially at higher DOLs.[14]The degree of labeling is a critical factor; over-labeling with Cy dyes can be counterproductive.[14]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. It is crucial to optimize these protocols for your specific antibody and experimental setup.

Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

Objective: To calculate the average number of Cy7.5 molecules conjugated to each antibody molecule.

Materials:

  • Purified Cy7.5-antibody conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: It is essential to remove all unconjugated Cy7.5 dye from the conjugate solution. This can be achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[1]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Measure Absorbance:

    • Blank the spectrophotometer with PBS.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (approximately 750 nm, Aₘₐₓ).[1]

  • Calculate the Degree of Labeling (DOL):

    • Corrected A₂₈₀: The Cy7.5 dye also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading. Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its maximum absorbance. For Cy7.5, this value is typically around 0.05.

    • Calculate Molar Concentrations: Antibody Concentration (M) = Corrected A₂₈₀ / ε_Ab Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_Ab: Molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.[16]

      • ε_dye: Molar extinction coefficient of Cy7.5 at its absorbance maximum. This is approximately 250,000 M⁻¹cm⁻¹.

    • Calculate DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)[1]

Expected Results: An optimal DOL for most antibodies is typically between 2 and 8.[12]

Protocol 2: Validation of Conjugate Purity by SEC-HPLC

Objective: To assess the purity of the Cy7.5-antibody conjugate and detect the presence of aggregates or free dye.

Materials:

  • Purified Cy7.5-antibody conjugate

  • Unconjugated antibody (as a control)

  • Free Cy7.5 dye (as a control)

  • HPLC system with a size-exclusion column (e.g., Agilent AdvanceBio SEC)[4]

  • Mobile phase (e.g., Phosphate-buffered saline)

Procedure:

  • Sample Preparation: Dilute the conjugate, unconjugated antibody, and free dye samples to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.[2]

  • HPLC Setup: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of each sample onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at the absorbance maximum of Cy7.5 (~750 nm).

  • Data Analysis:

    • The conjugated antibody should elute as a single, sharp peak at an earlier retention time than the unconjugated antibody (due to its larger size).

    • Aggregates will elute as earlier peaks.

    • Free dye will elute as a later peak.

    • Compare the chromatograms of the conjugate to the controls to identify all species present in the sample.

Protocol 3: Functional Validation by Indirect ELISA

Objective: To confirm that the conjugated antibody retains its ability to bind to its target antigen.

Materials:

  • Purified target antigen

  • Cy7.5-conjugated antibody

  • Unconjugated primary antibody (as a positive control)

  • Isotype control antibody (as a negative control)

  • 96-well ELISA plate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of detecting fluorescence at the emission wavelength of Cy7.5

Procedure:

  • Antigen Coating: Dilute the purified antigen in a suitable buffer and add it to the wells of the ELISA plate. Incubate to allow the antigen to bind to the plate surface.[17]

  • Washing: Wash the plate with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding of the antibody.[17]

  • Antibody Incubation: Add serial dilutions of the Cy7.5-conjugated antibody, unconjugated primary antibody, and isotype control to the wells. Incubate to allow binding to the antigen.[17]

  • Washing: Wash the plate thoroughly to remove any unbound antibody.

  • Detection:

    • For the wells with the Cy7.5-conjugated antibody, directly read the fluorescence on a plate reader.

    • For the wells with the unconjugated primary antibody, add a secondary antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to generate a colorimetric signal.

  • Data Analysis: Compare the signal generated by the Cy7.5-conjugated antibody to that of the unconjugated antibody. The conjugated antibody should show a concentration-dependent binding signal, while the isotype control should show minimal signal.

Protocol 4: Functional Validation by Flow Cytometry

Objective: To assess the specific binding of the Cy7.5-conjugated antibody to cells expressing the target antigen.

Materials:

  • Cell line expressing the target antigen (positive cells)

  • Cell line not expressing the target antigen (negative cells)

  • Cy7.5-conjugated antibody

  • Isotype control antibody conjugated with Cy7.5

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the positive and negative cells. Resuspend the cells in flow cytometry staining buffer.

  • Fc Receptor Blocking: If necessary, block Fc receptors to prevent non-specific antibody binding.[8]

  • Antibody Staining: Aliquot the cells into tubes and add the Cy7.5-conjugated antibody or the Cy7.5-isotype control at a predetermined optimal concentration. Incubate in the dark.[8]

  • Washing: Wash the cells to remove unbound antibody.[8]

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel for Cy7.5.

  • Data Analysis: Compare the fluorescence intensity of the positive cells stained with the Cy7.5-conjugated antibody to the negative control cells and the isotype control. A significant shift in fluorescence intensity in the positive cells compared to the controls indicates specific binding.

Visualizing the Workflow and Logic

To better understand the relationships between the different stages of antibody conjugation and validation, the following diagrams have been generated.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_validation Validation cluster_result Outcome antibody Purified Antibody conjugation Conjugation Reaction (pH 8.3-8.5) antibody->conjugation cy75 Cy7.5 NHS Ester cy75->conjugation purification Purification (Desalting Column) conjugation->purification dol DOL Calculation (UV-Vis) purification->dol Characterize purity Purity & Aggregation (SEC-HPLC) purification->purity Assess functional Functional Assays (ELISA / Flow Cytometry) purification->functional Confirm validated_conjugate Validated Cy7.5-Ab Conjugate dol->validated_conjugate purity->validated_conjugate functional->validated_conjugate

Caption: Workflow for Cy7.5-antibody conjugation and subsequent validation.

logical_relationship cluster_characterization Physical & Chemical Characterization cluster_functionality Biological Functionality cluster_methods Validation Methods dol Degree of Labeling (DOL) - How many dyes per antibody? binding Antigen Binding - Does the antibody still bind its target? dol->binding Impacts purity Purity & Aggregation - Is the conjugate pure? - Are there aggregates or free dye? purity->binding Impacts specificity Specificity - Does it bind only to the intended target? binding->specificity uv_vis UV-Vis Spectroscopy uv_vis->dol sec_hplc SEC-HPLC sec_hplc->purity elisa ELISA elisa->binding flow Flow Cytometry flow->binding flow->specificity

Caption: Logical relationships between validation parameters and methods.

References

A Head-to-Head Comparison: Cy7.5 NHS Ester vs. Alexa Fluor 790 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical determinant of experimental success. The ideal dye should offer high brightness, superior photostability, and low non-specific tissue accumulation to ensure high-contrast images with deep tissue penetration. This guide provides an objective comparison of two widely used NIR fluorophores, Cy7.5 NHS ester and Alexa Fluor 790, to aid in the selection of the optimal reagent for your in vivo imaging needs.

In the quest for clearer and deeper in vivo images, the near-infrared (NIR) window (700-900 nm) offers a significant advantage by minimizing tissue autofluorescence and enhancing light penetration. Both Cy7.5 and Alexa Fluor 790 operate within this spectral range, making them popular choices for labeling antibodies, peptides, and other targeting moieties for in vivo applications. While spectrally similar, their photophysical properties and in vivo performance can differ, impacting signal intensity, image quality, and the reliability of longitudinal studies.

Photophysical Properties: A Quantitative Overview

The intrinsic brightness and spectral characteristics of a fluorophore are fundamental to its performance. The following table summarizes the key photophysical properties of Cy7.5 and Alexa Fluor 790.

PropertyThis compoundAlexa Fluor 790 NHS Ester
Maximum Excitation (λex) ~788 nm~784 nm
Maximum Emission (λem) ~808 nm~814 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~223,000~270,000
Quantum Yield (Φ) Not consistently reported, but generally lower than Alexa Fluor dyesNot consistently reported, but generally higher than Cy dyes
Relative Brightness (ε x Φ) VariesGenerally higher

Note: The exact photophysical properties can vary depending on the solvent, conjugation partner, and degree of labeling.

In Vivo Performance: Beyond the Specs

While photophysical data provide a theoretical basis for comparison, the performance of these dyes in a complex biological environment is the ultimate measure of their utility. Key considerations for in vivo imaging include photostability, signal-to-noise ratio, and the biodistribution of the labeled conjugate.

Photostability and Signal Linearity: For longitudinal studies that require repeated imaging sessions, the photostability of the fluorophore is paramount. Studies comparing the broader families of Cyanine and Alexa Fluor dyes have consistently demonstrated that Alexa Fluor dyes are significantly more resistant to photobleaching.[1][2] Furthermore, Cy dyes have a higher tendency to form non-fluorescent aggregates upon conjugation to proteins, which can lead to signal quenching and a non-linear relationship between signal intensity and probe concentration.[1][2] Alexa Fluor dyes are less prone to this self-quenching effect, often resulting in brighter and more stable conjugates, particularly at higher degrees of labeling.[1]

In Vivo Imaging Studies: While direct head-to-head in vivo imaging studies comparing Cy7.5 and Alexa Fluor 790 on the same targeting molecule are scarce in the published literature, individual studies offer insights into their performance. Studies utilizing Cy7-labeled probes have demonstrated their effectiveness in visualizing deep-seated tumors, with some reports suggesting that for larger tumors, the brightness of Cy7 can overcome signal attenuation.[3] Conversely, Alexa Fluor 790 has been successfully employed in numerous in vivo imaging studies, and its high photostability makes it a reliable choice for long-term tracking of labeled molecules. It is important to note that the choice of fluorophore can influence the biodistribution of the labeled molecule, a factor that should be considered during probe design.

Experimental Protocols

To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for antibody conjugation, determination of the degree of labeling, and a general protocol for in vivo imaging.

Antibody Conjugation with NHS Esters

This protocol describes the labeling of an antibody with an amine-reactive NHS ester of either Cy7.5 or Alexa Fluor 790.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound or Alexa Fluor 790 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Dye Preparation: Immediately before use, dissolve the NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final concentration of 0.1 M sodium bicarbonate.

  • Labeling Reaction: Slowly add the dissolved dye to the antibody solution while gently vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column equilibrated with PBS. The first colored band to elute is the labeled antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Antibody Antibody in Amine-Free Buffer Mix Mix Antibody, Dye, & Reaction Buffer Antibody->Mix Dye NHS Ester Dye (Cy7.5 or AF790) DissolveDye Dissolve Dye in DMSO Dye->DissolveDye DissolveDye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify LabeledAb Labeled Antibody Conjugate Purify->LabeledAb

Antibody conjugation workflow.
Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, is a critical parameter that influences the brightness and in vivo behavior of the conjugate.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (Amax; ~788 nm for Cy7.5, ~784 nm for Alexa Fluor 790).

  • Calculate the molar concentrations of the protein and the dye using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    Dye Concentration (M) = Amax / ε_dye

    Where:

    • CF is the correction factor (A280 of the dye / Amax of the dye).

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its Amax.

  • DOL = Dye Concentration (M) / Protein Concentration (M)

DOL_Calculation_Workflow Start Purified Labeled Antibody MeasureAbs Measure Absorbance (A280 and Amax) Start->MeasureAbs CalcProt Calculate Protein Concentration MeasureAbs->CalcProt CalcDye Calculate Dye Concentration MeasureAbs->CalcDye CalcDOL Calculate DOL CalcProt->CalcDOL CalcDye->CalcDOL Result Degree of Labeling CalcDOL->Result

Degree of Labeling (DOL) calculation workflow.
In Vivo Imaging Protocol

This is a general protocol for in vivo fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • Labeled antibody conjugate

  • In vivo imaging system with appropriate laser lines and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Probe Administration: Inject the labeled antibody conjugate intravenously via the tail vein. The optimal dose should be determined empirically, but a starting point of 10-100 µg of labeled antibody per mouse is common.

  • Imaging: Place the mouse in the imaging chamber. Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the probe. Use excitation and emission filters appropriate for the chosen fluorophore.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

InVivo_Imaging_Workflow Start Tumor-Bearing Mouse Anesthetize Anesthetize Mouse Start->Anesthetize Inject Inject Labeled Antibody (i.v.) Anesthetize->Inject Image Acquire Images at Multiple Time Points Inject->Image Analyze Quantify Signal & Calculate TBR Image->Analyze Result Tumor Visualization & Biodistribution Data Analyze->Result

In vivo imaging workflow.

Conclusion and Recommendations

The choice between this compound and Alexa Fluor 790 for in vivo imaging will depend on the specific requirements of the study.

  • Alexa Fluor 790 is generally recommended for studies that require high photostability, such as longitudinal imaging over several days or weeks. Its lower propensity for aggregation and self-quenching often translates to brighter, more reliable conjugates and a more linear signal response.

  • Cy7.5 can be a suitable and cost-effective option for endpoint studies or when extreme photostability is not a primary concern. Its performance in visualizing larger, deep-seated tumors has been noted.

For optimal results, it is crucial to empirically determine the ideal degree of labeling for each antibody-dye conjugate to maximize signal while minimizing potential alterations to the antibody's biodistribution and targeting capabilities. Ultimately, the selection of the fluorophore should be guided by a careful consideration of the experimental goals, the required imaging duration, and the need for quantitative accuracy.

References

A Head-to-Head Comparison of Cy7.5 and IRDye 800CW for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence applications, the selection of the optimal dye is critical for generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of two prominent NIR fluorophores, Cy7.5 and IRDye 800CW, focusing on their utility in protein labeling for applications such as in vivo imaging and quantitative Western blotting.

Key Performance Indicators: A Quantitative Overview

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Brightness, a function of both light absorption (molar extinction coefficient) and the efficiency of converting that light into an emitted photon (quantum yield), is paramount for sensitivity. Stability and solubility, meanwhile, are crucial for the reliability and reproducibility of experimental results.

Below is a summary of the key quantitative properties of the amine-reactive N-hydroxysuccinimide (NHS) ester forms of Cy7.5 and IRDye 800CW, which are commonly used for labeling primary amines (e.g., lysine (B10760008) residues) on proteins.

PropertyIRDye 800CWCy7.5Reference(s)
Excitation Maximum (λex) ~774 nm (in PBS)~788 nm[1][2]
Emission Maximum (λem) ~789 nm (in PBS)~808 nm[1][2]
Molar Extinction Coefficient (ε) ~240,000 M⁻¹cm⁻¹ (in PBS)~223,000 M⁻¹cm⁻¹[1][3]
Quantum Yield (Φ) ~0.08 - 0.12~0.1[3][4]
Molecular Weight (NHS Ester) ~1166 g/mol ~834 g/mol [1][3][5]
Relative Photostability HighLower[4][6]
Aqueous Solubility HighLow (requires co-solvent)[4][7][8]
Tendency for Aggregation LowHigher[6]

Performance in Practice: Key Differences

While both dyes operate in the NIR-I window (700-900 nm), which is advantageous for deep tissue applications due to reduced tissue autofluorescence, their performance characteristics diverge in several key areas.[8]

IRDye 800CW is renowned for its exceptional photostability and high water solubility.[6][8] This translates to robust, reproducible labeling reactions and conjugates that are less prone to aggregation-induced quenching.[6] The high signal-to-noise ratio and wide linear dynamic range make it a preferred choice for quantitative applications where accuracy and reproducibility are paramount, such as detecting low-abundance proteins in Western blots.[4]

Cy7.5 , while also a capable NIR dye, exhibits lower photostability and a higher tendency to aggregate, particularly at higher degrees of labeling.[6] This aggregation can lead to fluorescence quenching, diminishing the signal and negatively impacting the linear range of detection.[6] Furthermore, its lower aqueous solubility often necessitates the use of organic co-solvents like DMSO during the labeling reaction.[2][7]

Experimental Methodologies

The following protocols provide a generalized workflow for labeling proteins with Cy7.5 NHS ester and IRDye 800CW NHS ester. Optimization, particularly of the dye-to-protein molar ratio, is recommended for each specific protein.

Protocol 1: Protein Preparation for Labeling
  • Buffer Exchange: The protein must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[9] If necessary, perform dialysis or use a desalting spin column to exchange the buffer.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.[9][10] Lower protein concentrations can decrease labeling efficiency.[9]

  • pH Adjustment: For an efficient reaction with NHS esters, the primary amine groups on the protein should be deprotonated. Adjust the pH of the protein solution to 8.5 using a suitable buffer, such as 1 M sodium bicarbonate or potassium phosphate.[1][9]

Protocol 2: Dye Preparation and Conjugation Reaction
  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][10]

  • Calculate Molar Ratio: Determine the volume of dye solution needed to achieve the desired dye-to-protein molar ratio. Starting ratios of 5:1 to 20:1 (dye:protein) are common.[11][12]

  • Reaction Incubation: Add the calculated volume of dye solution to the pH-adjusted protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.[1][11] Gentle rotation can improve conjugation efficiency.[11]

Protocol 3: Purification of the Labeled Protein
  • Removal of Unconjugated Dye: It is critical to remove any free, unconjugated dye from the labeled protein solution to prevent high background signals.

  • Purification Method: Use a size-exclusion chromatography method, such as a desalting spin column (e.g., Sephadex G-25) or extensive dialysis, to separate the larger labeled protein from the smaller, free dye molecules.[1][9]

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA (if compatible with the downstream application) and storing at -20°C.[12]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for protein labeling and a common downstream application, in vivo imaging.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification Protein Protein in Amine Buffer BufferEx Buffer Exchange (e.g., Dialysis) Protein->BufferEx AdjProtein Protein in Amine-Free Buffer (pH 8.5) BufferEx->AdjProtein Reaction Incubate 1-2h @ RT (in dark) AdjProtein->Reaction Dye Dye NHS Ester (in DMSO) Dye->Reaction Purify Purification (e.g., Spin Column) Reaction->Purify LabeledProtein Purified Labeled Protein Purify->LabeledProtein InVivoImagingWorkflow LabeledAb Labeled Antibody (e.g., IRDye 800CW-Ab) Injection Systemic Injection (e.g., Intravenous) LabeledAb->Injection Animal Tumor-Bearing Animal Model Animal->Injection Incubation Incubation Period (Hours to Days) Injection->Incubation Imaging NIR Fluorescence Imaging Incubation->Imaging Analysis Data Analysis: Tumor vs. Background Imaging->Analysis

References

A Researcher's Guide to Near-Infrared (NIR) Fluorophores: Alternatives to Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo and cellular imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is paramount for achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes, particularly Cy7.5 NHS ester, have long been a staple for labeling biomolecules. However, a new generation of NIR dyes offers significant improvements in key performance metrics such as brightness, photostability, and water solubility. This guide provides an objective, data-driven comparison of this compound with its leading alternatives, empowering you to make an informed decision for your specific research needs.

The ideal NIR dye for bioimaging should possess a high molar extinction coefficient (ε), indicating efficient light absorption, and a high fluorescence quantum yield (Φ), signifying efficient conversion of absorbed light into emitted fluorescence. Furthermore, superior photostability is crucial for experiments requiring long exposure times, and good water solubility prevents aggregation, which can lead to fluorescence quenching and reduced labeling efficiency.

Quantitative Comparison of NIR Dyes

The following tables summarize the key photophysical and chemical properties of this compound and its primary alternatives. Data has been compiled from various sources and may vary slightly depending on the specific experimental conditions and conjugation partner.

Table 1: Spectroscopic Properties of NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~788~808~223,000[1]~0.10[1]
Alexa Fluor 750 NHS ester ~749~775~240,000[2]~0.04[2]
Alexa Fluor 790 NHS ester ~785~810~260,000[2]~0.08[2]
IRDye 800CW NHS ester ~774~789~240,000~0.08-0.12[3]
DyLight 800 NHS ester ~777~794~270,000High (specific value not publicly available)[4]
CF®750 SE ~755~777~250,000[5][6]Not specified
CF®770 SE ~770~797~220,000[7]Not specified
CF®790 SE ~784~806~210,000Not specified

Table 2: Physicochemical and Performance Characteristics

DyeRelative PhotostabilityWater SolubilityKey Advantages
This compound LowerLowerEstablished dye with a long history of use.
Alexa Fluor 750 NHS ester Higher than Cy dyesGoodHigh photostability, less prone to aggregation.[8][9]
Alexa Fluor 790 NHS ester Higher than Cy dyesGoodHigh photostability, less prone to aggregation.
IRDye 800CW NHS ester HighHighExcellent water solubility and salt tolerance, well-suited for in vivo imaging.[10]
DyLight 800 NHS ester HighGoodHigh fluorescence intensity and photostability.[11][12]
CF®750 SE HighHighEngineered for high water solubility and brightness, minimally immunogenic.[5]
CF®770 SE HighHighSuperior brightness and photostability, good for in vivo imaging.[7][13]
CF®790 SE HighHighLess prone to non-specific binding due to reduced negative charge.[14]

Experimental Workflows and Methodologies

Successful NIR imaging relies on robust and reproducible experimental protocols. Below are generalized workflows for antibody labeling with NHS esters and in vivo imaging, followed by detailed methodologies for determining key performance parameters.

General Workflow for Antibody Labeling with NHS Ester Dyes

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody Solution (e.g., 2.5 mg/mL in bicarbonate buffer, pH 8.3) mixing Mix Antibody and Dye Solutions (Incubate for 1 hour at room temperature, protected from light) antibody_prep->mixing dye_prep Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO) dye_prep->mixing purification Separate Labeled Antibody from Free Dye (e.g., size exclusion chromatography) mixing->purification dol Determine Degree of Labeling (DOL) (Spectrophotometric analysis) purification->dol storage Store Labeled Antibody (4°C for short-term, -20°C for long-term) dol->storage

Caption: General workflow for conjugating an antibody with an NHS ester dye.

Generalized In Vivo Near-Infrared Imaging Workflow

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal_model Prepare Animal Model (e.g., tumor xenograft mouse model) probe_admin Administer NIR Probe (e.g., intravenous injection of labeled antibody) animal_model->probe_admin image_acquisition Acquire Images at Various Time Points (Using an in vivo imaging system with appropriate filters) probe_admin->image_acquisition quantification Quantify Signal Intensity (Region of interest analysis) image_acquisition->quantification biodistribution Determine Biodistribution (Ex vivo organ imaging) quantification->biodistribution G cluster_properties Intrinsic Dye Properties cluster_performance Imaging Performance extinction High Molar Extinction Coefficient (ε) brightness High Brightness extinction->brightness contributes to quantum_yield High Quantum Yield (Φ) quantum_yield->brightness contributes to photostability High Photostability quantification Accurate Quantification photostability->quantification enables solubility High Water Solubility snr High Signal-to-Noise Ratio (SNR) solubility->snr improves (reduces aggregation) brightness->snr improves deep_tissue Deep Tissue Penetration snr->deep_tissue facilitates

References

A Comparative Guide to Near-Infrared Dyes: Cy7.5 vs. Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical imaging, the selection of appropriate fluorescent probes is paramount for obtaining high-quality, reproducible data. For deep-tissue and whole-body imaging applications, near-infrared (NIR) dyes are the tools of choice due to their ability to penetrate biological tissues with minimal interference from autofluorescence. Among the most prominent NIR dyes are the cyanine (B1664457) family, with Cy7 and its derivative, Cy7.5, being two of the most commonly employed. This guide provides an objective, data-driven comparison of the spectral and performance characteristics of Cy7.5 and Cy7 to aid researchers in selecting the optimal dye for their specific needs.

Core Spectral Properties: A Quantitative Comparison

The fundamental performance of a fluorescent dye is dictated by its spectral properties. The following table summarizes the key quantitative parameters for Cy7.5 and Cy7, compiled from various sources. It is important to note that these values can be influenced by the solvent, pH, and conjugation to biomolecules.

PropertyCy7.5Cy7Source(s)
Maximum Absorption (λabs) ~788 nm~750 nm[1]
Maximum Emission (λem) ~808 nm~773 nm[1]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.10~0.3[1][3]
Stokes Shift ~20 nm~23 nm[1]

Key Observations:

  • Spectral Positioning: Cy7.5 is red-shifted compared to Cy7, with both its absorption and emission maxima occurring at longer wavelengths. This can be advantageous for minimizing background autofluorescence, which tends to decrease at longer NIR wavelengths.

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy7 has a slightly higher molar extinction coefficient, its quantum yield is significantly higher than that of Cy7.5, making Cy7 the brighter of the two dyes in solution. However, the performance in a biological system can be influenced by other factors.

  • Structural Differences: The chromophore of Cy7 is based on an indolenine structure, while Cy7.5 incorporates a benzoindole structure.[] This additional benzene (B151609) ring in Cy7.5 is responsible for the red shift in its spectral properties.[]

Performance in Pre-clinical Imaging

Both Cy7 and Cy7.5 are extensively used for in vivo imaging studies in small animals.[] Their emission wavelengths fall within the NIR-I window (700-950 nm), where light absorption by hemoglobin and water is minimized, allowing for deeper tissue penetration.

While direct head-to-head comparative studies are limited in peer-reviewed literature, the choice between Cy7.5 and Cy7 often depends on the specific requirements of the experiment. The longer emission wavelength of Cy7.5 can provide a better signal-to-background ratio in some in vivo applications.[5] Conversely, the higher intrinsic brightness of Cy7 may be beneficial for detecting targets with low expression levels.

Photostability

Experimental Protocols

To ensure reproducible and comparable results when evaluating fluorescent dyes, standardized experimental protocols are essential. Below are representative methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cy7 or Cy7.5 dye standard

Procedure:

  • Prepare a stock solution of the dye in PBS at a known concentration.

  • Make a series of dilutions of the stock solution in PBS.

  • Measure the absorbance of each dilution at the dye's absorption maximum (λabs).

  • Plot the absorbance values against the concentration.

  • The molar extinction coefficient is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the pathlength (1 cm).

In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol provides a general workflow for comparing the tumor-targeting capabilities of Cy7- and Cy7.5-labeled antibodies.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Cy7- and Cy7.5-labeled targeting antibodies

  • In vivo imaging system with appropriate lasers and emission filters

  • Anesthetic (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the mice and place them in the imaging chamber. Acquire a baseline pre-injection image.

  • Probe Administration: Inject the Cy7- or Cy7.5-labeled antibody intravenously (e.g., via the tail vein). The dose will depend on the specific antibody and dye conjugate and should be optimized.

  • Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours). Use appropriate excitation and emission filter sets for each dye.

  • Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the in vivo signal distribution.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point. Calculate the tumor-to-background ratio to assess targeting efficacy.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment comparing two fluorescent probes.

G cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Antibody Targeting Antibody Conjugation1 Conjugation & Purification Antibody->Conjugation1 Labeling Conjugation2 Conjugation & Purification Antibody->Conjugation2 Labeling Cy7 Cy7-NHS ester Cy7->Conjugation1 Cy7_5 Cy7.5-NHS ester Cy7_5->Conjugation2 Labeled_Ab1 Labeled_Ab1 Conjugation1->Labeled_Ab1 Cy7-Ab Labeled_Ab2 Labeled_Ab2 Conjugation2->Labeled_Ab2 Cy7.5-Ab Injection Intravenous Injection Labeled_Ab1->Injection Labeled_Ab2->Injection Animal_Model Tumor-Bearing Mice Animal_Model->Injection Imaging Longitudinal Imaging Injection->Imaging Ex_Vivo Ex Vivo Organ Imaging Imaging->Ex_Vivo Quantification Fluorescence Quantification Ex_Vivo->Quantification Comparison Performance Comparison Quantification->Comparison

Caption: Workflow for comparing Cy7 and Cy7.5 labeled antibodies in vivo.

Conclusion

Both Cy7.5 and Cy7 are powerful tools for near-infrared fluorescence imaging. The choice between them should be guided by the specific experimental goals and the instrumentation available. Cy7 offers superior brightness due to its higher quantum yield, which may be advantageous for detecting low-abundance targets. Conversely, the red-shifted spectral properties of Cy7.5 can lead to improved signal-to-background ratios in some in vivo contexts. For any application, it is crucial to empirically validate the performance of the chosen dye and conjugate to ensure optimal results.

References

Assessing the Stability of Cy7.5 Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging, the stability of dye-protein conjugates is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of Cy7.5 conjugates with other common NIR fluorophores, focusing on their stability over time. Experimental data is presented to support the findings, along with detailed protocols for assessing conjugate stability. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate fluorescent probe for their long-term studies.

Comparative Analysis of NIR Fluorophore Stability

The stability of a fluorescent conjugate is influenced by several factors, including the intrinsic properties of the dye, the degree of labeling (DOL), storage conditions, and exposure to light. Here, we compare Cy7.5 with two other widely used NIR dyes: Alexa Fluor 790 and IRDye 800CW.

Physicochemical and Photostability Properties:

PropertyCy7.5Alexa Fluor 790IRDye 800CW
Excitation Maximum (λex) ~750 nm~782 nm~774 nm
Emission Maximum (λem) ~776 nm~805 nm~789 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000~260,000~240,000
Relative Photostability LowerHigherHigh[1]
Tendency for Aggregation HigherLowerLower[1]

Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[1][2] Protein conjugates of Cy dyes often exhibit blue-shifted shoulder peaks in their absorption spectra, which is indicative of dye aggregation.[1][2] This aggregation can lead to fluorescence quenching, diminishing the overall signal and negatively impacting the linearity and dynamic range of the dye.[1] In contrast, Alexa Fluor and IRDye 800CW dyes show a reduced tendency to form aggregates, leading to more robust and reliable fluorescence signals, especially at higher degrees of labeling.[1] A newer heptamethine cyanine (B1664457) dye, s775z, has also been shown to produce antibody conjugates that are substantially brighter and more photostable than those labeled with IRDye 800CW.[3][4]

Long-Term Storage Stability:

The long-term stability of fluorescent antibody conjugates is critical for longitudinal studies. While direct head-to-head long-term stability data for Cy7.5 versus Alexa Fluor 790 and IRDye 800CW conjugates under various storage conditions is limited in published literature, general principles of antibody and conjugate storage apply.

For long-term storage, it is recommended to store antibody conjugates at -20°C or -80°C.[5][6] Lyophilization (freeze-drying) can also offer excellent stability for long-term storage at room temperature, provided that moisture and light are controlled.[5] The formulation of the storage buffer, including pH and the presence of cryoprotectants like glycerol, plays a crucial role in preventing aggregation and preserving the functionality of the conjugate.[7][8][9] For antibody-drug conjugates (ADCs), which share similarities with fluorescently labeled antibodies, specialized stabilizing buffers have been developed to prevent aggregation of hydrophobic payloads during storage.[10]

Experimental Protocols

1. Protocol for Determining Degree of Labeling (DOL)

The DOL is a critical parameter that affects the stability and performance of a fluorescent conjugate. An optimal DOL, typically between 2 and 10 for antibodies, ensures sufficient signal without causing significant quenching or altering the protein's function.[11][12]

Materials:

  • Fluorescently labeled antibody conjugate

  • Unlabeled antibody (for baseline)

  • Spectrophotometer

  • Cuvettes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Purification: Ensure all unconjugated dye has been removed from the conjugate solution using dialysis or gel filtration.[11][13]

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the dye's maximum absorption wavelength (Amax), for Cy7.5, this is approximately 750 nm.[13][14]

  • Calculation:

    • The concentration of the antibody is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • The concentration of the dye is calculated from its absorbance at its λmax.

    • The DOL is the molar ratio of the dye to the protein.[11][13][15]

Equation for DOL Calculation:

References

Characterization of Cy7.5 Labeled Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of nanoparticles labeled with the near-infrared (NIR) fluorescent dye, Cyanine7.5 (Cy7.5). It offers an objective comparison with alternative NIR dyes and includes supporting experimental data and detailed protocols to aid in the design and execution of research.

Introduction to Cy7.5 for Nanoparticle Labeling

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye commonly used for labeling nanoparticles in biomedical research, particularly for in vivo imaging applications.[1] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[2] This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making Cy7.5-labeled nanoparticles powerful tools for applications such as tumor imaging, biodistribution studies, and tracking drug delivery vehicles.[1][2]

However, the conjugation of Cy7.5 to nanoparticles can alter the physicochemical properties of both the nanoparticle and the dye.[3] Therefore, thorough characterization is crucial to ensure the stability, efficacy, and reliability of the labeled nanoparticles for their intended application.[4] This guide details the essential characterization techniques, provides comparative data, and outlines experimental protocols.

Key Characterization Techniques and Comparative Data

The comprehensive characterization of Cy7.5 labeled nanoparticles involves a suite of analytical techniques to assess their optical properties, size, surface charge, and morphology.

Optical Properties

The optical properties confirm the successful labeling of the nanoparticle with Cy7.5 and determine its fluorescent performance.

ParameterTypical Value for Cy7.5TechniquePurpose
Excitation Maximum (λex) ~788 nmFluorescence SpectroscopyTo determine the optimal wavelength for exciting the fluorophore.[5]
Emission Maximum (λem) ~808 nmFluorescence SpectroscopyTo determine the peak wavelength of emitted fluorescence for detection.[5]
Absorbance Maximum (λabs) ~790 nmUV-Vis SpectroscopyTo confirm the presence of the dye and can be used to quantify dye concentration.[6]
Quantum Yield Variable (can be lower than free dye)Fluorescence SpectroscopyTo measure the efficiency of fluorescence emission. Encapsulation can sometimes enhance this.[7]
Photostability Moderate (can be enhanced by nanoparticle encapsulation)Fluorescence SpectroscopyTo assess the dye's resistance to photobleaching upon light exposure.[8]
Physicochemical Properties

These properties are critical for understanding the nanoparticle's behavior in biological systems, including its stability, circulation time, and cellular uptake.

ParameterTypical RangeTechniquePurpose
Hydrodynamic Diameter 50 - 200 nm (application dependent)Dynamic Light Scattering (DLS)To measure the effective size of the nanoparticle in a solution, including any hydration layer.[9][10]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)To assess the uniformity of the nanoparticle size distribution.[11]
Zeta Potential -30 mV to +30 mV (surface modification dependent)Electrophoretic Light Scattering (ELS)To measure the surface charge, which influences stability and interaction with biological components.[3][12]
Morphology and Core Size Varies by nanoparticle typeTransmission Electron Microscopy (TEM)To visualize the shape and measure the core size of the nanoparticles.[4][9]

Comparison with Alternative NIR Dyes

While Cy7.5 is a popular choice, several other NIR dyes are available for nanoparticle labeling, each with its own set of advantages and disadvantages.

FeatureCy7.5Alexa Fluor 790IRDye 800CW
Excitation/Emission Maxima ~788 / 808 nm[5]~784 / 814 nm~774 / 789 nm
Photostability Moderate[13]High[13]High[13]
Quantum Yield ModerateHighHigh
Tendency for Aggregation Higher, can lead to quenching[13]Lower[13]Lower[13]
Aqueous Solubility Low (non-sulfonated) to high (sulfonated)HighHigh

Key takeaway: For applications demanding high quantitative accuracy and photostability, Alexa Fluor 790 and IRDye 800CW may offer more robust alternatives to Cy7.5, primarily due to their reduced tendency to aggregate and self-quench.[13]

Mandatory Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the characterization and application of Cy7.5 labeled nanoparticles.

G cluster_synthesis Nanoparticle Synthesis & Labeling cluster_characterization Physicochemical Characterization cluster_application Application np_synthesis Nanoparticle Formation labeling Conjugation/ Encapsulation np_synthesis->labeling cy75 Cy7.5 Dye cy75->labeling purification Purification (e.g., Dialysis) labeling->purification dls DLS/Zeta Potential (Size & Charge) purification->dls tem TEM (Morphology) purification->tem uv_vis UV-Vis Spec (Absorbance) purification->uv_vis fluorescence Fluorescence Spec (Emission) purification->fluorescence in_vitro In Vitro Studies (Cellular Uptake) fluorescence->in_vitro in_vivo In Vivo Imaging (Biodistribution) in_vitro->in_vivo

Caption: Workflow for Synthesis and Characterization.

NIR_Window cluster_spectrum Biological Tissue Absorbance cluster_dyes 400 nm 400 nm 600 nm 600 nm 800 nm 800 nm 1000 nm 1000 nm Cy7_5 Cy7.5 Emission (~808 nm) 1200 nm 1200 nm Water Water Hemoglobin Hemoglobin

Caption: The Near-Infrared (NIR) Imaging Window.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible characterization data.

UV-Vis Spectroscopy

This protocol is for determining the absorbance spectrum of Cy7.5 labeled nanoparticles.

  • Objective: To confirm the presence of Cy7.5 on the nanoparticles and to estimate the labeling efficiency.

  • Materials: UV-Vis spectrophotometer, quartz cuvettes, purified water or appropriate buffer.

  • Protocol:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.[14]

    • Prepare a suspension of the Cy7.5 labeled nanoparticles in the desired buffer. The concentration should be optimized to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

    • Use the same buffer to perform a baseline correction (blank).[14]

    • Fill a quartz cuvette with the nanoparticle suspension and place it in the sample holder.

    • Scan the sample across a wavelength range that includes the absorbance maximum of Cy7.5 (e.g., 600-900 nm).[15]

    • Record the absorbance spectrum and identify the peak absorbance (λmax), which should correspond to that of Cy7.5 (~790 nm).[6] A peak for the nanoparticle core material may also be visible at shorter wavelengths.

Fluorescence Spectroscopy

This protocol measures the excitation and emission spectra of the labeled nanoparticles.

  • Objective: To determine the optimal excitation and emission wavelengths and to assess the fluorescent properties post-labeling.

  • Materials: Fluorescence spectrophotometer, quartz cuvettes, appropriate buffer.

  • Protocol:

    • Prepare a dilute suspension of the Cy7.5 labeled nanoparticles in a suitable buffer. The concentration should be low enough to avoid inner filter effects.

    • Emission Scan: Set the excitation wavelength to the known absorbance maximum of Cy7.5 (e.g., 788 nm) and scan a range of emission wavelengths (e.g., 790-900 nm).[3] Record the wavelength of maximum fluorescence intensity.

    • Excitation Scan: Set the emission detector to the determined emission maximum and scan a range of excitation wavelengths (e.g., 700-800 nm).[3] Record the wavelength that produces the maximum fluorescence.

    • Compare the spectra to that of free Cy7.5 dye. Shifts in the spectra may indicate interactions between the dye and the nanoparticle.

Dynamic Light Scattering (DLS) and Zeta Potential

This protocol is for measuring the hydrodynamic size, size distribution, and surface charge.

  • Objective: To characterize the physical properties of the nanoparticles in suspension, which are critical for predicting their in vivo fate.

  • Materials: DLS instrument with zeta potential measurement capabilities, disposable cuvettes, appropriate buffer or deionized water.

  • Protocol:

    • Prepare a sample of the nanoparticles suspended in the desired medium (e.g., water, PBS). The concentration should be appropriate for the instrument's sensitivity.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

    • Transfer the sample to the appropriate cuvette (a standard cuvette for DLS, a specific electrode-containing cuvette for zeta potential).

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • For DLS, the instrument will measure the fluctuations in scattered light intensity due to Brownian motion to calculate the hydrodynamic diameter and PDI.[10]

    • For zeta potential, the instrument applies an electric field and measures the velocity of the particles to determine their surface charge.[12]

    • Perform measurements in triplicate to ensure reproducibility.[3]

Transmission Electron Microscopy (TEM)

This protocol is for visualizing the morphology and measuring the core size of the nanoparticles.

  • Objective: To obtain high-resolution images of the nanoparticles to assess their shape, size, and aggregation state.

  • Materials: Transmission electron microscope, TEM grids (e.g., carbon-coated copper grids), pipette, staining solution (if required, e.g., uranyl acetate).

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles in volatile solvent like deionized water to avoid salt crystal formation upon drying.

    • Place a drop of the nanoparticle suspension onto a TEM grid and allow it to sit for a few minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • Allow the grid to air-dry completely. For some samples, negative staining may be required to enhance contrast.

    • Insert the dried grid into the TEM for imaging.

    • Capture images at various magnifications to observe the overall morphology and individual particle details.

    • Use the instrument's software to measure the diameters of a statistically significant number of individual particles (e.g., >100) to determine the average core size and size distribution.[16] Note that TEM measures the physical diameter of the dry core, which is typically smaller than the hydrodynamic diameter measured by DLS.[9][17]

References

Spectral Overlap of Cy7.5 with Common Fluorophores: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, careful selection of fluorophores is paramount to generating accurate and reproducible data. This is particularly critical in multiplexing applications where the spectral overlap between different dyes can lead to signal bleed-through and compromised results. This guide provides a comprehensive comparison of the spectral properties of Cyanine 7.5 (Cy7.5) and other commonly used fluorophores, offering supporting data and detailed experimental protocols to aid in the design of robust multicolor fluorescence experiments.

This guide will delve into the spectral characteristics of Cy7.5 and its potential for spectral overlap with other popular dyes, providing a framework for informed fluorophore selection.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can result in two primary issues:

  • Direct Crosstalk (Bleed-through): The emission of one fluorophore is detected in the channel designated for a second fluorophore.

  • Fluorescence Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. While a powerful tool for studying molecular interactions, unintended FRET can lead to signal quenching and inaccurate quantification.

Minimizing spectral overlap is crucial for clean, unambiguous data in techniques such as multicolor microscopy, flow cytometry, and in vivo imaging.

Spectral Properties of Cy7.5 and Common Fluorophores

The following table summarizes the key spectral properties of Cy7.5 and a selection of other common fluorophores, particularly those in the far-red and near-infrared (NIR) regions, as well as some commonly used fluorophores in the visible spectrum that could be potential FRET donors to Cy7.5. Brightness is a product of the molar extinction coefficient and the quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
Cy7.5 ~788[1]~808[1][2]~223,000[2]~0.10[2]22,300
Alexa Fluor 790 ~782-784[3][4]~805-814[3][4]~260,000[3]--
IRDye 800CW ~774~789~240,000--
Indocyanine Green (ICG) ~789[5]~813[5]---
Cy7 ~750-756~773-779[6]~250,000[6]~0.3[6]75,000
Alexa Fluor 750 ~749~775[3]~290,000[3]--
Cy5.5 ~675~694---
Alexa Fluor 680 ~679[3]~702[3]~183,000[3]--
Cy5 ~649[7]~670[7]~250,000[8]~0.27[8]67,500
Alexa Fluor 647 ~650[7]~665[7]~270,000[3]--

Note: Spectral properties can vary depending on the solvent, pH, and conjugation to other molecules. The brightness is a relative measure and can be influenced by experimental conditions.

Visualization of Spectral Overlap

The following diagram illustrates the concept of spectral overlap, showing the emission spectrum of a donor fluorophore overlapping with the excitation spectrum of an acceptor fluorophore, a prerequisite for FRET. It also visualizes the potential for emission bleed-through between two closely emitting fluorophores.

Spectral_Overlap cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore cluster_bleedthrough Emission Bleed-through Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift Fluorophore1_Emission Fluorophore 1 Emission Fluorophore2_Emission Fluorophore 2 Emission Fluorophore1_Emission->Fluorophore2_Emission Emission Overlap (Bleed-through)

Caption: Conceptual diagram of spectral overlap leading to FRET and emission bleed-through.

Experimental Protocol for Measuring Spectral Overlap

This protocol outlines a general procedure for quantifying the spectral overlap between two fluorophores using a fluorescence spectrophotometer.

Objective: To measure the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore to determine the degree of spectral overlap.

Materials:

  • Fluorophore-conjugated molecules (e.g., antibodies, proteins)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Quartz cuvettes

  • Fluorescence spectrophotometer with monochromators for both excitation and emission

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions of the donor-only and acceptor-only conjugates in PBS. The concentration should be optimized to give a strong signal without inner filter effects (typically in the nanomolar to low micromolar range).

    • Prepare a buffer-only blank.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement of Donor Emission Spectrum:

    • Place the buffer-only cuvette in the spectrophotometer and record a blank spectrum.

    • Replace the blank with the donor-only cuvette.

    • Set the excitation wavelength to the donor's excitation maximum.

    • Scan a range of emission wavelengths that covers the entire emission profile of the donor (e.g., from the excitation wavelength + 10 nm to 900 nm for a far-red donor).

    • Subtract the blank spectrum from the donor's emission spectrum.

  • Measurement of Acceptor Excitation Spectrum:

    • Place the buffer-only cuvette in the spectrophotometer and record a blank spectrum.

    • Replace the blank with the acceptor-only cuvette.

    • Set the emission wavelength to the acceptor's emission maximum.

    • Scan a range of excitation wavelengths that covers the absorption profile of the acceptor in the region of the donor's emission.

    • Subtract the blank spectrum from the acceptor's excitation spectrum.

  • Data Analysis:

    • Normalize both the donor emission spectrum and the acceptor excitation spectrum to their respective maxima (set the peak intensity to 1).

    • Plot both normalized spectra on the same graph with wavelength on the x-axis and normalized intensity on the y-axis.

    • The area of overlap between the two spectra represents the spectral overlap integral (J(λ)), which is a key parameter in calculating the Förster distance for FRET.

Experimental Workflow for Spectral Overlap Assessment

The following diagram outlines the key steps in experimentally assessing the spectral overlap between two fluorophores.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Prep_Donor Prepare Donor-only Sample Measure_Donor Measure Donor Emission Spectrum Prep_Donor->Measure_Donor Prep_Acceptor Prepare Acceptor-only Sample Measure_Acceptor Measure Acceptor Excitation Spectrum Prep_Acceptor->Measure_Acceptor Prep_Blank Prepare Buffer Blank Prep_Blank->Measure_Donor Prep_Blank->Measure_Acceptor Normalize Normalize Spectra Measure_Donor->Normalize Measure_Acceptor->Normalize Plot Plot Spectra Normalize->Plot Analyze Analyze Overlap Plot->Analyze

Caption: Workflow for experimental assessment of spectral overlap.

Performance Comparison and Considerations

When selecting a fluorophore in the NIR spectrum, several factors beyond just the spectral properties should be considered:

  • Photostability: Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts[9][10]. This is a critical consideration for imaging applications that require long exposure times.

  • Quantum Yield and Brightness: While Cy7.5 has a moderate quantum yield, other dyes like Cy7 can be significantly brighter. However, the brightness of conjugated fluorophores can be affected by the degree of labeling, with some dyes being more prone to self-quenching at high labeling densities[9][10].

  • In Vivo Performance: For in vivo imaging, the choice of fluorophore can influence biodistribution and signal penetration. Studies have shown that for deep tissue imaging, longer wavelength fluorophores like Cy7 can be superior[11].

  • Spectral Unmixing: In cases where spectral overlap is unavoidable, techniques like spectral unmixing can be employed. This involves capturing images across multiple narrow emission bands and using algorithms to computationally separate the contributions of each fluorophore[12][13][14]. This requires specialized instrumentation and software.

Conclusion

The selection of appropriate fluorophores is a cornerstone of successful multicolor fluorescence experiments. While Cy7.5 is a valuable tool for NIR imaging, a thorough understanding of its spectral properties and potential for overlap with other dyes is essential. By consulting spectral data, utilizing online spectral viewer tools, and, when necessary, experimentally measuring spectral overlap, researchers can design robust experiments that yield clear and quantifiable results. For applications demanding high photostability and brightness, alternatives such as the Alexa Fluor series should be considered. In complex multiplexing scenarios, the use of spectral imaging and unmixing techniques can provide a powerful solution to the challenge of spectral overlap.

References

A Comparative Analysis of Water-Soluble vs. Non-Sulfonated Cy7.5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Cyanine dyes, particularly those in the near-infrared (NIR) spectrum like Cy7.5, are indispensable tools for a range of applications from in vitro assays to in vivo imaging. This guide provides an objective, data-driven comparison of water-soluble (sulfonated) and non-sulfonated Cy7.5, aiding in the selection of the optimal dye for specific research needs.

The primary distinction between water-soluble and non-sulfonated Cy7.5 lies in the presence of sulfonic acid groups in the former. This chemical modification significantly impacts the dye's physical and chemical properties, influencing its performance in various biological applications. While both variants share nearly identical spectral characteristics, their differences in solubility, aggregation, and handling requirements are crucial considerations.

Key Performance Parameters: A Head-to-Head Comparison

The choice between sulfonated and non-sulfonated Cy7.5 hinges on a trade-off between solubility and, in some cases, slight variations in optical performance.

PropertyWater-Soluble Cy7.5 (Sulfonated)Non-Sulfonated Cy7.5Key Considerations
Solubility High solubility in aqueous buffers.[][2]Low solubility in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF) for labeling reactions.[3]For labeling sensitive biomolecules that may be denatured by organic solvents, the water-soluble version is preferred.[2]
Aggregation Less prone to aggregation in aqueous solutions due to electrostatic repulsion from sulfonate groups.[2][4]More prone to aggregation in aqueous environments, which can lead to fluorescence quenching and altered biodistribution.[]Reduced aggregation is critical for maintaining high quantum yield and for applications requiring high dye-to-protein ratios.
Quantum Yield Generally reported to have a slightly improved quantum yield compared to non-sulfonated counterparts.[]Possesses a good quantum yield, but can be affected by aggregation and the local environment.[5]Higher quantum yield translates to brighter fluorescence signals, enhancing sensitivity in imaging and detection assays.
Photostability Often exhibits slightly improved photostability.[]Good photostability, but can be susceptible to photobleaching, especially under prolonged or intense illumination.[6]Enhanced photostability is crucial for time-lapse imaging and experiments requiring long exposure times.
Biocompatibility The high negative charge from sulfonate groups can sometimes influence in vivo targeting and biodistribution.The overall neutral or less charged nature may be advantageous for specific targeting applications.The impact of the dye's charge on the biological system under investigation should be considered.
Labeling Protocol Can be directly dissolved and used in aqueous buffers for labeling reactions.[2]Must first be dissolved in an organic co-solvent before being added to the aqueous reaction mixture.[3]The simpler protocol for the water-soluble version can streamline experimental workflows.

Spectral Properties

It is important to note that the core spectral characteristics of both water-soluble and non-sulfonated Cy7.5 are virtually identical. This allows for the use of the same filter sets and instrumentation for both types of dyes.[2][3]

Spectral PropertyTypical Value
Excitation Maximum (Ex) ~788 nm
Emission Maximum (Em) ~808 nm

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key performance parameters of water-soluble and non-sulfonated Cy7.5.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used and accessible approach.[7]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Water-soluble Cy7.5 and non-sulfonated Cy7.5

  • A suitable quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO)

  • Spectroscopic grade solvents (e.g., phosphate-buffered saline for water-soluble Cy7.5, DMSO for non-sulfonated Cy7.5 and the standard)

Procedure:

  • Prepare a series of dilutions for both the sample (water-soluble and non-sulfonated Cy7.5) and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the entire emission band is recorded.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protocol for Assessing Photostability

This protocol measures the rate of photobleaching under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable laser line for excitation and a sensitive detector (e.g., CCD or EMCCD camera)

  • Water-soluble Cy7.5 and non-sulfonated Cy7.5 conjugates (e.g., labeled antibodies)

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Prepare samples of the fluorescently labeled molecules immobilized on a microscope slide.

  • Acquire an initial image (t=0) using a defined set of imaging parameters (laser power, exposure time, etc.).

  • Continuously illuminate the sample with the excitation laser at a constant power.

  • Acquire images at regular time intervals over a defined period.

  • Quantify the fluorescence intensity of the same region of interest in each image over time.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye.

Visualizing Workflows and Concepts

To further clarify the selection and application process, the following diagrams illustrate key workflows and relationships.

experimental_workflow General Experimental Workflow for Dye Comparison cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_application Application prep_ws Dissolve Water-Soluble Cy7.5 in Aqueous Buffer labeling Biomolecule Labeling prep_ws->labeling prep_ns Dissolve Non-Sulfonated Cy7.5 in Organic Co-solvent add_to_buffer add_to_buffer prep_ns->add_to_buffer Add to Aqueous Buffer add_to_buffer->labeling qy Quantum Yield Measurement ps Photostability Assay labeling->qy labeling->ps invitro In Vitro Imaging / Assay labeling->invitro invivo In Vivo Imaging labeling->invivo decision_tree Decision Tree for Cy7.5 Selection q1 Is the biomolecule sensitive to organic solvents? ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no ws_cy75 Choose Water-Soluble Cy7.5 ans1_yes->ws_cy75 q2 Is aggregation a significant concern for the application? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no ans2_yes->ws_cy75 ns_cy75 Non-Sulfonated Cy7.5 is a viable option ans2_no->ns_cy75

References

Performance of Cy7.5 NHS Ester in Different Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Cy7.5 N-hydroxysuccinimide (NHS) ester in various biological buffers commonly used for bioconjugation. Understanding the interplay between the dye, the buffer system, and the target biomolecule is critical for achieving optimal labeling efficiency and conjugate stability. This document outlines the chemical principles, presents available data, and offers detailed experimental protocols to aid in the selection of the most appropriate buffer for your specific application.

The Chemistry of Cy7.5 NHS Ester Labeling

This compound is a near-infrared (NIR) fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules containing primary amine groups (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain. The NHS ester group reacts with a deprotonated primary amine to form a stable amide bond, covalently attaching the Cy7.5 fluorophore to the target molecule.

The efficiency of this labeling reaction is critically dependent on the pH of the reaction medium. A slightly basic pH (typically 8.0-9.0) is required to ensure that a sufficient proportion of the primary amines on the target protein are deprotonated and thus nucleophilic enough to react with the NHS ester. However, at higher pH, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction, reducing the labeling efficiency. Therefore, careful selection of the biological buffer is paramount to maintain the optimal pH range and minimize hydrolysis.

Comparison of Common Biological Buffers for Labeling

The choice of buffer can significantly impact the outcome of a labeling reaction with this compound. The ideal buffer should provide good pH control in the optimal range (pH 8.0-9.0), be non-reactive with the NHS ester, and maintain the stability and solubility of the target biomolecule. Buffers containing primary amines, such as Tris, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.[1][2][3]

Here, we compare the suitability of several common biological buffers for this compound labeling:

Buffer SystemOptimal pH RangeAdvantagesDisadvantages
Sodium Bicarbonate 9.2 - 10.8 (effective buffering around 8.3)Commonly used and effective for NHS ester reactions.[1][4] Inexpensive.Buffering capacity is sensitive to CO₂ concentration from the atmosphere, which can lead to pH instability.
Sodium Phosphate (B84403) 6.2 - 8.2Good buffering capacity in the physiological range. Less susceptible to temperature-induced pH shifts than Tris.[3]May not provide optimal buffering capacity at the higher end of the recommended pH range for NHS ester reactions (pH 8.5-9.0).
Borate 8.1 - 10.0Provides good buffering capacity in the optimal pH range for NHS ester labeling.[1][3]Borate can interact with cis-diols, which may be a concern if labeling glycoproteins.
HEPES 6.8 - 8.2Generally considered a good all-purpose biological buffer. Resistant to pH changes with temperature.May not provide optimal buffering capacity at the higher end of the recommended pH range for NHS ester reactions. Can be more expensive than phosphate or bicarbonate buffers.
Phosphate-Buffered Saline (PBS) ~7.4Mimics physiological conditions, which can be beneficial for maintaining protein stability.The pH is suboptimal for efficient NHS ester labeling, leading to slower reaction rates. However, labeling can still be achieved, often requiring longer incubation times.

Quantitative Data Summary

While direct comparative studies on the performance of this compound in different buffers are limited in publicly available literature, the following table summarizes the key properties of this compound and a common alternative, Alexa Fluor 790 NHS ester. Alexa Fluor dyes have been reported to be more photostable and less prone to self-quenching at high degrees of labeling compared to Cy dyes.[5][6][7]

ParameterThis compoundAlexa Fluor 790 NHS Ester
Excitation Maximum ~788 nm[8]~784 nm
Emission Maximum ~808 nm[8]~814 nm
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[8]~260,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.1[8]Not specified in search results
Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide ester
Reactivity Primary aminesPrimary amines
Solubility Low aqueous solubility; requires dissolution in an organic solvent like DMSO or DMF.[9]Water-soluble

Note on NHS Ester Stability: The stability of NHS esters is highly pH-dependent. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and decreases to about 10 minutes at pH 8.6 at 4°C.[3][10] This underscores the importance of performing labeling reactions promptly after preparing the dye solution and carefully controlling the pH.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein and application.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (or another suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess is common).

    • Slowly add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Protocol 2: Assessing the Stability of this compound in a Specific Buffer

This protocol allows for the indirect assessment of the hydrolysis rate of this compound in a chosen buffer by measuring the decrease in its ability to label a target protein over time.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Biological buffer of interest (e.g., 0.1 M Sodium Phosphate, pH 8.5)

  • Standard protein solution (e.g., Bovine Serum Albumin, BSA, at 10 mg/mL in the same buffer)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare the this compound Solution:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Incubate the Dye in Buffer:

    • Add a small volume of the this compound stock solution to the biological buffer of interest and incubate at room temperature.

  • Time-Point Labeling Reactions:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubated dye-buffer mixture and add it to a fixed amount of the standard protein solution.

    • Allow the labeling reaction to proceed for a fixed amount of time (e.g., 30 minutes).

  • Quench and Analyze:

    • Quench each reaction with the quenching buffer.

    • Measure the absorbance of each sample at the absorbance maximum of Cy7.5 (~788 nm) to determine the amount of dye conjugated to the protein.

  • Analyze the Data:

    • Plot the absorbance of the conjugated dye against the incubation time of the dye in the buffer. A decrease in absorbance over time indicates hydrolysis of the NHS ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) mix Mix Protein and Dye (10-20x molar excess of dye) prep_protein->mix prep_dye Dissolve this compound in DMSO/DMF prep_dye->mix incubate Incubate 1-2h at Room Temperature (in dark) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (DOL, functionality) purify->analyze

Caption: Workflow for a typical protein labeling experiment with this compound.

buffer_comparison_logic cluster_factors Key Factors for Buffer Selection cluster_buffers Common Biological Buffers cluster_outcome Desired Outcome ph Optimal pH (8.0 - 9.0) bicarbonate Bicarbonate ph->bicarbonate Good match phosphate Phosphate ph->phosphate Suboptimal at high pH borate Borate ph->borate Good match hepes HEPES ph->hepes Suboptimal at high pH reactivity Buffer Reactivity (Amine-Free) reactivity->bicarbonate Non-reactive reactivity->phosphate Non-reactive reactivity->borate Non-reactive reactivity->hepes Non-reactive stability Protein Stability stability->phosphate Generally good stability->hepes Generally good outcome High Labeling Efficiency & Stable Conjugate bicarbonate->outcome phosphate->outcome borate->outcome hepes->outcome

References

A Researcher's Guide to Assessing Non-Specific Binding of Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficacy of targeted fluorescent imaging agents is paramount. Cyanine 7.5 (Cy7.5), a near-infrared (NIR) fluorescent dye, is widely utilized for in vivo imaging due to its deep tissue penetration.[1][2] However, a significant challenge with many NIR dyes, including Cy7.5, is their tendency for non-specific binding, which can lead to high background signals and obscure the targeted signal.[3][4] This guide provides an objective comparison of Cy7.5 with alternative dyes and details experimental protocols to assess non-specific binding, enabling researchers to make informed decisions for their imaging studies.

Understanding the Drivers of Non-Specific Binding

The physicochemical properties of a fluorescent dye are critical determinants of its non-specific binding characteristics. While factors like net charge play a role, hydrophobicity has been identified as a strong predictor of a dye's propensity for non-specific interactions.[5] Highly hydrophobic dyes tend to interact non-specifically with proteins and cell membranes, leading to higher background signals and retention in tissues.[3][5][6]

  • Hydrophobicity (logD): This value describes the dye's preference for non-polar versus polar environments. A higher positive logD value indicates greater hydrophobicity and a stronger tendency for non-specific binding.[5]

  • Net Charge: Dyes with a net negative charge, such as Cy5.5 and IRDye800-CW, have been shown to exhibit high non-specific uptake in tissues.[3][7] In contrast, zwitterionic dyes, which have a balanced charge distribution and a net charge of zero, can minimize interactions with serum proteins and reduce non-specific binding.[6][7]

Comparative Analysis: Cy7.5 vs. Alternative NIR Dyes

While Cy7.5 is a popular choice, several alternatives are available, each with distinct properties that affect their non-specific binding profiles. Key comparators include IRDye800-CW, a commonly used anionic dye, and ZW800-1, a zwitterionic dye designed for low non-specific binding.[3][4]

Table 1: Physicochemical Properties of Selected NIR Dyes

DyeTypeNet Charge (at pH 7.4)logD (at pH 7.4)Key Characteristic
Cy5.5 Anionic CyanineNegativeHighHigh nonspecific binding and background.[3][4]
IRDye800-CW Anionic CyanineNegativeHighProne to high background signals.[3][4]
ZW800-1 Zwitterionic0-3.35Exhibits very low background and nonspecific uptake.[6][8]
ICG Anionic CyanineNegativeN/AFDA-approved, but cleared via the hepatobiliary pathway, causing high GI tract signals.[3]

Table 2: Performance Comparison of NIR Dye Conjugates in Tumor Imaging

ConjugateAnimal ModelTime Post-InjectionTumor-to-Background Ratio (TBR) / Contrast-to-Background Ratio (CBR)Finding
cRGD-Cy5.5 Mouse Tumor Xenograft4 h2.7High background in most tissues.[4][8]
cRGD-IRDye800-CW Mouse Tumor Xenograft4 h5.1High background in the thoracic wall, abdominal wall, and liver.[4][8]
cRGD-ZW800-1 Mouse Tumor Xenograft4 h17.2Almost no background fluorescence in normal tissues.[4][8]
FBG-Cy5.5 Rat Thrombus Model1 h~0.5 - 1.0Low CBR due to autofluorescence and background.[4]
FBG-IRDye800-CW Rat Thrombus Model1 h~1.0 - 1.9Limited background reduction over time.[4]
FBG-ZW800-1 Rat Thrombus Model1 h~3.5 - 4.02- to 5-fold higher CBR due to lower background.[4]

Note: cRGD (cyclic Arginine-Glycine-Aspartic acid) is a peptide that targets integrin αvβ3. FBG (Fibrinogen) targets sites of thrombosis.

The data consistently demonstrates that the zwitterionic ZW800-1 conjugate provides a significantly higher tumor-to-background ratio compared to anionic dyes like Cy5.5 and IRDye800-CW, which are structurally more analogous to Cy7.5.[4][8] This superior performance is attributed to the low non-specific binding of the ZW800-1 fluorophore.[4]

Experimental Protocols for Assessing Non-Specific Binding

To rigorously evaluate the non-specific binding of a Cy7.5 conjugate, a combination of in vitro and in vivo experiments is recommended.

Protocol 1: In Vitro Cell-Based Specificity Assay

This assay assesses the binding of the conjugate to both a target-positive and a target-negative cell line to differentiate specific binding from non-specific uptake.

Objective: To quantify the specific and non-specific binding of a fluorescent conjugate on living cells.

Materials:

  • Target-positive cell line (e.g., M21 human melanoma cells expressing integrin αvβ3)

  • Target-negative cell line (e.g., M21-L cells, which do not express integrin αvβ3)[3]

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescent conjugate (e.g., cRGD-Cy7.5)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate both target-positive and target-negative cells in separate wells of a multi-well plate and culture until they reach desired confluency.

  • Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescent conjugate at a predetermined concentration (e.g., 2 µM) to all wells.[8]

  • Incubation Period: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.[8]

  • Washing: After incubation, remove the conjugate-containing medium and wash the cells multiple times (e.g., 3x) with cold PBS to remove unbound conjugate.

  • Imaging and Quantification: Image the cells using a fluorescence microscope with appropriate filter sets for Cy7.5. Capture images of both cell lines under identical exposure settings. Quantify the mean fluorescence intensity per cell or per well using imaging software or a plate reader.

Expected Outcome: A successful targeted conjugate will show high fluorescence intensity on the target-positive cells and minimal to no signal on the target-negative cells.[4] Significant fluorescence on the negative control cells indicates high non-specific binding.[4]

Protocol 2: In Vivo Tumor Imaging and Biodistribution Analysis

This experiment evaluates the conjugate's performance in a living organism, providing crucial data on target accumulation and clearance from non-target tissues.

Objective: To determine the tumor-to-background ratio (TBR) and overall biodistribution of a fluorescent conjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animals (e.g., mice with subcutaneous tumor xenografts)

  • Fluorescent conjugate (e.g., 10 nmol of cRGD-Cy7.5)[8]

  • In vivo fluorescence imaging system

  • Anesthetic for animals

Procedure:

  • Baseline Imaging: Anesthetize the animal and acquire a baseline (pre-injection) fluorescence image to account for autofluorescence.

  • Conjugate Administration: Administer the fluorescent conjugate to the animal, typically via intravenous (tail vein) injection.

  • Time-Course Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the distribution and clearance of the conjugate.[7]

  • Image Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-target background area (e.g., contralateral muscle tissue).[9]

    • Calculate the average fluorescence intensity for each ROI.

    • Determine the Tumor-to-Background Ratio (TBR) by dividing the average tumor intensity by the average background intensity.[9]

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final time point, euthanize the animal.

    • Harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image all harvested tissues using the fluorescence imaging system to quantify the signal in each organ. This provides a detailed assessment of conjugate accumulation and clearance pathways.

Expected Outcome: A conjugate with low non-specific binding will show a high and sustained fluorescence signal in the tumor with a progressive decrease in signal from background tissues over time, resulting in a high TBR.[7] High signal retention in organs like the liver and intestines can indicate non-specific uptake and hepatobiliary clearance, which is a known issue for some anionic dyes.[3]

Visualizing Workflows and Concepts

Diagrams created with Graphviz DOT language help clarify complex processes and relationships.

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Assessment p1 Plate Target-Positive and Target-Negative Cells p2 Culture to Desired Confluency p1->p2 e1 Incubate Both Cell Types with Fluorescent Conjugate p2->e1 e2 Wash to Remove Unbound Conjugate e1->e2 a1 Fluorescence Microscopy or Plate Reader e2->a1 a2 Quantify Signal Intensity a1->a2 o1 High Signal on Target-Positive Cells (Specific Binding) a2->o1 o2 Low Signal on Target-Negative Cells (Low Non-Specific Binding) a2->o2 o3 High Signal on Target-Negative Cells (High Non-Specific Binding) a2->o3

Caption: Workflow for the in vitro cell-based non-specific binding assay.

cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_exvivo Ex Vivo Validation p1 Anesthetize Tumor-Bearing Animal p2 Acquire Baseline Fluorescence Image p1->p2 i1 Administer Conjugate (Intravenous Injection) p2->i1 i2 Perform Live Imaging at Multiple Time Points (e.g., 1h, 4h, 24h) i1->i2 a1 Define ROIs for Tumor and Background i2->a1 a2 Calculate Tumor-to-Background Ratio (TBR) a1->a2 e1 Harvest Tumor and Organs at Final Time Point a2->e1 Optional e2 Image Tissues to Quantify Signal Distribution e1->e2

Caption: Standard workflow for in vivo assessment of non-specific binding.

prop Dye Physicochemical Properties hydro High Hydrophobicity (High logD) prop->hydro charge Anionic Charge prop->charge zwitter Zwitterionic (Net Charge ~0) prop->zwitter nsb Increased Non-Specific Binding & High Background hydro->nsb correlates with charge->nsb contributes to sb Reduced Non-Specific Binding & High SBR zwitter->sb leads to outcome Imaging Outcome nsb->outcome sb->outcome

Caption: Relationship between dye properties and imaging outcomes.

References

Safety Operating Guide

Proper Disposal of Cy7.5 NHS Ester: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of Cy7.5 NHS ester in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

All waste generated from the use of this compound should be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

PrecautionDescription
Personal Protective Equipment (PPE) Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
Ventilation Handle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation All this compound waste must be segregated from general laboratory and biological waste streams.
Waste Containers Use designated, clearly labeled, and sealed hazardous waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).
Labeling All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), collect it in a sealed container, and dispose of it as hazardous waste. Do not use combustible materials like paper towels to clean up spills of concentrated solutions.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state and concentration. Follow the appropriate procedure for each type of waste stream.

Unused or Expired Solid this compound
  • Do Not Dispose in Regular Trash: Solid this compound powder must never be disposed of in the regular trash.

  • Collection: Place the original vial containing the unused or expired product into a designated hazardous waste container for solid chemical waste.

  • Labeling: Ensure the waste container is properly labeled as described in the safety precautions.

  • Storage: Store the waste container in a designated satellite accumulation area until collection by EHS personnel.

Concentrated Solutions (e.g., in DMSO or DMF)
  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain. Organic solvents like DMSO and DMF are not suitable for sewer disposal and can harm the environment.

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container designated for organic solvent waste.

  • Rinsate Collection: When rinsing glassware that contained concentrated solutions, the first rinse should be collected as hazardous waste in the same organic solvent waste container. Subsequent rinses with water can typically be disposed of down the drain, but it is best practice to confirm this with your local EHS guidelines.[1]

Dilute Aqueous Solutions and Reaction Mixtures

While the NHS ester group can be deactivated, the cyanine (B1664457) dye component may still be considered a chemical hazard. Therefore, it is best practice to collect all aqueous waste containing Cy7.5 for chemical disposal.

  • Deactivation of NHS Ester (Recommended): Before collection, it is advisable to deactivate the reactive NHS ester to prevent unintended reactions in the waste container.[1] This is achieved through hydrolysis.

  • Aqueous Waste Collection: Transfer the deactivated solution to a designated hazardous waste container for aqueous chemical waste.

  • Consult EHS: Do not dispose of dilute solutions down the drain without explicit permission from your institution's EHS department.[1]

Experimental Protocol: Deactivation of this compound in Aqueous Solutions

This protocol describes the hydrolysis of the N-hydroxysuccinimidyl (NHS) ester to its corresponding, less reactive carboxylic acid.

Objective: To deactivate the amine-reactive NHS ester moiety in aqueous solutions of this compound before disposal.

Methodology:

  • pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a small amount of a suitable buffer, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution.

  • Incubation: Allow the solution to stand at room temperature for a minimum of one hour to ensure the hydrolysis of the NHS ester. For complete hydrolysis, an overnight incubation is recommended.[1]

  • Confirmation of Deactivation (Optional): While not typically necessary for waste disposal, the completion of the hydrolysis can be monitored by analytical techniques such as HPLC if required for specific experimental purposes.

  • Collection for Disposal: Following incubation, transfer the solution to the designated aqueous hazardous waste container.

Quantitative Data on NHS Ester Hydrolysis:

The rate of hydrolysis of NHS esters is highly dependent on pH. The following table provides the half-life of NHS esters at different pH values.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Source: Thermo Fisher Scientific

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Cy7_5_NHS_Ester_Disposal_Workflow start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid (Unused/Expired) waste_type->solid_waste Solid conc_solution Concentrated Solution (DMSO, DMF) waste_type->conc_solution Concentrated Organic aq_solution Dilute Aqueous Solution waste_type->aq_solution Dilute Aqueous collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_organic Collect in Organic Solvent Hazardous Waste Container conc_solution->collect_organic deactivate Deactivate NHS Ester (Hydrolysis) aq_solution->deactivate ehs_pickup Store in Satellite Accumulation Area for EHS Pickup collect_solid->ehs_pickup collect_organic->ehs_pickup collect_aq Collect in Aqueous Hazardous Waste Container deactivate->collect_aq collect_aq->ehs_pickup

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cy7.5 NHS ester. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

This compound is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules. While a valuable tool in research, proper handling and disposal are paramount to mitigate potential risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling the solid powder or solutions.
Body Laboratory CoatA buttoned lab coat is the minimum requirement. Ensure it is clean and fits properly.
Respiratory N95 Respirator or higherRecommended when handling the solid powder to prevent inhalation. All handling of the solid should be performed in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the vial for any damage.

  • Store the vial at -20°C in a desiccator, protected from light.[1]

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the moisture-sensitive NHS ester.

Preparation of Stock Solutions
  • Work Area: Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.

  • Solvent Selection: this compound is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] Ensure solvents are of high purity and free of water to maintain the reactivity of the NHS ester.

  • Dissolution: Carefully weigh the desired amount of the solid powder. Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration. Mix gently by vortexing or pipetting until fully dissolved.

  • Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in a desiccator, protected from light. It is not recommended to store the solution for long periods.[1]

Labeling Reaction
  • The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.

  • Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for labeling. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Decontaminate:

    • Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., isopropanol) and carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous chemical waste. Segregate waste streams as outlined below.

Waste StreamDisposal Procedure
Unused Solid Powder Collect in its original vial and place it in a designated solid hazardous waste container. Never dispose of in regular trash.
Concentrated Stock Solutions Collect in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Aqueous Reaction Mixtures Quench unreacted NHS ester: Adjust the pH of the solution to 8.5 with a suitable buffer (e.g., sodium bicarbonate) and let it stand at room temperature for several hours to allow for the hydrolysis of the reactive NHS ester.[2] After quenching, collect the solution in a designated aqueous hazardous waste container.
Contaminated Labware All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) must be collected in a designated solid hazardous waste container.

Important: Always consult and follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the Workflow and Safety Interdependencies

To further clarify the procedural steps and the relationship between hazards and protective measures, the following diagrams are provided.

G cluster_prep Preparation cluster_use Usage cluster_disposal Disposal A Receive and Inspect Vial B Store at -20°C in Desiccator A->B C Equilibrate to Room Temp B->C D Weigh Solid in Fume Hood C->D E Dissolve in Anhydrous Solvent D->E Spill Spill Event D->Spill F Aliquot and Store Stock Solution E->F E->Spill G Perform Labeling Reaction (pH 8.3-8.5) F->G H Purify Labeled Product G->H J Collect Solid Waste G->J G->Spill I Quench Unreacted NHS Ester in Aqueous Waste H->I K Collect Liquid Waste I->K L Dispose as Hazardous Waste J->L K->L Spill_Response Follow Spill Management Protocol Spill->Spill_Response Spill_Response->L

Handling Workflow for this compound

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment Inhalation Inhalation of Powder Respirator N95 Respirator (in Fume Hood) Inhalation->Respirator Skin_Contact Skin Contact Gloves Double Nitrile Gloves Skin_Contact->Gloves Lab_Coat Lab Coat Skin_Contact->Lab_Coat Eye_Contact Eye Contact Goggles_Shield Safety Goggles & Face Shield Eye_Contact->Goggles_Shield Ingestion Ingestion Ingestion->Lab_Coat Good Lab Practices (No eating/drinking)

Hazard Mitigation with PPE

References

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